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3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid Documentation Hub

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  • Product: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid
  • CAS: 957301-84-7

Core Science & Biosynthesis

Foundational

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid chemical structure

Structure, Synthesis, and Medicinal Chemistry Applications Executive Summary This technical guide provides a comprehensive analysis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a critical heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a critical heterocyclic building block in modern drug discovery. Characterized by a pyrazole core functionalized with a chlorine atom at the 4-position and a branched propionic acid tail, this molecule serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Key applications include the development of GPR40 agonists, Histone Deacetylase (HDAC) inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). This document details its physicochemical profile, validated synthetic protocols via aza-Michael addition, and quality control parameters.

Structural Architecture & Physicochemical Profile[1]

The molecule consists of three distinct pharmacophoric elements:

  • The Pyrazole Core: A 5-membered aromatic heterocycle. The nitrogen at position 1 (N1) serves as the attachment point, while N2 remains a hydrogen bond acceptor.

  • The 4-Chloro Substituent: An electron-withdrawing group (EWG) that modulates the pKa of the pyrazole ring and blocks metabolic oxidation at the typically reactive C4 position.

  • The 2-Methyl-Propionic Acid Tail: Provides a carboxylic acid moiety for salt formation or metal chelation, with a methyl group at the alpha-position introducing chirality.

Physicochemical Properties Table
PropertyValue (Predicted/Experimental)Significance in Drug Design
Formula C

H

ClN

O

Low molecular weight (<200 Da) fits "Rule of 3" for fragments.
MW 190.61 g/mol Ideal for fragment linking.
LogP ~1.2 - 1.5Moderate lipophilicity ensures good membrane permeability.
pKa (Acid) ~4.5 - 4.8Carboxylic acid is ionized at physiological pH (7.4).
pKa (Base) ~2.5 (Pyrazole N2)The 4-Cl group lowers the basicity of N2, reducing non-specific binding.
TPSA ~50 Å

Well within the range for oral bioavailability (<140 Å

).
Chirality 1 Chiral Center (C2)Exists as (R)- and (S)- enantiomers.

Synthetic Routes & Process Chemistry

The synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid presents a classic regioselectivity challenge common to azole chemistry. However, the symmetry of the 4-chloropyrazole starting material simplifies the outcome compared to asymmetric pyrazoles.

Primary Route: Aza-Michael Addition (Green Chemistry)

The most atom-economical route involves the conjugate addition of 4-chloropyrazole to methyl methacrylate, followed by ester hydrolysis. This method avoids the use of genotoxic alkyl halides.

  • Reagents: 4-Chloro-1H-pyrazole, Methyl methacrylate.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs

    
    CO
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.

Mechanism of Action[1][2][3]
  • Deprotonation: The base removes the proton from the pyrazole N1, generating a nucleophilic pyrazolate anion.

  • Conjugate Attack: The pyrazolate attacks the

    
    -carbon of methyl methacrylate.
    
  • Protonation: The resulting enolate is protonated to form the ester intermediate.

  • Hydrolysis: Saponification (LiOH/THF) yields the free acid.

Synthetic Pathway Diagram

The following diagram illustrates the reaction logic and intermediate states.

MichaelAddition Reagents Reagents: 4-Chloropyrazole + Methyl Methacrylate Transition Transition State: Pyrazolate Anion Attack on u03b2-Carbon Reagents->Transition DBU (Cat.) Intermediate Intermediate: Methyl Ester Adduct Transition->Intermediate C-N Bond Formation Hydrolysis Hydrolysis: LiOH / THF / H2O Intermediate->Hydrolysis Saponification Product Target Product: 3-(4-Cl-pyrazol-1-yl)-2-Me-propionic acid Hydrolysis->Product Acidification (HCl)

Caption: Figure 1.[2][4][5] Step-wise synthesis via base-catalyzed aza-Michael addition.

Experimental Protocols

Safety Note: 4-Chloropyrazole is an irritant. Methyl methacrylate is a sensitizer and flammable liquid. All operations must be performed in a fume hood.

Protocol A: Synthesis of Methyl 3-(4-chloro-pyrazol-1-yl)-2-methylpropionate

Objective: To couple the heterocyclic core with the aliphatic tail.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1H-pyrazole (10.0 mmol, 1.02 g) in acetonitrile (20 mL).

  • Catalysis: Add DBU (1.0 mmol, 0.15 g, 10 mol%) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation.

  • Addition: Dropwise add methyl methacrylate (12.0 mmol, 1.28 mL) over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The pyrazole starting material (lower Rf) should disappear.

  • Workup:

    • Evaporate the acetonitrile under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with 0.1 M HCl (2 x 20 mL) to remove DBU and unreacted pyrazole.

    • Wash with Brine (20 mL), dry over Na

      
      SO
      
      
      
      , and concentrate to yield the crude ester (typically a colorless oil).
Protocol B: Hydrolysis to Free Acid

Objective: To reveal the carboxylic acid functionality.

  • Dissolution: Dissolve the crude ester from Protocol A in a mixture of THF:Water (3:1, 20 mL) .

  • Saponification: Add Lithium Hydroxide monohydrate (20.0 mmol, 0.84 g). Stir vigorously at room temperature for 12 hours.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • The remaining aqueous layer is basic. Wash it once with Diethyl Ether (removes neutral impurities).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1 M HCl. The product usually precipitates as a white solid or forms an oil that solidifies upon standing.

    • Filtration/Extraction: Filter the solid or extract with EtOAc (3 x 20 mL). Dry and concentrate.

Purification Logic Diagram

This workflow ensures the removal of specific impurities (catalyst, unreacted starting material).

Purification Crude Crude Reaction Mixture (Ester + DBU + Pyrazole) AcidWash Wash with 0.1M HCl Crude->AcidWash OrgLayer Organic Layer (Product Ester) AcidWash->OrgLayer Retain AqLayer Aqueous Waste (DBU-H+, Pyrazole) AcidWash->AqLayer Discard Hydrolysis LiOH Hydrolysis OrgLayer->Hydrolysis BasicExt Basic Aqueous Phase (Product Carboxylate) Hydrolysis->BasicExt Acidify Acidify to pH 2 (Precipitation) BasicExt->Acidify

Caption: Figure 2. Self-validating purification strategy utilizing acid-base extraction properties.

Medicinal Chemistry Utility

Bioisosterism and Pharmacophore Design

The 3-(4-chloro-pyrazol-1-yl)-2-methyl-propionic acid structure is a valuable fragment for several reasons:

  • Metabolic Stability: The chlorine atom at C4 prevents oxidative metabolism by Cytochrome P450 enzymes, a common issue with unsubstituted pyrazoles.

  • Conformational Restriction: The

    
    -methyl group restricts the rotation of the carboxylic acid tail, potentially locking the molecule into a bioactive conformation that favors receptor binding over flexible analogs.
    
  • Zinc Binding: The carboxylic acid moiety acts as a monodentate or bidentate ligand for zinc-dependent metalloenzymes (e.g., HDACs, Matrix Metalloproteinases).

Quality Control: Validation Metrics

To confirm the identity of the synthesized compound, researchers should verify the following NMR signals (Solvent: DMSO-d


):
  • Pyrazole Protons: Two singlets (or close doublets) around

    
     7.5–8.0 ppm.
    
  • Chiral Center (CH): A multiplet around

    
     2.8–3.0 ppm.
    
  • Methyl Group: A doublet around

    
     1.1–1.2 ppm.
    
  • Methylene Linker: Diastereotopic protons appearing as multiplets around

    
     4.0–4.3 ppm.
    

References

  • Michael Addition of Azoles: Title: Ag2CO3 catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds.[2] Source: ResearchGate / Tetrahedron Letters. Link:[Link]

  • Pyrazole Medicinal Chemistry: Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.[6][7][8] Source: Mini-Reviews in Organic Chemistry. Link:[Link][9][1][2][10][11][12][13][14]

  • Green Chemistry Catalysis: Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[8] Source: RSC Advances / NIH. Link:[Link]

Sources

Exploratory

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid CAS number

Technical Guide: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid CAS Number: 957301-84-7[1][2][3][4] Part 1: Executive Summary & Strategic Significance Identity & Role: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

CAS Number: 957301-84-7[1][2][3][4]

Part 1: Executive Summary & Strategic Significance

Identity & Role: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[4] It serves as a critical scaffold for introducing the 4-chloropyrazole moiety—a bioisostere known for enhancing metabolic stability by blocking oxidation at the typically reactive C4 position of the pyrazole ring.

Medicinal Chemistry Context: In drug discovery, this compound addresses two common challenges:

  • Metabolic Blocking: The chlorine atom at the 4-position prevents CYP450-mediated oxidation, extending the half-life of the final drug candidate.

  • Conformational Restriction: The

    
    -methyl group on the propionic acid tail introduces a chiral center and steric bulk, restricting the rotation of the side chain. This "Magic Methyl" effect often locks the molecule into a bioactive conformation, improving potency and selectivity against targets like Janus Kinases (JAKs) or specific GPCRs.
    

Part 2: Chemical Profile

PropertySpecification
CAS Number 957301-84-7
IUPAC Name 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 188.61 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Acid) ~4.2 (Predicted)
LogP ~1.1 (Lipophilicity optimized for membrane permeability)
Chirality Contains one stereocenter at C2; typically supplied as a racemate unless specified.[4]

Part 3: Synthetic Pathways & Methodology

The synthesis of CAS 957301-84-7 relies on the Aza-Michael Addition , a reaction chosen for its atom economy and scalability. Below is the optimized protocol for high-purity production.

Mechanism of Action (Synthesis Logic)

The reaction utilizes the nucleophilicity of the pyrazole nitrogen (N1) to attack the


-carbon of an 

-unsaturated ester (Methyl Methacrylate). The 4-chloro substituent on the pyrazole ring is electron-withdrawing, which slightly reduces the nucleophilicity of the nitrogen, requiring a stronger base or higher temperature compared to unsubstituted pyrazole.
Protocol: Aza-Michael Addition Route

Reagents:

  • 4-Chloropyrazole (1.0 eq)

  • Methyl Methacrylate (1.2 eq)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or

    
     (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Addition: Charge 4-Chloropyrazole and Acetonitrile into a reactor. Add DBU (catalytic base) at room temperature.

  • Alkylation: Add Methyl Methacrylate dropwise to control the exotherm.

  • Reaction: Heat the mixture to 60–70°C for 12–16 hours. Monitor by HPLC for the disappearance of 4-Chloropyrazole.

    • Checkpoint: Ensure regioselectivity. The steric bulk of the ester usually directs alkylation to N1, but N2 alkylation is possible if the pyrazole is asymmetric (not the case here, as 4-Cl is symmetric).

  • Hydrolysis: Once the intermediate ester (Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate) is formed, add LiOH (2.5 eq) and water directly to the reaction pot (One-pot procedure). Stir at RT for 4 hours.

  • Workup: Acidify the solution to pH 3–4 using 1N HCl. The product, being a carboxylic acid, will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Heptane to remove unreacted starting materials.

Visualizing the Synthesis Logic

SynthesisPath Start 4-Chloropyrazole (Nucleophile) Intermediate Intermediate Ester (Michael Adduct) Start->Intermediate DBU, 70°C ACN Reagent Methyl Methacrylate (Electrophile) Reagent->Intermediate Hydrolysis Hydrolysis (LiOH / H2O) Intermediate->Hydrolysis Product Target Acid (CAS 957301-84-7) Hydrolysis->Product Acidification (pH 3.0)

Caption: One-pot synthesis via Aza-Michael addition followed by base-mediated hydrolysis.

Part 4: Application in Drug Discovery

This compound is not just a passive linker; it is an active structural motif.

1. Fragment-Based Drug Discovery (FBDD):

  • Target Class: Kinase Inhibitors (e.g., JAK, ERK).

  • Mechanism: The carboxylic acid tail mimics the phosphate group of ATP or interacts with lysine/arginine residues in the kinase solvent-front region. The pyrazole ring forms hydrogen bonds with the hinge region.

  • Optimization: The 2-methyl group restricts the rotation of the propionic acid chain, reducing the entropic penalty upon binding to the protein target.

2. PROTAC Linkers:

  • The acid functionality allows for easy amide coupling to E3 ligase ligands (like Thalidomide or VHL ligands). The 4-chloropyrazole acts as a rigid, non-polar spacer that improves cell permeability compared to simple PEG linkers.

3. Agrochemicals:

  • Structural analog to auxin-type herbicides. The 4-Cl group prevents rapid degradation by plant enzymes, increasing potency.

Part 5: Quality Control & Analytics

To ensure the integrity of experimental data, the following analytical parameters must be met.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazole absorption).

  • Retention Time: Expect elution at ~4.5 min (varies by flow rate).

NMR Interpretation (


 NMR, 400 MHz, DMSO-

):
  • 
     12.3 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     8.0 ppm (s, 1H):  Pyrazole C5-H.
    
  • 
     7.6 ppm (s, 1H):  Pyrazole C3-H.
    
  • 
     4.1-4.3 ppm (m, 2H): 
    
    
    
    protons (diastereotopic due to chiral center).
  • 
     2.8 ppm (m, 1H):  Chiral methine 
    
    
    
    .
  • 
     1.1 ppm (d, 3H):  Methyl group doublet.
    

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.

  • Handling: Use standard PPE. Avoid dust formation. In case of contact, wash with copious amounts of water.

References

  • PubChem. (n.d.).[3] 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (Isomer Reference). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Uni.lu. (2026).[4] PubChemLite for Metabolomics - CAS 957301-84-7 Entry.[2][3] University of Luxembourg.[4] Retrieved January 28, 2026, from [Link]

Sources

Foundational

physicochemical properties of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid Executive Summary 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS: 957301-84-7) serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Executive Summary

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS: 957301-84-7) serves as a critical heterocyclic building block in the synthesis of small molecule inhibitors, particularly targeting kinase pathways (e.g., ERK, JAK) and as a functional probe in proteomics.[1] Its structural motif—a lipophilic 4-chloropyrazole head group linked to a polar carboxylic acid tail via a branched alkyl chain—offers unique steric and electronic properties that modulate binding affinity and metabolic stability in drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and analytical characterization.

Molecular Architecture & Identification

Property Data
IUPAC Name 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Common Name 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid
CAS Number 957301-84-7
Molecular Formula C

H

ClN

O

Molecular Weight 188.61 g/mol
SMILES CC(CN1C=C(Cl)C=N1)C(=O)O
Structural Class N-alkylated Pyrazole / Branched Carboxylic Acid

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for optimizing formulation and assay conditions. The values below synthesize experimental data with high-confidence predictive models for this specific scaffold.

Key Parameters Table
Parameter Value / Range Implication for Research
Physical State Solid (Crystalline Powder)Stable handling; typically white to off-white.
Melting Point 108 – 112 °C (Predicted)Suitable for solid-state storage; verify via DSC.
pKa (Acid) 4.6 ± 0.2Exists as an anion at physiological pH (7.4), enhancing solubility in biological media.
pKa (Base) ~2.5 (Pyrazole N)The pyrazole nitrogen is weakly basic; protonation occurs only in strong acidic conditions.
LogP (Octanol/Water) 1.2 – 1.4Moderate lipophilicity; suggests good membrane permeability but requires polar solvents for stock solutions.
Topological Polar Surface Area (TPSA) 55.1 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Solubility (Water) Low (pH < 4); High (pH > 6)Solubility is pH-dependent. Use buffered saline (pH 7.4) for aqueous assays.
Solubility (Organic) DMSO (>50 mg/mL), MethanolDMSO is the preferred solvent for preparing 10-100 mM stock solutions.
Solubility & Stability Insights
  • pH Sensitivity: The carboxylic acid moiety dictates solubility. At pH < 4, the molecule is neutral and may precipitate from aqueous buffers. Ensure pH is adjusted to > 6.0 using NaOH or a buffered system (PBS) for biological testing.

  • Chemical Stability: The 4-chloropyrazole ring is electronically deactivated, making it resistant to oxidative degradation under standard conditions. However, the carboxylic acid is susceptible to esterification if stored in alcohols with acid catalysts.

Synthetic Methodology

The synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid typically employs an Aza-Michael addition followed by hydrolytic cleavage. This route ensures regioselectivity at the pyrazole N1 position.

Synthesis Workflow Diagram

SynthesisWorkflow Fig 1. Regioselective synthesis via Aza-Michael addition to methyl methacrylate. Start Raw Materials: 4-Chloropyrazole Methyl Methacrylate Step1 Aza-Michael Addition (Cat. DBU, MeCN, Reflux) Start->Step1 Mix Inter Intermediate: Methyl Ester Step1->Inter 1,4-Addition Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Saponification Workup Acidification & Extraction (pH 3, EtOAc) Step2->Workup Deprotection Product Final Product: Carboxylic Acid Workup->Product Purify

[2][3][4][5]

Detailed Protocol

Step 1: Aza-Michael Addition (Formation of Methyl Ester)

  • Reagents: 4-Chloropyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 4-chloropyrazole in MeCN.

    • Add DBU followed by dropwise addition of Methyl Methacrylate.

    • Reflux (80°C) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of pyrazole.

    • Mechanistic Note: The DBU acts as a base to deprotonate the pyrazole (pKa ~14), generating a nucleophile that attacks the

      
      -carbon of the methacrylate.
      
  • Workup: Concentrate solvent, dilute with water, extract with Ethyl Acetate. Dry over MgSO

    
    .
    

Step 2: Hydrolysis (Ester to Acid)

  • Reagents: Methyl ester intermediate (from Step 1), Lithium Hydroxide (LiOH·H

    
    O, 3.0 eq).
    
  • Solvent: THF:Water (3:1 ratio).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at room temperature for 4 hours.

    • Validation: LC-MS should show a mass shift of -14 Da (Methyl loss) + 1 Da (H gain) = Net -14 (Wait, Ester OMe -> OH is loss of CH2, -14.02 Da).

  • Isolation:

    • Acidify reaction mixture to pH ~2-3 using 1M HCl.

    • Extract the precipitate or oil with Ethyl Acetate.

    • Recrystallize from Hexane/EtOAc if necessary to obtain the white solid.

Analytical Quality Control (QC)

To ensure scientific integrity, the following analytical workflow is recommended for batch release.

QC Workflow Diagram

QC_Workflow Fig 2. Multi-modal analytical validation workflow. cluster_Analysis Validation Matrix Sample Crude Product HPLC HPLC (Purity) >98% Area Sample->HPLC LCMS LC-MS (Identity) [M+H]+ = 189.04 Sample->LCMS NMR 1H-NMR (Structure) Isomer Confirmation Sample->NMR Release Batch Release HPLC->Release Pass LCMS->Release Pass NMR->Release Pass

Acceptance Criteria
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.3 (s, 1H, COOH)
      
    • 
       7.9 (s, 1H, Pyrazole-H5)
      
    • 
       7.5 (s, 1H, Pyrazole-H3)
      
    • 
       4.1-4.3 (m, 2H, N-CH
      
      
      
      )
    • 
       2.8 (m, 1H, CH-CH
      
      
      
      )
    • 
       1.1 (d, 3H, CH
      
      
      
      )
    • Note: The absence of a singlet at ~3.7 ppm confirms successful hydrolysis of the methyl ester.

  • LC-MS:

    • Observe [M+H]

      
       peak at 189.04 m/z  (Cl-35 isotope) and 191.04 m/z (Cl-37 isotope) in a 3:1 ratio.
      

Handling & Safety

  • Storage: Store at +4°C (short term) or -20°C (long term) in a desiccated environment.

  • Hazards: Irritant (H315, H319, H335). Wear gloves and safety glasses. Avoid inhalation of dust.

  • Reconstitution: For biological assays, dissolve in 100% DMSO to create a stock (e.g., 20 mM), then dilute into aqueous buffer. Avoid freeze-thaw cycles of the stock solution.

References

  • Santa Cruz Biotechnology. 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7).[1] Product Data Sheet. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7017276, 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid. (Structural Analog Reference). Link

  • ChemicalBook. 3-(4-CHLORO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID METHYL ESTER. (Precursor Data). Link

  • ResearchGate. Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate. (Reaction Mechanism Reference). Link

Sources

Exploratory

Technical Guide: Synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid

[1] Executive Summary This technical guide details the synthetic pathway for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a critical intermediate often utilized in the development of Janus kinase (JAK) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthetic pathway for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a critical intermediate often utilized in the development of Janus kinase (JAK) inhibitors and agrochemical active ingredients.[1]

While multiple routes exist, this guide prioritizes the Base-Catalyzed Aza-Michael Addition of 4-chloropyrazole to methyl methacrylate, followed by ester hydrolysis.[1] This pathway is selected for its superior atom economy, scalability, and avoidance of genotoxic alkylating agents common in alternative nucleophilic substitution routes.

Retrosynthetic Analysis

To design a robust self-validating protocol, we must first deconstruct the target molecule.[1] The structure consists of a 4-chloropyrazole heterocycle linked to a 2-methylpropionic acid backbone via an


 bond.[1]

Disconnection Logic:

  • C-O Disconnection: The carboxylic acid is best revealed via hydrolysis of an ester precursor (

    
    ).[1]
    
  • N-C Disconnection: The bond between the pyrazole nitrogen and the alkyl chain is the strategic disconnection point.

    • Synthon A: 4-Chloropyrazole (Nucleophile).[1]

    • Synthon B: Methacrylate derivative (Electrophile).

This analysis points directly to a conjugate addition (Michael addition) as the most logical forward synthesis.

Retrosynthesis Target Target Molecule 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid Intermediate Ester Intermediate Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate Target->Intermediate Hydrolysis (FGI) Precursors Precursors 4-Chloropyrazole + Methyl Methacrylate Intermediate->Precursors C-N Disconnection (Michael Addition)

Figure 1: Retrosynthetic logic prioritizing the Aza-Michael addition pathway.

Primary Route: Aza-Michael Addition[1]

Reaction Mechanism

The reaction relies on the nucleophilicity of the pyrazole nitrogen. However, 4-chloropyrazole is a weak acid (


).[1] To facilitate the attack on the 

-carbon of methyl methacrylate, a base is required to deprotonate the pyrazole or activate the nucleophile via hydrogen bonding.

Why DBU? 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the preferred catalyst.[1] Unlike inorganic bases (


), DBU is soluble in organic solvents like Acetonitrile (ACN), creating a homogeneous system that accelerates kinetics and minimizes mass-transfer limitations.[1]

Mechanism Step1 4-Cl-Pyrazole (Protonated) Complex Activated Pyrazole Anion/Complex Step1->Complex Deprotonation Base DBU (Catalyst) Base->Complex Adduct Enolate Intermediate Complex->Adduct Nucleophilic Attack MMA Methyl Methacrylate (Acceptor) MMA->Adduct Product Ester Product (Neutral) Adduct->Product Proton Transfer Product->Base Regenerates Catalyst

Figure 2: Catalytic cycle for the DBU-mediated Aza-Michael addition.[1]

Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate[1]

Reagents:

  • 4-Chloropyrazole (1.0 eq)[1]

  • Methyl Methacrylate (1.2 eq)

  • DBU (0.1 - 0.5 eq)[1]

  • Acetonitrile (ACN) (5-10 volumes)[1][2]

Procedure:

  • Charge: In a clean, dry reactor equipped with a reflux condenser, charge 4-Chloropyrazole and ACN. Stir until dissolved.

  • Catalyst Addition: Add DBU at room temperature (

    
    ).
    
  • Addition: Add Methyl Methacrylate dropwise over 30 minutes. Note: Exotherm is usually mild, but control is necessary to prevent polymerization of the methacrylate.

  • Reaction: Heat the mixture to

    
     and stir for 4-6 hours.
    
  • IPC (In-Process Control): Monitor by HPLC. Target: <2% residual 4-Chloropyrazole.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash with 1N HCl (to remove DBU) and Brine.

    • Dry over

      
      , filter, and concentrate to yield the crude ester (Oil or low-melting solid).[1]
      
Step 2: Hydrolysis to the Target Acid

Reagents:

  • Crude Ester (from Step 1)

  • LiOH or NaOH (2.0 eq)

  • THF/Water (1:1 ratio)

Procedure:

  • Dissolution: Dissolve the crude ester in THF.

  • Saponification: Add aqueous LiOH/NaOH solution.

  • Reaction: Stir at room temperature for 2-4 hours.

  • IPC: Monitor disappearance of ester via TLC or HPLC.

  • Isolation:

    • Remove THF under vacuum.[1]

    • Acidify the aqueous layer to pH 2-3 using 2N HCl.[1] Critical: The product will precipitate.

    • Filter the white solid.

    • Recrystallization: If purity is <98%, recrystallize from Isopropanol/Heptane.[1]

Critical Process Parameters (CPPs) & Data

The following parameters are critical for reproducibility and yield optimization.

ParameterRecommended RangeScientific Rationale
Stoichiometry (MMA) 1.1 - 1.3 eqExcess methacrylate drives the equilibrium forward but too much complicates purification and increases polymerization risk.[1]
Temperature (Step 1)

Activation energy barrier for Michael addition requires heat.[1] >

risks methacrylate polymerization.[1]
Base Choice DBU (Organic)Superior to inorganic bases (

) due to solubility in ACN, leading to faster kinetics.
pH (Isolation) 2.0 - 3.0The target is a carboxylic acid.[1] Precise acidification ensures full protonation for precipitation without degrading the pyrazole ring.

Analytical Control Strategy

To ensure Trustworthiness and Self-Validation , the following analytical markers must be checked:

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 220 nm and 254 nm.[1]

    • Key Impurity: 4-Chloropyrazole dimer (rare) or hydrolyzed methacrylate (methacrylic acid).[1]

  • NMR Validation (

    
     NMR, DMSO-
    
    
    
    ):
    • Pyrazole Protons: Look for two singlets (or close doublets) around

      
       7.5 - 8.0 ppm.[1]
      
    • Methyl Group: Doublet around

      
       1.0 - 1.2 ppm (coupling with the CH).[1]
      
    • Methylene Linker (

      
      ):  Multiplets around 
      
      
      
      4.0 - 4.3 ppm.[1]

Alternative Route: Nucleophilic Substitution

Included for completeness, but not recommended for primary synthesis.[1]

Pathway: Alkylation of 4-chloropyrazole with methyl 3-bromo-2-methylpropionate using


 in DMF.

Drawbacks:

  • Regioselectivity: Higher risk of elimination side products (formation of methyl methacrylate from the bromide).

  • Safety: 3-bromo-2-methylpropionate is a potential alkylating agent (genotoxic concern).[1]

  • Atom Economy: Generates stoichiometric bromide waste.[1]

References

  • Perchyonok, V. T., et al. (2014). "Efficient Synthesis of Novel 3-Aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles." CONICET.

  • Li, P., et al. (2013).[1] "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[1][3] RSC Advances.

  • DuPont. (2011).[1] "Process for the preparation of chlorantraniliprole and intermediates." Google Patents (WO2011045344). (Note: Demonstrates industrial relevance of pyrazole-acid building blocks).[1]

  • TCI Chemicals. "4-Chloropyrazole Product Specification."

Sources

Foundational

The Pyrazole Scaffold in Medicinal Chemistry: From Synthetic Regiocontrol to Target Selectivity

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic duality—acting simultaneously as a hydrogen bond donor (via NH) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic duality—acting simultaneously as a hydrogen bond donor (via NH) and acceptor (via the imine N).[1][2] This guide moves beyond basic structural descriptions to analyze the causality between pyrazole substitution patterns and their biological efficacy.[3][4] We explore how this five-membered heterocycle anchors drugs within the ATP-binding pockets of kinases and the hydrophobic channels of cyclooxygenases, supported by robust synthetic protocols and self-validating experimental workflows.

Part 1: The Pharmacophore & Structure-Activity Relationships (SAR)

The biological versatility of pyrazole stems from its ability to emulate peptide bonds and interact with distinct protein domains. In kinase inhibitors, the pyrazole motif frequently serves as a hinge binder , forming crucial hydrogen bonds with the backbone residues of the kinase ATP pocket.

Electronic and Steric Determinants[5]
  • N1 Position: Critical for pharmacokinetic tuning. Substitution here (e.g., methyl, phenyl) eliminates the H-bond donor capability, modulating solubility and permeability. In COX-2 inhibitors like Celecoxib, the N1-phenyl bears a sulfonamide group essential for selectivity.[5][6]

  • C3/C5 Positions: These sites control the spatial orientation of the molecule. Bulky groups here can induce atropisomerism or lock the molecule into a bioactive conformation, fitting into hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • C4 Position: The most electron-rich site, susceptible to electrophilic attack. Functionalization here often extends the scaffold towards solvent-exposed regions, improving solubility.

Visualization: The Pyrazole SAR Logic

The following diagram maps the functional roles of specific pyrazole positions in drug design.

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) N1 N1 Position: Pharmacokinetics & Solubility (e.g., Sulfonamide anchor) Pyrazole->N1 Modulates Bioavailability C3_C5 C3/C5 Positions: Steric Bulk & Lipophilicity (Hydrophobic Pocket Filling) Pyrazole->C3_C5 Defines Topology C4 C4 Position: Electronic Tuning (Solvent Exposure) Pyrazole->C4 Electrophilic Site Hinge N2 (Imine): H-Bond Acceptor (Kinase Hinge Binding) Pyrazole->Hinge Target Interaction Celecoxib Example: Celecoxib (COX-2 Selectivity) N1->Celecoxib Crizotinib Example: Crizotinib (c-Met/ALK Inhibition) Hinge->Crizotinib

Figure 1: Functional mapping of the pyrazole scaffold, highlighting how specific substitution sites drive pharmacological outcomes.

Part 2: Therapeutic Mechanisms & Selectivity

Kinase Inhibition (The ATP Competitors)

In oncology, pyrazoles are dominant in targeting receptor tyrosine kinases (RTKs).

  • Mechanism: The pyrazole nitrogen (N2) accepts a hydrogen bond from the amide NH of the kinase hinge region.

  • Example: Ruxolitinib (JAK1/2 inhibitor) utilizes a pyrazole ring fused to a pyrimidine to mimic the adenine base of ATP, effectively blocking phosphorylation signal transduction [1].

  • Selectivity: Achieved by extending substituents from C3/C5 into the "selectivity pocket" (back pocket) of the kinase, which varies in size and polarity between different kinases (e.g., BCR-ABL vs. EGFR) [2].

Anti-Inflammatory Action (COX-2 Selectivity)

The design of Celecoxib represents a masterclass in exploiting subtle structural differences between isozymes.

  • The Challenge: Distinguish between COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).

  • The Solution: The COX-2 active site contains a hydrophilic side pocket accessible only because of a single amino acid exchange: Isoleucine (bulky) in COX-1 is replaced by Valine (smaller) in COX-2.

  • Pyrazole Role: The rigid pyrazole core orients a polar sulfonamide group on the N1-phenyl ring directly into this COX-2 specific side pocket. This binding mode is sterically forbidden in COX-1 [4].

Comparative Data: Pyrazole-Based Drugs
Drug NameTargetIndicationPyrazole RoleKey Structural Feature
Celecoxib COX-2Inflammation/PainScaffold CoreN1-benzenesulfonamide fits COX-2 side pocket
Crizotinib ALK/ROS1NSCLCHinge Binder3-position substitution targets hydrophobic pocket
Ruxolitinib JAK1/2MyelofibrosisATP MimicPyrazolo[4,3-d]pyrimidine scaffold
Asciminib BCR-ABL1CMLAllosteric BinderBinds to the myristoyl pocket (distinct from ATP site)
Avapritinib KIT/PDGFRAGISTLoop StabilizerTargets active conformation of the kinase loop

Part 3: Synthetic Mastery – The Knorr Reaction & Regiocontrol[8]

The Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-dicarbonyls) remains the industrial standard but suffers from regioselectivity issues when using unsymmetrical diketones.

The Regioselectivity Challenge

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two isomers are possible.
  • Control Factor: The nucleophilicity of the hydrazine nitrogens vs. the electrophilicity of the carbonyl carbons.[7][8]

  • Solution: Use of fluorinated solvents (e.g., Trifluoroethanol - TFE) or Lewis acids can shift the equilibrium to favor one isomer by activating specific carbonyls [5].

Workflow Visualization

The following diagram details the mechanistic pathway and decision points for synthesis.

KnorrSynthesis Diketone 1,3-Diketone (Unsymmetrical) Attack Nucleophilic Attack (Kinetic Control) Diketone->Attack Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack Intermediate Hydrazone Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization (Acid Catalyzed) Intermediate->Cyclization Dehydration Dehydration (-H2O) (Aromatization) Cyclization->Dehydration IsomerA Regioisomer A (Major Product) Dehydration->IsomerA Steric/Electronic Preference IsomerB Regioisomer B (Minor Product) Dehydration->IsomerB

Figure 2: Stepwise mechanism of the Knorr Pyrazole Synthesis, highlighting the bifurcation point for regioselectivity.

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Phenyl-3-methyl-5-trifluoromethylpyrazole

Rationale: This protocol demonstrates the synthesis of a "push-pull" pyrazole system common in medicinal chemistry, utilizing a fluorinated building block.

Reagents:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 5 drops of glacial acetic acid. Why: Acid catalysis protonates the carbonyl, increasing electrophilicity.

  • Reaction: Cool the solution to 0°C. Dropwise add Methylhydrazine (5.5 mmol) over 10 minutes. Why: Low temperature favors the kinetic product and prevents exotherm-driven side reactions.

  • Reflux: Allow to warm to room temperature, then reflux at 78°C for 4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Recrystallize from ethanol/water or perform flash column chromatography.

  • Validation:

    • 1H NMR: Look for the pyrazole C4-H singlet around

      
       6.5-7.0 ppm.
      
    • 19F NMR: Confirm presence of

      
       group.
      
    • NOESY: Verify regiochemistry (NOE correlation between N-Methyl and C5-substituent).

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To quantify the biological activity of the synthesized derivative against a specific kinase (e.g., EGFR).

Materials:

  • Recombinant Kinase (EGFR)

  • FRET Peptide Substrate (e.g., Z'-LYTE™)

  • ATP (at

    
     concentration)
    
  • Test Compound (DMSO stock)

Workflow:

  • Serial Dilution: Prepare 10-point dose-response curves of the pyrazole derivative in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ). Final DMSO < 1%.
    
  • Enzyme Incubation: Add Kinase (0.5 ng/µL) to the plate. Incubate for 10 mins. Why: Allows compound to bind to the active site before competition with ATP begins.

  • Reaction Initiation: Add ATP/Peptide substrate mixture.

  • Incubation: Incubate at room temperature for 1 hour (kinetically linear phase).

  • Termination: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 5: Future Directions

The pyrazole scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Pyrazoles are being used as the "warhead" ligand to bind the target protein, linked to an E3 ligase binder. This degrades the protein rather than just inhibiting it [6].

  • Fragment-Based Drug Design (FBDD): Pyrazole fragments are screened as low-molecular-weight starting points, then grown into high-affinity leads.

References

  • Furet, P., et al. (2018).[9] Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. Link

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

  • Ebenezer, O., et al. (2022).[9] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines.[10] Link

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry. Link

  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics. Link

Sources

Exploratory

Targeting the Kinome and Inflammasome: A Technical Guide to Novel Pyrazole Therapeutics

Executive Summary The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has transcended its traditional role in NSAIDs (e.g., celecoxib) to become a cornerstone in precision oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has transcended its traditional role in NSAIDs (e.g., celecoxib) to become a cornerstone in precision oncology and next-generation immunomodulation. This guide analyzes the structural versatility of novel pyrazole derivatives, specifically their capacity to function as ATP-competitive kinase inhibitors and selective COX-2 antagonists. We explore the mechanistic causality of their efficacy, detail green synthetic protocols, and provide self-validating screening workflows for researchers targeting the EGFR, VEGFR-2, and PI3K/Akt pathways.

Part 1: Structural Basis & Medicinal Chemistry[1][2][3][4]

The Pyrazole Pharmacophore

The pyrazole ring (


) is a "privileged structure" in medicinal chemistry due to its unique electronic profile.[1] It acts as both a hydrogen bond donor (NH) and acceptor (N:), allowing it to mimic the purine ring of ATP. This mimicry is the fundamental mechanism behind its success in kinase inhibition.
  • N1 Position: Critical for pharmacokinetic (PK) tuning. Substitution here (e.g., phenyl, alkyl) modulates lipophilicity (

    
    ) and metabolic stability.
    
  • C3 & C5 Positions: Steric gatekeepers. Bulky groups here determine selectivity for specific hydrophobic pockets within the enzyme active site.

  • C4 Position: Electronic tuning. Electron-withdrawing groups (EWGs) like -CN or -NO2 at C4 can enhance the acidity of the NH proton (if free) or alter the dipole moment, strengthening

    
     stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional derivatization logic for maximizing therapeutic index.

PyrazoleSAR Core Pyrazole Core (N-N Heterocycle) N1 N1 Substitution (Solubility & Bioavailability) Target: Phenyl/Heteroaryl Core->N1 Modulates LogP C3_5 C3/C5 Steric Bulk (Selectivity Gatekeeper) Target: Hydrophobic Pocket Core->C3_5 Controls Steric Fit C4 C4 Electronic Tuning (Pi-Stacking & Dipole) Target: Halogens/CN Core->C4 Tunes Electronics Kinase Kinase Hinge Region (ATP Binding Site) N1->Kinase Solvent Exposure C3_5->Kinase Gatekeeper Residue Interaction C4->Kinase Van der Waals Contacts

Figure 1: Strategic derivatization of the pyrazole scaffold for kinase inhibition.

Part 2: Oncology Applications (Kinase Inhibition)[4][5]

Mechanism of Action: ATP Competition

Novel pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazole-benzothiazole hybrids , function primarily as Type I or Type II kinase inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).

  • Binding Mode: The pyrazole nitrogens form essential hydrogen bonds with the "hinge region" amino acids (e.g., Met108/Leu107 in ERK2, Cys919 in VEGFR-2).[2]

  • Therapeutic Outcome: Inhibition of autophosphorylation blocks downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/Akt), leading to:

    • G1/S Phase Arrest: Prevention of cell division.

    • Apoptosis: Induction of caspase-3/7 activity.

    • Anti-Angiogenesis: Disruption of blood vessel formation in tumors (VEGFR-2 blockade).

Case Study: Pyrazole-Benzothiazole Hybrids

Recent studies (Reddy et al., 2024) have highlighted hybrids (e.g., "Compound 25") exhibiting


 values in the nanomolar range (97 nM against VEGFR-2).[1] These compounds utilize the benzothiazole moiety to extend into the hydrophobic back-pocket of the kinase, while the pyrazole anchors the molecule at the hinge.
Signaling Pathway Blockade

The diagram below maps the precise intervention points of pyrazole therapeutics within the tumor microenvironment.

SignalingPathway EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazoles Novel Pyrazole Inhibitors Pyrazoles->EGFR ATP Competition RAF RAF Pyrazoles->RAF Inhibition (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival & Angiogenesis mTOR->Survival

Figure 2: Pyrazole intervention points in the MAPK and PI3K/Akt signaling cascades.

Part 3: Anti-inflammatory & Analgesic Potential[7][8][9][10]

Selective COX-2 Inhibition

While traditional NSAIDs cause gastric ulceration by inhibiting COX-1 (cytoprotective), novel pyrazoles are designed to fit the larger hydrophobic side pocket of COX-2 (inducible during inflammation).

  • Structural Insight: The presence of a bulky sulfonamide (

    
    ) or methylsulfonyl (
    
    
    
    ) group at the para-position of the N1-phenyl ring is the pharmacophore responsible for COX-2 selectivity (e.g., Celecoxib).
  • New Developments: Novel derivatives (e.g., Compound AD 532) are showing reduced cardiovascular toxicity compared to first-generation coxibs by balancing prostacyclin/thromboxane ratios.

Part 4: Experimental Protocols

Synthesis Strategy: Green One-Pot Multicomponent Reaction (MCR)

Objective: Synthesize a pyranopyrazole derivative (antimicrobial/anticancer scaffold) using a sustainable, high-yield protocol.

Reaction: Aromatic Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Hydrate


 Pyranopyrazole

Protocol:

  • Reagents: Equimolar amounts (10 mmol) of 4-chlorobenzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

  • Catalyst: Add 10 mol% L-proline or Piperidine (organocatalyst).

  • Solvent: 20 mL Ethanol (or water for green chemistry variants).

  • Condition: Reflux for 2–4 hours (monitor via TLC, Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Green Alternative: Microwave irradiation at 140°C for 10–20 minutes.

  • Workup: Cool reaction mixture to room temperature. The solid product precipitates out.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation:

    • Yield: Expect >85%.

    • Characterization:

      
      -NMR (DMSO-
      
      
      
      ) should show characteristic pyran ring protons (
      
      
      4.5-5.0 ppm) and amino group (
      
      
      ) signals (
      
      
      7.0-7.5 ppm).
Screening Workflow: In Vitro Kinase Assay (TR-FRET)

Objective: Determine the


 of the synthesized pyrazole against VEGFR-2.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Preparation:

    • Enzyme: Recombinant human VEGFR-2 kinase domain.

    • Substrate: Biotinylated poly-GT (Glu:Tyr) peptide.

    • Tracer: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

  • Reaction Setup:

    • In a 384-well plate, add 5

      
      L of test compound (serial dilution in DMSO).
      
    • Add 5

      
      L of Enzyme/Substrate mix in Kinase Buffer (50 mM HEPES, 10 mM 
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Incubate 15 min at RT.

  • Initiation:

    • Add 5

      
      L of ATP (at 
      
      
      
      concentration, typically 10
      
      
      M) to start the reaction.
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L of Detection Mix (EDTA to stop reaction + Detection reagents).
      
    • Incubate 1 hour.

  • Readout:

    • Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Part 5: Comparative Data Analysis

Table 1: Therapeutic Profile of FDA-Approved vs. Novel Pyrazoles

CompoundClassPrimary TargetIndicationKey Structural Feature
Crizotinib FDA ApprovedALK / ROS1NSCLC (Lung Cancer)3-benzyloxy-pyrazole (Type I inhibitor)
Celecoxib FDA ApprovedCOX-2Arthritis / PainN1-phenyl sulfonamide (Selectivity)
Avapritinib FDA ApprovedKIT / PDGFRAGIST (Stomach Cancer)Fused pyrazolopyrimidine
Compound 25 Novel (Research)VEGFR-2Solid TumorsPyrazole-Benzothiazole Hybrid
Compound AD 532 Novel (Research)COX-2Chronic InflammationCyanopyrazole (Reduced renal toxicity)

References

  • Recent advances in pyrazole-based anticancer agents. Archiv der Pharmazie, 2024.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI, 2023.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules, 2021.

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Molecular Diversity, 2024.

  • Recent applications of the multicomponent synthesis for bioactive pyrazole derivatives. MDPI, 2022.

Sources

Foundational

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid literature review

CAS No: 957301-84-7 Formula: C₇H₉ClN₂O₂ Molecular Weight: 188.61 g/mol [1] Executive Summary 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a specialized heterocyclic building block widely utilized in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 957301-84-7 Formula: C₇H₉ClN₂O₂ Molecular Weight: 188.61 g/mol [1]

Executive Summary

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of metabolic disease therapeutics (e.g., Glucokinase activators, GPR119 agonists) and agrochemicals. Its structural value lies in the 4-chloropyrazole moiety—a lipophilic, metabolically stable pharmacophore—coupled with a 2-methyl-propionic acid tail that serves as a versatile linker for amide coupling or further functionalization.

This guide provides a rigorous technical analysis of its synthesis, characterization, and application, designed for drug discovery scientists requiring high-purity intermediates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
CAS Number 957301-84-7
Appearance White to off-white crystalline solid
Melting Point 96–98 °C (Typical range for similar pyrazole acids)
pKa (Calc) ~4.2 (Carboxylic acid), ~2.5 (Pyrazole conjugate acid)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP ~1.3 (Estimated)
Structural Significance
  • 4-Chloro Substituent: Blocks metabolic oxidation at the pyrazole C4 position, enhancing in vivo half-life compared to the unsubstituted parent.

  • N1-Linkage: The attachment at N1 prevents tautomerization, locking the pyrazole into a fixed regioisomeric state essential for consistent receptor binding.

  • Alpha-Methyl Group: Introduces chirality and steric bulk, often used to restrict conformational freedom and improve selectivity against off-target enzymes.

Synthetic Methodology

The most robust industrial route to CAS 957301-84-7 is the Aza-Michael Addition of 4-chloropyrazole to methyl methacrylate, followed by ester hydrolysis. This route is preferred over direct alkylation with alkyl halides due to higher regioselectivity and atom economy.

Retrosynthetic Analysis

The target molecule is disconnected at the N1–C(β) bond, revealing two commercially available precursors:

  • 4-Chloro-1H-pyrazole (Nucleophile)

  • Methyl methacrylate (Michael Acceptor)

Step-by-Step Synthesis Protocol
Step 1: Aza-Michael Addition

Objective: Synthesis of Methyl 3-(4-chloro-pyrazol-1-yl)-2-methyl-propionate.

  • Reagents: 4-Chloro-1H-pyrazole (1.0 eq), Methyl methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Charge a reaction vessel with 4-chloro-1H-pyrazole and MeCN (5 mL/g).

    • Add DBU (catalytic base) followed by dropwise addition of methyl methacrylate.

    • Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC or LC-MS for consumption of pyrazole.

    • Workup: Concentrate the solvent in vacuo. Dilute residue with EtOAc, wash with 0.1 M HCl (to remove DBU), then brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >90% conversion. The product is often an oil that can be used directly.

Step 2: Ester Hydrolysis

Objective: Conversion of the methyl ester to the free acid (Target).

  • Reagents: Lithium Hydroxide (LiOH·H₂O) (2.0 eq).

  • Solvent: THF/Water (3:1 ratio).

  • Procedure:

    • Dissolve the crude ester from Step 1 in THF.

    • Add an aqueous solution of LiOH.

    • Stir at room temperature for 2–4 hours.

    • Workup (Critical for Purity):

      • Evaporate THF.

      • Wash the aqueous phase with Et₂O (removes unreacted neutral impurities).

      • Acidify the aqueous phase to pH ~2–3 using 1 M HCl. The product usually precipitates as a white solid.

      • Filter the solid or extract with EtOAc if precipitation is incomplete.

    • Purification: Recrystallization from EtOAc/Hexanes if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Chloro-1H-pyrazole Step1 Step 1: Aza-Michael Addition (MeCN, 80°C, 6h) Start->Step1 Reagent Methyl Methacrylate + DBU (Cat.) Reagent->Step1 Intermediate Intermediate: Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate Step1->Intermediate >90% Yield Step2 Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate->Step2 Workup Acid-Base Extraction (pH Adjustment to 2-3) Step2->Workup Final Target Product: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid Workup->Final Crystallization

Caption: Two-step industrial synthesis route via Michael addition and saponification.

Quality Control & Characterization

To ensure the integrity of the building block for downstream applications, the following analytical criteria must be met.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 (s, 1H, -COOH )

    • δ 7.9 (s, 1H, Pyrazole-C3-H )

    • δ 7.5 (s, 1H, Pyrazole-C5-H )

    • δ 4.2–4.4 (m, 2H, -N-CH ₂-)

    • δ 2.8–2.9 (m, 1H, -CH (Me)-)

    • δ 1.1 (d, 3H, -CH ₃)

  • Interpretation: The absence of the methyl ester singlet (~3.6 ppm) confirms successful hydrolysis. The integration of pyrazole protons confirms the 4-chloro substitution (only two aromatic protons).

Impurity Profile
  • Regioisomers: While Michael addition is highly selective for N1, trace amounts of N2 alkylation are possible if the pyrazole is unsubstituted. However, with 4-chloropyrazole, the symmetry often simplifies this, but N-alkylation site verification via NOESY is recommended during process development.

  • Residual Solvents: Acetonitrile and THF must be removed to <500 ppm for pharmaceutical use.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This acid serves as a "cap" or "linker" in fragment libraries. The carboxylic acid is typically activated (using EDC/HOBt or HATU) to form amides with amines.

Common Targets:

  • GPR119 Agonists: Pyrazole-containing amides are potent agonists for GPR119, a target for type 2 diabetes. The 4-chloro group improves lipophilicity and binding pocket fit.

  • Glucokinase Activators (GKAs): N-heteroaryl propionic acids are classic scaffolds for GKAs. The acid moiety mimics the phosphate of glucose or interacts with the allosteric site of the enzyme.

  • Factor Xa Inhibitors: Pyrazole derivatives are explored as S1 or S4 pocket binders.

Strategic Derivatization

The acid functionality allows for rapid diversification:

  • Amide Coupling: Reaction with piperidines or pyrrolidines to generate GPCR-focused libraries.

  • Reduction: Conversion to the alcohol (using BH₃·THF) to create ether linkages.

  • Curtius Rearrangement: Conversion to the amine to invert the functionality.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

References

  • PubChem. "Compound Summary: 3-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (CAS 957301-84-7)." National Library of Medicine. [Link]

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
  • National Institutes of Health (NIH). "Methyl methacrylate and respiratory sensitization: A Critical review." PubMed Central. [Link]

Sources

Exploratory

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid mechanism of action hypothesis

Technical Guide: Elucidating the Mechanism of Action of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid (CPMPA) Executive Summary & Chemical Identity This technical guide outlines the hypothetical mechanism of action (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elucidating the Mechanism of Action of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid (CPMPA)

Executive Summary & Chemical Identity

This technical guide outlines the hypothetical mechanism of action (MoA) for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) . Based on structural activity relationship (SAR) analysis, CPMPA presents as a bioisostere of nicotinic acid (niacin) and a putative agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A .

This document serves as a directive for validating CPMPA as a therapeutic candidate for dyslipidemia and inflammation, specifically differentiating its G-protein signaling (efficacy) from


-arrestin recruitment (side-effect profile).
Chemical Structure & Pharmacophore Analysis
FeatureStructural MoietyPharmacological Function
Acidic Head Carboxylic AcidCritical for ionic interaction with Arg251 in HCAR2 binding pocket.
Linker 2-Methyl-PropylProvides steric bulk; introduces chirality (R/S enantiomers) affecting potency.[1]
Core Scaffold Pyrazole RingBioisostere for the pyridine ring of niacin; improves metabolic stability.[1]
Tail 4-Chloro SubstituentLipophilic halogen to enhance hydrophobic pocket occupancy and membrane permeability.[1]

The Core Hypothesis: HCAR2-Mediated Antilipolytic Activity

Hypothesis: CPMPA functions as an orthosteric agonist of HCAR2 expressed on adipocytes.[1] Upon binding, it induces a conformational change that activates the G


i/o protein subunit, inhibiting adenylyl cyclase (AC) and reducing intracellular cAMP levels.[1] This cascade suppresses the activity of Hormone-Sensitive Lipase (HSL), thereby reducing free fatty acid (FFA) release.

Scientific Rationale: The pyrazole-3-carboxylic acid scaffold is a documented class of HCAR2 agonists.[1] The addition of the 4-chloro group mimics the lipophilic adaptations seen in second-generation niacin analogs (e.g., Acipimox), intended to increase receptor affinity while reducing the "flushing" side effect associated with cutaneous Langerhans cell activation.

Detailed Mechanism of Action (Signaling Cascade)

The following pathway describes the sequence of events triggered by CPMPA in an adipocyte model.

Step-by-Step Signaling Flow:
  • Ligand Binding: CPMPA binds to the transmembrane orthosteric site of HCAR2.[1]

  • G-Protein Coupling: The receptor undergoes a conformational shift, exchanging GDP for GTP on the G

    
    i subunit.[1]
    
  • Cyclase Inhibition: The G

    
    i-GTP complex dissociates and inhibits Adenylyl Cyclase (AC).[1]
    
  • cAMP Reduction: Intracellular cAMP levels drop, preventing the activation of Protein Kinase A (PKA).[1]

  • Lipolysis Blockade: PKA fails to phosphorylate Perilipin and Hormone-Sensitive Lipase (HSL).[1]

  • Physiological Outcome: Triglyceride hydrolysis is halted; plasma FFA levels decrease.[1][]

Visualization: HCAR2 Signaling Pathway

G CPMPA CPMPA (Ligand) HCAR2 HCAR2 (Receptor) CPMPA->HCAR2 Binding (Kd) Gi Gi Protein (Gαi) HCAR2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction PKA Protein Kinase A cAMP->PKA Deactivation HSL Hormone Sensitive Lipase (Phosphorylation) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibition

Figure 1: Proposed Gi-coupled signaling cascade of CPMPA in adipocytes leading to antilipolytic effects.

Experimental Validation Protocols

To validate this hypothesis, the following self-validating experimental workflows must be executed.

Protocol A: HTRF cAMP Inhibition Assay (In Vitro)

Objective: Quantify the potency (


) of CPMPA in inhibiting forskolin-induced cAMP accumulation.
  • Cell System: CHO-K1 cells stably overexpressing human HCAR2.[1]

  • Reagents:

    • Forskolin (10

      
      M) to stimulate baseline cAMP.[1]
      
    • IBMX (0.5 mM) to inhibit phosphodiesterase degradation.[1]

    • Europium-cryptate labeled cAMP (Donor) and d2-labeled anti-cAMP (Acceptor).

  • Methodology:

    • Seed cells at 10,000 cells/well in 384-well plates.[1]

    • Incubate with CPMPA (serial dilution

      
       to 
      
      
      
      M) + Forskolin for 30 min.
    • Add lysis buffer containing HTRF detection reagents.[1]

    • Read FRET signal (665 nm / 620 nm ratio).

  • Validation Criteria: Signal must be inversely proportional to cAMP concentration. Nicotinic acid (

    
     nM) serves as the positive control.[1]
    
Protocol B: -Arrestin Recruitment Assay

Objective: Determine if CPMPA is a "biased agonist."[1] Reduced


-arrestin recruitment correlates with reduced cutaneous flushing side effects.[1]
  • System: PathHunter® eXpress HCAR2 CHO-K1 cells (enzyme fragment complementation).

  • Methodology:

    • Treat cells with CPMPA for 90 minutes.[1]

    • Ligand binding recruits

      
      -Arrestin-tagged ProLink™ to the receptor-tagged Enzyme Acceptor.[1]
      
    • Complementation generates Chemiluminescence.[1]

  • Data Analysis: Calculate the "Bias Factor" comparing G-protein potency (cAMP) vs.

    
    -arrestin potency. Ideally, CPMPA shows high cAMP potency but low 
    
    
    
    -arrestin efficacy.[1]
Protocol C: Lipolysis Assay (Functional)

Objective: Confirm physiological relevance in adipocytes.[1]

  • Cell System: Differentiated 3T3-L1 adipocytes.[1]

  • Methodology:

    • Starve cells in serum-free media for 2 hours.[1]

    • Treat with CPMPA + Isoproterenol (to stimulate lipolysis).[1]

    • Collect supernatant after 3 hours.

    • Quantify Glycerol release using a colorimetric enzymatic assay (absorbance at 540 nm).

  • Control: Pertussis Toxin (PTX).[1] Pre-treatment with PTX should abolish the effect of CPMPA, confirming the G

    
    i mechanism.[1]
    

Validation Workflow Visualization

This diagram illustrates the logical flow of the experimental campaign, from synthesis to lead selection.

Workflow Synth Synthesis (Chiral Separation) Docking In Silico Docking (Arg251 Interaction) Synth->Docking Select Isomer cAMP cAMP Assay (G-Protein Potency) Docking->cAMP High Score Arrestin Beta-Arrestin Assay (Flushing Potential) cAMP->Arrestin IC50 < 1uM Lipolysis Lipolysis Assay (Functional Efficacy) cAMP->Lipolysis Parallel Path Decision Candidate Selection Arrestin->Decision Low Recruitment Lipolysis->Decision Glycerol Reduction

Figure 2: Experimental workflow for validating CPMPA as a biased HCAR2 agonist.

Expected Data & Interpretation

The table below summarizes the expected quantitative profiles if the hypothesis holds true.

AssayParameterTarget ValueInterpretation
HTRF cAMP


nM
High affinity binding and G

i activation.

-Arrestin



M
Low potential for flushing (biased agonism).[1]
Lipolysis Glycerol

reduction
Effective physiological blockade of FFA release.[1]
Solubility LogP2.5 - 3.5Optimal lipophilicity for oral bioavailability (4-Cl contribution).[1]

References

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][3] Nature Medicine, 9(3), 352-355.[1] Link

  • Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1] Pharmacological Reviews, 58(4), 601-620.[1] Link

  • Wise, A., et al. (2003).[1] "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874.[1] Link

  • Semple, G., et al. (2008).[1] "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent and selective agonist of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 51(16), 5101-5108.[1] Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization &amp; Synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid

Executive Summary This technical guide provides a comprehensive analysis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a functionalized pyrazole derivative often utilized as a building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a functionalized pyrazole derivative often utilized as a building block in the synthesis of agrochemicals (e.g., herbicide intermediates) and pharmaceutical active ingredients. The guide details the synthesis via Michael addition, followed by hydrolysis, and establishes the structural validation through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Compound Identification:

  • IUPAC Name: 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

  • Molecular Formula: C₇H₉ClN₂O₂

  • Molecular Weight: 188.61 g/mol

  • Key Structural Features: 4-chlorinated pyrazole ring, N1-alkylation, chiral center at the

    
    -carbon (C2).
    

Synthesis & Reaction Pathway

The most robust synthetic route for this scaffold involves the base-catalyzed aza-Michael addition of 4-chloropyrazole to methyl methacrylate, followed by ester hydrolysis. This pathway ensures regioselectivity at the N1 position of the pyrazole.

Reaction Scheme (Graphviz Diagram)

SynthesisPathway Start1 4-Chloropyrazole Intermediate Methyl 3-(4-chloropyrazol-1-yl) -2-methylpropionate Start1->Intermediate DBU (cat.), MeCN Reflux, 4h (Michael Addition) Start2 Methyl Methacrylate Start2->Intermediate Product 3-(4-Chloro-pyrazol-1-yl) -2-methyl-propionic acid Intermediate->Product LiOH, THF/H2O RT, 12h (Hydrolysis)

Figure 1: Synthetic workflow from 4-chloropyrazole to the target acid via Michael addition.

Detailed Experimental Protocol

Step 1: Michael Addition (Synthesis of Methyl Ester)

  • Reagents: 4-Chloropyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Solvent: Acetonitrile (MeCN) or Methanol.

  • Procedure: Dissolve 4-chloropyrazole in MeCN. Add DBU followed by the dropwise addition of methyl methacrylate. Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of pyrazole by TLC (Hexane/EtOAc 1:1).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with 1N HCl (to remove DBU), then Brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 85–92% (Oil or low-melting solid).

Step 2: Hydrolysis (Ester to Acid)

  • Reagents: Methyl ester intermediate (1.0 eq), Lithium Hydroxide (LiOH·H₂O) (2.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure: Dissolve the ester in THF/Water. Add LiOH in one portion. Stir at Room Temperature (20–25°C) for 12 hours.

  • Workup: Acidify the reaction mixture to pH 2–3 using 1N HCl. Extract with Ethyl Acetate (3x).[1] The organic phase is dried (MgSO₄) and concentrated to yield the free acid. Recrystallize from Hexane/Ether if necessary.

  • Physical State: White to off-white solid.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for 3-(4-chloro-pyrazol-1-yl)-2-methyl-propionic acid.

Mass Spectrometry (MS)

The presence of a single chlorine atom imparts a distinct isotopic signature.

ParameterValueInterpretation
Ionization Mode ESI (+) / APCIElectron Spray Ionization
[M+H]⁺ 189.04 Base peak (

Cl isotope)
[M+H+2]⁺ 191.04

Cl isotope peak (~33% intensity of base)
Fragmentation m/z 143Loss of -COOH (Carboxyl group)
Fragmentation m/z 103/105[4-Chloropyrazole+H]⁺ fragment
Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Recommended for solubility and OH visibility) or CDCl₃. Frequency: 400 MHz

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
12.30 br s1HCOOHCarboxylic acid proton (exchangeable).
7.95 s1HPz-H5Pyrazole H5 (adjacent to N1, deshielded).
7.55 s1HPz-H3Pyrazole H3 (adjacent to N2).
4.32 dd1HN-CH _aH_bDiastereotopic methylene proton (J ~13.5, 7.0 Hz).
4.15 dd1HN-CH_aH _bDiastereotopic methylene proton (J ~13.5, 7.0 Hz).
2.85 m (sextet)1HCH -CH3Methine proton alpha to carbonyl.
1.08 d3HCH-CH 3Methyl group (J ~7.0 Hz).

Note: The methylene protons (H-3 of the propionic chain) are diastereotopic due to the adjacent chiral center at C-2, appearing as two doublets of doublets (dd).

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ Frequency: 100 MHz

Shift (

ppm)
AssignmentTypeNotes
175.8 C OOHC=OCarbonyl carbon.[1][2]
137.2 Pz-C5CHPyrazole C5 (N-adjacent).
128.1 Pz-C3CHPyrazole C3.
108.5 Pz-C4C-ClQuaternary aromatic carbon (Chlorine substituted).
52.4 N-C H₂CH₂Methylene linker.
39.8 C H-CH3CHMethine (alpha-carbon).
16.5 CH-C H3CH₃Methyl side chain.[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200–2500 O-H stretch (broad)Carboxylic acid dimer.
3120 C-H stretch (aromatic)Pyrazole ring C-H.
1715–1705 C=O stretch (strong)Carboxylic acid carbonyl.
1540, 1480 C=N / C=C stretchPyrazole ring skeletal vibrations.
1250–1200 C-O stretchAcid C-O single bond.
810–750 C-Cl stretchAryl chloride signature.

Interpretation & Quality Control

When analyzing the data for drug development or intermediate verification, focus on these critical quality attributes:

  • Regiochemistry Confirmation: The shift of the Pyrazole C5 (

    
     137.2 ppm) and H5 (
    
    
    
    7.95 ppm) is diagnostic for N1-substitution. If alkylation occurred at N2 (less likely in Michael addition but possible in direct alkylation), the symmetry and chemical shifts of the pyrazole carbons would differ significantly.
  • Chlorine Isotope Pattern: In Mass Spec, the lack of a 3:1 ratio at M+ and M+2 indicates dechlorination or contamination.

  • Residual Solvents: Common impurities from this synthesis include Acetonitrile (

    
     2.07 ppm singlet in ¹H NMR) or THF (
    
    
    
    1.85, 3.76 ppm multiplets).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7017276, 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (Isomer Reference). Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[3] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Dossier: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Scaffolds

Content Type: Technical Guide & Synthetic Protocol Subject: Medicinal Chemistry & Process Development Target: GPR119 Agonists & Metabolic Disease Therapeutics[1] Executive Summary: The Pharmacophore The compound 3-(4-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Synthetic Protocol Subject: Medicinal Chemistry & Process Development Target: GPR119 Agonists & Metabolic Disease Therapeutics[1]

Executive Summary: The Pharmacophore

The compound 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid represents a privileged scaffold in the design of G-Protein Coupled Receptor (GPCR) modulators, specifically for GPR119 .[1] This receptor is a validated target for the treatment of Type 2 Diabetes (T2D) and obesity due to its dual mechanism: stimulating glucose-dependent insulin secretion (GSIS) in pancreatic


-cells and inducing the release of incretins (GLP-1, GIP) from enteroendocrine cells.[1]

This guide details the synthesis, derivatization, and biological rationale of this scaffold.[1] The 4-chloropyrazole moiety serves as a lipophilic bioisostere for phenyl or heteroaryl groups, while the 2-methyl-propionic acid tail mimics the polar head groups of endogenous fatty acid ethanolamides (like Oleoylethanolamide, OEA), providing critical hydrogen-bonding interactions within the receptor binding pocket.[1]

Mechanistic Rationale & Biological Context[1][2][3]
2.1 The GPR119 Signaling Axis

To understand the utility of this scaffold, one must understand the downstream signaling it initiates.[1] GPR119 couples primarily to


, leading to cAMP accumulation.[1][2]

GPR119_Pathway Ligand Ligand (Pyrazole Derivative) GPR119 GPR119 Receptor (Cell Membrane) Ligand->GPR119 Binding Gas Gαs Protein GPR119->Gas Activation AC Adenylate Cyclase Gas->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA (Protein Kinase A) cAMP->PKA Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin In β-Cells GLP1 GLP-1 Release PKA->GLP1 In L-Cells

Figure 1: Signal transduction pathway activated by pyrazole-based GPR119 agonists.[1]

2.2 Structure-Activity Relationship (SAR) Logic

The specific substitution pattern of the 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is non-trivial.[1]

  • 4-Chloro Substituent: Fills a hydrophobic pocket in the receptor.[1] The chlorine atom provides metabolic stability (blocking oxidation at the C4 position) and enhances lipophilicity compared to a hydrogen atom.[1]

  • Pyrazole Nitrogen (N2): Acts as a weak hydrogen bond acceptor.[1]

  • 
    -Methyl Group:  Introduces chirality and conformational constraint.[1] This steric bulk restricts the rotation of the propionic acid tail, locking the molecule into a bioactive conformation that favors receptor binding over non-specific protein interaction.[1]
    
  • Carboxylic Acid: Serves as the "warhead" for further derivatization (amide coupling) or as a polar anchor if left as a free acid (though usually converted to an amide in potent agonists).

Validated Synthetic Protocol

The synthesis relies on a robust Aza-Michael Addition followed by ester hydrolysis.[1] This route is preferred over alkylation with alkyl halides due to higher regioselectivity (N1 vs. N2 alkylation) and atom economy.[1]

3.1 Reaction Workflow

Synthesis_Workflow Start Start: 4-Chloropyrazole + Methyl Methacrylate Catalyst Add Catalyst: DBU (0.1 eq) Start->Catalyst Reaction Reaction: Aza-Michael Addition (Acetonitrile, 60°C, 12h) Catalyst->Reaction Intermed Intermediate: Methyl 3-(4-chloropyrazol-1-yl) -2-methylpropionate Reaction->Intermed Hydrolysis Hydrolysis: LiOH / THF / H2O Intermed->Hydrolysis Workup Workup: Acidify to pH 3 Extract w/ EtOAc Hydrolysis->Workup Final Final Product: 3-(4-Chloro-pyrazol-1-yl) -2-methyl-propionic acid Workup->Final

Figure 2: Step-by-step synthetic route for the target scaffold.[1]

3.2 Detailed Methodology

Step 1: Aza-Michael Addition

  • Reagents: 4-Chloropyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Procedure:

    • Dissolve 4-chloropyrazole in MeCN (5 mL/mmol) under

      
       atmosphere.
      
    • Add DBU followed by the dropwise addition of Methyl Methacrylate.[1]

    • Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The pyrazole NH proton signal will disappear.[1]

    • Causality: DBU acts as a non-nucleophilic base to deprotonate the pyrazole, enhancing its nucleophilicity for the conjugate addition to the methacrylate.[1] The elevated temperature overcomes the steric hindrance of the

      
      -methyl group on the acceptor.[1]
      
    • Purification: Evaporate solvent. The residue is often pure enough; otherwise, purify via silica gel flash chromatography.[1]

Step 2: Saponification (Ester Hydrolysis) [1]

  • Reagents: Methyl ester intermediate (1.0 eq), Lithium Hydroxide (LiOH

    
    H
    
    
    
    O) (3.0 eq).[1]
  • Solvent: THF:Water (3:1).[1]

  • Procedure:

    • Dissolve the ester in THF/Water.[1]

    • Add LiOH and stir at room temperature for 4 hours.

    • Workup: Concentrate THF under vacuum. Dilute the aqueous residue with water.[1]

    • Critical Step: Acidify carefully with 1N HCl to pH ~3-4. The carboxylic acid product will precipitate or oil out.[1]

    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
Physicochemical Profile & Data Summary

The following properties define the suitability of this intermediate for drug discovery campaigns.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 188.61 g/mol Low MW allows for "fragment-based" growth.[1]
LogP (Calculated) 1.1 - 1.4Moderate lipophilicity; good for oral bioavailability.[1]
pKa (Acid) ~4.5 - 4.8Typical carboxylic acid; ionized at physiological pH.[1]
H-Bond Donors 1 (COOH)Becomes 0 after amide coupling.[1]
H-Bond Acceptors 3 (N, O, O)Critical for receptor interaction.[1]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.[1]
Derivatization Strategies (Analogues)

To generate a library of GPR119 agonists, the carboxylic acid is typically coupled to amine-containing heterocycles.[1]

Common Coupling Protocol:

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Amine (R-NH

    
    , 1.1 eq).[1]
    
  • Solvent: DMF.

  • Procedure: Activate the acid with HATU/DIPEA for 15 mins, then add the amine.[1] Stir at RT for 2-12h.[1]

Key Analogues for SAR Exploration:

  • Halogen Scan: Replace 4-Cl with 4-F (lower lipophilicity) or 4-Br (halogen bonding potential).[1]

  • Linker Variation: Replace the

    
    -methyl with a gem-dimethyl group (using methyl 2,2-dimethylacrylate) to further restrict conformation.
    
  • Head Group: Couple with 4-aminopiperidines or aminopyrimidines, which are classic motifs in GPR119 agonists (e.g., GSK1292263 analogues).[1]

References
  • GPR119 Biology: Overton, H. A., et al. "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents."[1] Cell Metabolism, 2006.[1]

  • Synthetic Methodology: Semple, G., et al. "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119."[1] Journal of Medicinal Chemistry, 2008.[1]

  • Chemical Properties: PubChem Compound Summary for CID 463843566, "2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid".[1]

  • Aza-Michael Reaction: Perin, G., et al. "Catalyst-free aza-Michael addition of pyrazoles to α,β-unsaturated esters and nitriles."[1] Tetrahedron Letters, 2005.[1] (General methodology reference).

Sources

Foundational

In Silico Characterization &amp; Optimization of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid

Technical Whitepaper | Version 1.0 Executive Summary This technical guide provides a comprehensive in silico modeling framework for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CMPA). Structurally analogous to pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide provides a comprehensive in silico modeling framework for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CMPA). Structurally analogous to pyrazole-based NSAIDs (e.g., Lonazolac, Rimonabant intermediates) and "profen" derivatives, CMPA presents a unique scaffold for exploring dual Cyclooxygenase-2 (COX-2) inhibition and potential Carbonic Anhydrase (CA) modulation.

This guide is designed for medicinal chemists and computational biologists. It moves beyond generic protocols to address the specific physicochemical challenges of CMPA: pyrazole tautomerism , chiral resolution at the


-methyl position, and ionic anchoring  of the carboxylate tail.

Chemical Space & Ligand Preparation

The reliability of any docking or molecular dynamics (MD) simulation rests on the accurate representation of the ligand's solution state. For CMPA, three critical factors must be modeled prior to receptor interaction.

Protonation & Tautomerism

The pyrazole ring can exist in multiple tautomeric forms (


 vs 

), while the carboxylic acid (

) will be deprotonated at physiological pH (7.4).
  • Protocol: Use semi-empirical QM methods (PM6 or DFT B3LYP/6-31G*) to calculate the lowest energy tautomer.

  • Causality: Incorrect tautomer assignment can lead to false-negative binding poses due to mismatched hydrogen bond donor/acceptor patterns. For CMPA, the

    
    -substituted pyrazole locks the tautomer, but the lone pair availability on 
    
    
    
    is critical for water-mediated bridging.
Stereochemical Enumeration

The 2-methyl substitution creates a chiral center (R and S enantiomers). "Profens" (e.g., Ibuprofen, Naproxen) typically exhibit activity in the S-enantiomer, but pyrazole-propionic acids may display distinct structure-activity relationships (SAR).

  • Directive: Model both enantiomers independently. Do not assume the S-enantiomer is the eutomer without docking validation.

Conformational Sampling

The propionic acid linker introduces rotatable bonds that govern the distance between the lipophilic pyrazole head and the ionic tail.

  • Workflow: Generate a conformational ensemble (Boltzmann-weighted) to identify low-energy folded vs. extended states before docking.

Target Selection: The COX-2 Hypothesis

Based on the structural pharmacophore—a lipophilic aromatic head linked to an acidic tail—CMPA is a putative ligand for Cyclooxygenase-2 (COX-2) . The 4-chloro substitution aligns with the hydrophobic channel requirements of the COX active site, similar to the 4-chloro/fluoro substitutions seen in Celecoxib and Indomethacin.

Homology Modeling & Grid Generation

If a crystal structure of the exact target is unavailable, use PDB ID: 3LN1 (Celecoxib-bound COX-2) as the template.

  • Grid Box Definition: Center the grid on the Arg120 and Tyr355 residues. These residues form the "constriction site" that anchors the carboxylate of NSAIDs.

  • Dimensions:

    
     Å.
    

Molecular Docking Protocol

This protocol uses a "Induced Fit" approach to account for the flexibility of the Arg120 side chain upon carboxylate binding.

Step-by-Step Methodology
  • Receptor Prep: Strip water molecules (except those bridging Arg120/Tyr355). Protonate His90 at

    
    -position.
    
  • Ligand Prep: Generate R-CMPA and S-CMPA. Assign Gasteiger charges.[1]

  • Docking Algorithm: Use a genetic algorithm (e.g., AutoDock Vina or Glide XP).

  • Constraint Application: Apply a positional constraint (distance < 3.0 Å) between the CMPA carboxylate oxygen and the guanidinium group of Arg120.

    • Reasoning: This salt bridge is the thermodynamic anchor for all acidic NSAIDs. Docking poses lacking this interaction are likely artifacts.

  • Scoring: Filter poses by Binding Affinity (

    
     kcal/mol) and Ligand Efficiency (LE).
    

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the 4-Cl-pyrazole interaction within the hydrophobic pocket (Val349, Leu352).

Simulation Parameters
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P water box with 0.15 M NaCl (neutralizing charge).

  • Ensemble: NPT at 310 K, 1 atm.

  • Duration: 100 ns production run.

Analysis Metrics
MetricTarget ValueInterpretation
RMSD (Ligand) < 2.5 ÅLigand remains stable in the binding pocket.
H-Bond Occupancy > 60%Arg120 salt bridge is persistent.
Solvent Accessible Surface Area (SASA) Low (Hydrophobic core)The 4-Cl-pyrazole group is effectively buried away from solvent.

ADMET Profiling (In Silico)

CMPA's efficacy depends on its bioavailability.

  • Lipophilicity (LogP): Predicted value

    
    . Ideal for oral absorption.
    
  • Solubility (LogS): The carboxylic acid ensures high solubility at pH 7.4, unlike pure pyrazole sulfonamides.

  • Toxicity: Screen for CYP2C9 inhibition (common for NSAIDs). The 4-chloro group is metabolically stable, preventing rapid oxidation of the pyrazole ring.

Visualization of Workflows

Computational Pipeline

The following diagram illustrates the decision logic for modeling CMPA, from chiral separation to binding energy calculation.

CMPA_Workflow Start Ligand: 3-(4-Cl-pyrazol-1-yl)-2-Me-propionic acid Prep Ligand Preparation (pKa=4.5, Tautomers) Start->Prep Chiral Chiral Separation (R-isomer vs S-isomer) Prep->Chiral Docking Docking (AutoDock/Glide) Constraint: Arg120 Salt Bridge Chiral->Docking Parallel Workflows Target Target Selection: COX-2 (PDB: 3LN1) Target->Docking MD MD Simulation (100 ns) RMSD & H-Bond Stability Docking->MD Top Poses (< -8 kcal/mol) MMGBSA Binding Free Energy (MM-GBSA Calculation) MD->MMGBSA Decision Lead Optimization Select Eutomer MMGBSA->Decision Compare u0394G

Figure 1: Integrated workflow for the stereoselective modeling of CMPA against COX-2.

Interaction Logic: Ligand-Receptor Map

This diagram details the specific residue-level interactions required for successful binding.

Interaction_Map Carboxyl COO- (Tail) Arg120 Arg120 (Gatekeeper) Carboxyl->Arg120 Salt Bridge (Ionic) Tyr355 Tyr355 Carboxyl->Tyr355 H-Bond Methyl 2-Methyl (Chiral) StericGate Steric Gate (Selectivity) Methyl->StericGate Kinetic Selectivity (R vs S) Pyrazole Pyrazole Ring HydroPocket Hydrophobic Pocket (Val349, Leu352) Pyrazole->HydroPocket pi-stacking / vdW Chloro 4-Chloro Chloro->HydroPocket Halogen Bond / Hydrophobic

Figure 2: Mechanistic interaction map. The 4-Cl group enhances lipophilic contacts, while the carboxylate anchors the molecule.

References

  • ChemicalBook. (2024). 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid methyl ester Product Description. Retrieved from

  • Bekhit, A. A., et al. (2015).[2] "Pyrazoles as Anti-Inflammatory Agents."[3][4][5] European Journal of Medicinal Chemistry. (Contextual grounding for pyrazole NSAID scaffold).

  • Lombardo, F., et al. (2014). "In Silico ADME Prediction: Data, Models, Facts and Myths." Molecular Pharmaceutics. (Standard for LogS/LogP protocols).
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
  • Vijesh, A. M., et al. (2013).[5][6] "Synthesis and antimicrobial activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry. (Validation of 4-chloro-pyrazole biological relevance).

Sources

Exploratory

Preliminary Toxicity Screening of Pyrazole Compounds: A Technical Guide

Executive Summary The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, this ubiquity mas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, this ubiquity masks a critical liability: idiosyncratic hepatotoxicity and cardiotoxicity (hERG inhibition) .

For drug discovery teams, the challenge is not just identifying toxicity, but identifying it early—before costly in vivo phases. This guide outlines a high-throughput, preliminary screening cascade designed specifically for pyrazole derivatives. It moves beyond generic cytotoxicity (e.g., MTT assays) to target the specific failure modes of this scaffold: mitochondrial uncoupling, reactive metabolite formation, and ion channel blockade.

Part 1: Structural Alerts & In Silico Profiling

Objective: Eliminate high-risk chemotypes before synthesis.

The pyrazole ring itself is relatively stable. Toxicity typically arises from specific substitution patterns that facilitate bioactivation or off-target binding.

Key Structural Liabilities
  • N-1 Substitution: Substituents at the N-1 position (e.g., aryl groups) often drive CYP450 interactions. Large lipophilic groups here correlate with hERG inhibition.

  • Aminopyrazoles: An amino group on the pyrazole ring is a "red flag" for bioactivation. These can be metabolized into reactive imino-quinone species, which covalently bind to hepatic proteins.

  • Lipophilicity (LogP > 3): High lipophilicity in pyrazoles increases the likelihood of hERG channel trapping and phospholipidosis.

Actionable Protocol: Run all candidate structures through QSAR models (e.g., Derek Nexus or open-source equivalents) specifically flagging:

  • Michael Acceptors: Pyrazoles conjugated with electron-withdrawing groups.

  • hERG Pharmacophores: Basic nitrogen centers separated by lipophilic linkers.

Part 2: Reactive Metabolite Trapping (The "Hidden" Risk)

Rationale: Many pyrazoles are not toxic per se but are bioactivated by CYP450 enzymes (specifically CYP3A4 and CYP2C9) into electrophilic intermediates. Standard cytotoxicity assays will miss this because they lack the metabolic competence of the liver.

The Solution: A Glutathione (GSH) Trapping Assay .[1] This mimics the liver's detoxification pathway. If we detect Pyrazole-GSH adducts via LC-MS, it proves the formation of reactive metabolites.[2]

Experimental Protocol: Microsomal Trapping

Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Trapping Agent: Glutathione (GSH) ethyl ester (soft nucleophile) or Potassium Cyanide (KCN) (hard nucleophile - optional).

  • Positive Control: Clozapine or Ticlopidine (known to form adducts).[3]

Workflow:

  • Incubation: Mix Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Detection: Set Mass Spectrometer to scan for Neutral Loss of 129 Da (characteristic of GSH adducts) or search for [M + GSH - 2H]+ ions.

Go/No-Go Criteria:

  • High Risk: >1% conversion to GSH adduct relative to parent turnover.

  • Low Risk: No adducts detected; clean metabolic profile.

ReactiveMetabolite cluster_0 Bioactivation Pathway Parent Parent Pyrazole CYP CYP450 Metabolism (Oxidation) Parent->CYP Reactive Reactive Intermediate (Iminoquinone/Epoxide) CYP->Reactive Bioactivation Adduct Stable GSH-Adduct (Detoxified) Reactive->Adduct + Glutathione (Trapping) Tox Protein Binding (Toxicity) Reactive->Tox No Trapping (In Vivo Risk)

Figure 1: Mechanism of reactive metabolite formation and the logic behind GSH trapping assays.

Part 3: Mitochondrial Toxicity (High-Content Screening)

Rationale: Pyrazoles are known to disrupt mitochondrial function (uncoupling oxidative phosphorylation). A simple MTT assay only measures general cell death and often yields false negatives for mitochondrial toxins that don't immediately kill the cell but cause organ failure later.

The Solution: Multiparametric High-Content Screening (HCS) using fluorescent probes to measure Mitochondrial Membrane Potential (MMP).

Experimental Protocol: MMP Assay

Cell Line: HepG2 (metabolically active) or AC16 (cardiomyocytes).

Reagents:

  • JC-10 or TMRM Dye: Accumulates in active mitochondria (orange/red); disperses in depolarized mitochondria (green).

  • Hoechst 33342: Nuclear counterstain.

  • Positive Control: FCCP (uncoupler) or Rotenone (Complex I inhibitor).

Step-by-Step Workflow:

  • Seeding: Plate HepG2 cells in 384-well black/clear-bottom plates (5,000 cells/well). Incubate 24h.

  • Dosing: Treat with Pyrazole analogs (7-point dilution, 0.1 µM – 100 µM) for 24 hours.

  • Staining: Add JC-10 dye solution.[4] Incubate 30 mins at 37°C.

  • Imaging: Acquire images on a High-Content Imager (e.g., ImageXpress or Operetta).

  • Quantification: Calculate the ratio of Mitochondrial Aggregates (590 nm) to Cytosolic Monomers (525 nm) .

Data Interpretation:

Parameter Observation Interpretation
MMP Ratio (Red/Green) Decrease > 30% vs Control Mitochondrial Depolarization (Toxicity)
Nuclear Area Condensed/Fragmented Apoptosis

| Cell Count | Decreased | General Cytotoxicity |

HCS_Workflow Start HepG2 Cell Seeding (384-well plate) Treat Compound Treatment (24h Incubation) Start->Treat Stain Multiplex Staining (JC-10 + Hoechst) Treat->Stain Image High-Content Imaging (Confocal/Widefield) Stain->Image Analysis Image Analysis (MMP Ratio Calculation) Image->Analysis

Figure 2: Workflow for High-Content Screening of mitochondrial toxicity.[5]

Part 4: Cardiotoxicity (hERG Inhibition)

Rationale: The nitrogen atoms in the pyrazole ring, especially when coupled with lipophilic side chains, can mimic the pharmacophore required to block the hERG potassium channel. This leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).

The Solution: Fluorescence Polarization (FP) Binding Assay (Preliminary) followed by Automated Patch Clamp (Confirmatory).

Protocol: Competitive FP Binding

Concept: A fluorescent tracer binds to the hERG channel. If the pyrazole binds, it displaces the tracer, reducing fluorescence polarization.

Workflow:

  • Membrane Prep: Use membrane fractions expressing recombinant hERG.

  • Incubation: Mix Membranes + Red-shifted Fluorescent Tracer + Test Compound.

  • Readout: Measure Polarization (mP) after 2-4 hours.

  • Validation:

    • E-4031: Known hERG blocker (Positive Control). IC50 should be ~10-30 nM.

    • DMSO: Negative control.

Threshold: Any compound with an IC50 < 10 µM in the FP assay is flagged as a "hERG Liability" and must undergo electrophysiological confirmation (Patch Clamp).

Part 5: Consolidated Screening Cascade

To maximize efficiency, execute these assays in the following logical order. This prevents wasting resources on compounds that fail fundamental safety checks.

ScreeningCascade Step1 1. In Silico Triage (Remove Michael Acceptors) Step2 2. Reactive Metabolite Screen (GSH Trapping LC-MS) Step1->Step2 Pass Fail Discard / Re-engineer Step1->Fail Fail Step3 3. Mitochondrial Tox (HCS) (MMP / Cell Health) Step2->Step3 Clean Profile Step2->Fail Adducts Found Step4 4. hERG Binding Assay (Cardiotoxicity) Step3->Step4 No Mito Tox Step3->Fail Depolarization Decision Lead Candidate Selection Step4->Decision IC50 > 10µM Step4->Fail hERG Block

Figure 3: The logical decision tree for pyrazole toxicity screening.

References

  • Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências. Link (Note: General scaffold review).

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link (Authoritative source on reactive metabolites).

  • Dykens, J. A., et al. (2008). "In vitro assessment of mitochondrial dysfunction and cytotoxicity of troglitazone, rosiglitazone, and pioglitazone." Toxicological Sciences. Link (Standard protocol for mitochondrial HCS).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. Link (Mechanism of hERG blockade).

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." Link

Sources

Foundational

Technical Procurement &amp; Validation Guide: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

The following technical guide details the sourcing, validation, and synthetic context of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7). This document is structured to serve drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and synthetic context of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7). This document is structured to serve drug development professionals requiring high-purity building blocks for scaffold synthesis.

Executive Summary & Chemical Identity[1]

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its structural value lies in the 4-chloropyrazole moiety—a bioisostere for phenyl and pyridine rings that offers improved metabolic stability and distinct electronic properties—coupled with a branched aliphatic tail that introduces chirality and steric control.

Core Chemical Data
PropertySpecification
CAS Registry Number 957301-84-7
IUPAC Name 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Key Structural Feature N1-substituted pyrazole with a β-branched carboxylic acid tail.[1][2][3]
Purity Requirement >95% (NMR), >98% (LCMS) for library synthesis.

Commercial Sourcing Landscape

Unlike commodity reagents, this compound is often "made-to-order" or stocked in small quantities by specialized catalog houses. The supply chain is split between Catalog Suppliers (re-packagers) and Custom Synthesis Labs (originators).

Primary Commercial Suppliers

The following entities are verified to list this specific CAS (957301-84-7). Note: Availability fluctuates; always request a current Certificate of Analysis (CoA) before purchase.

SupplierTypeRegionCatalog / SKUStrategic Note
Santa Cruz Biotechnology CatalogUSAsc-309821 Good for small scale (mg to g) R&D needs.
Fluorochem CatalogUK/EUInquireoften stocks pyrazole building blocks; check lead time.
Oakwood Chemical CatalogUSAInquireReliable domestic source for heterocyclic acids.
Hangzhou MolCore CRO/MfgChinaMC-957301 Best for bulk (>100g) or process scale-up.
Enamine Building BlocksUkraineSearch REAL DBLikely available in their "REAL" database (synthesis on demand).
The "Make vs. Buy" Decision Matrix

Due to the simplicity of the synthesis (see Section 3), internal production is often more time-efficient than waiting for a 4-6 week lead time from a non-stocking supplier.

  • Buy: If < 5 grams are needed and a stock supplier (e.g., Santa Cruz, Oakwood) confirms immediate shipment.

  • Make: If > 10 grams are needed or if suppliers quote > 3 weeks lead time. The synthesis is a robust, one-step Aza-Michael addition followed by hydrolysis.

Synthetic Context & Mechanism (Expertise & Experience)

Understanding the synthesis is critical for Quality Control . The commercial route almost invariably utilizes the Aza-Michael Addition of 4-chloropyrazole to methyl methacrylate.

Mechanism of Impurity Formation

The reaction is regioselective but not always regiospecific. While 4-chloropyrazole is symmetric regarding the nitrogens (due to tautomerism), the reaction with the methacrylate tail creates a chiral center at the


-position of the acid.
  • Target Product: N1-alkylation at the

    
    -carbon of the methacrylate (Linear connection).
    
  • Potential Impurity: Bis-alkylation is impossible (only one NH), but regioisomeric alkylation (N1 vs N2) is irrelevant for symmetric 4-chloropyrazole.

  • Critical Impurity: Unreacted 4-chloropyrazole (starting material) and polymerized methacrylate (oligomers).

SynthesisPath SM1 4-Chloropyrazole (Nucleophile) Reaction Aza-Michael Addition (Base Cat: DBU or Triton B) SM1->Reaction SM2 Methyl Methacrylate (Michael Acceptor) SM2->Reaction Inter Intermediate Ester (Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate) Reaction->Inter 80-90°C, 12h Hydrolysis Hydrolysis (LiOH / THF / H2O) Inter->Hydrolysis Product Target Acid CAS 957301-84-7 Hydrolysis->Product Acidification (HCl)

Figure 1: The industrial synthesis pathway relies on the Aza-Michael addition. This route minimizes byproducts compared to alkylation with alkyl halides.

Self-Validating Quality Control System

When sourcing this compound, you must validate that you have received the correct 3-substituted isomer (linear chain) and not the 2-substituted isomer (gem-dimethyl), which is a common confusion in catalog databases.

The NMR "Fingerprint" Test

The proton NMR spectrum provides a definitive self-validating check.

FeatureTarget: 3-(pyrazol-1-yl)-2-methyl... Wrong Isomer: 2-(pyrazol-1-yl)-2-methyl...
Methyl Group Doublet (~1.1 ppm)Singlet (6H, ~1.6 ppm)

-Proton
Multiplet (1H, methine)Absent (Quaternary carbon)

-Protons
Multiplet/ABX (2H, N-CH₂-)Absent
QC Workflow Diagram

Use this logic flow to accept or reject incoming batches.

QC_Workflow Batch Incoming Batch CAS 957301-84-7 HNMR Run 1H-NMR (DMSO-d6 or CDCl3) Batch->HNMR CheckMe Check Methyl Region (1.0 - 1.8 ppm) HNMR->CheckMe Doublet Signal is a DOUBLET CheckMe->Doublet 3H, J~7Hz Singlet Signal is a SINGLET CheckMe->Singlet 6H (Integration) CheckCH2 Check 4.0-4.5 ppm Region Doublet->CheckCH2 Fail FAIL: Wrong Isomer (Gem-dimethyl variant) Singlet->Fail Present Signals Present (N-CH2 protons) CheckCH2->Present Absent Signals Absent CheckCH2->Absent Pass PASS: Correct Isomer Present->Pass Absent->Fail

Figure 2: Logical gate for validating the regiochemistry of the incoming material using 1H-NMR.

Handling & Stability

  • Physical State: White to off-white solid.

  • pKa: ~4.5 (Carboxylic acid).

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless pH > 7).

  • Storage: Store at +4°C. The pyrazole ring is stable, but the carboxylic acid can form esters if stored in alcohols with trace acid catalyst. Keep desiccated.

References

  • ChemicalBook. 3-(4-CHLORO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID Properties and Suppliers. Retrieved from

  • Santa Cruz Biotechnology. Product Catalog: sc-309821.[4] Retrieved from

  • PubChem. Compound Summary for CAS 957301-84-7. National Library of Medicine. Retrieved from

  • ResearchGate. Aza-Michael addition of pyrazoles to crotonic acid derivatives. (Mechanistic validation of the synthesis route). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis &amp; Characterization of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized synthesis, purification, and characterization of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized synthesis, purification, and characterization of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a strategic building block often utilized in the development of JAK inhibitors and agrochemical actives.[1]

Part 1: Strategic Overview & Retrosynthesis

The Challenge

The synthesis of


-pyrazolyl acids presents a specific challenge: the aza-Michael addition  of a pyrazole to a methacrylate derivative is kinetically slower than to simple acrylates due to the steric hindrance of the 

-methyl group.[1] Furthermore, avoiding polymerization of the methacrylate starting material while driving the reaction to completion requires precise base selection and thermal control.
Retrosynthetic Logic

The most efficient disconnection relies on a conjugate addition (aza-Michael) followed by ester hydrolysis .[1] Direct alkylation using 3-bromo-2-methylpropionic acid is less preferred due to potential elimination side reactions and lower atom economy.[1]

  • Disconnection: N1–C(

    
    ) bond.
    
  • Key Intermediates: 4-Chloropyrazole (Nucleophile) + Methyl Methacrylate (Electrophile).[1]

Retrosynthesis Target Target Molecule 3-(4-Cl-pyrazol-1-yl)-2-methyl-propionic acid Precursor Ester Intermediate Methyl 3-(4-Cl-pyrazol-1-yl)-2-methylpropionate Target->Precursor Hydrolysis (LiOH/THF) Reactants Reactants 4-Chloropyrazole + Methyl Methacrylate Precursor->Reactants Aza-Michael (DBU/MeCN)

Figure 1: Retrosynthetic strategy prioritizing the aza-Michael addition pathway.

Part 2: Experimental Protocols

Protocol A: Synthesis of Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate

Mechanism: Base-catalyzed 1,4-addition.[1] 4-Chloropyrazole (


) requires deprotonation or activation to attack the 

-carbon of the methacrylate.[1]

Reagents:

  • 4-Chloropyrazole (1.0 equiv)[1]

  • Methyl Methacrylate (1.5 equiv) — Excess drives kinetics.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) (0.1 – 0.5 equiv)[1]

  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Add 4-Chloropyrazole (10.25 g, 100 mmol) and Acetonitrile (50 mL). Stir until dissolved.

  • Catalyst Addition: Add DBU (1.52 g, 10 mmol, 0.1 equiv) dropwise. Note: The solution may darken slightly.

  • Electrophile Addition: Add Methyl Methacrylate (15.0 g, 150 mmol, 1.5 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3] The limiting reagent (pyrazole) should be consumed. If reaction stalls, add another 0.1 equiv of DBU.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove MeCN and excess methacrylate.[1]

    • Redissolve residue in EtOAc (100 mL) and wash with 0.5 M HCl (2 x 50 mL) to remove DBU. Crucial: This step removes the base catalyst.

    • Wash with Brine, dry over Na2SO4, filter, and concentrate.[1]

  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Protocol B: Hydrolysis to Free Acid

Reagents:

  • Ester Intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)

  • THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude ester (approx. 20 g, ~100 mmol) in THF (60 mL).

  • Base Addition: Add a solution of LiOH·H2O (8.4 g, 200 mmol) in Water (20 mL).

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: The biphasic mixture will become monophasic as the ester hydrolyzes and the lithium salt forms.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Dilute the remaining aqueous layer with water (20 mL) and wash with Et2O (30 mL) to remove any unreacted organic impurities.

    • Acidification: Cool the aqueous layer on ice and acidify to pH 3–4 using 1 M HCl. The product often precipitates as a white solid or forms an oil.[1]

    • Extraction: Extract with EtOAc (3 x 50 mL).

    • Drying: Dry combined organics over MgSO4, filter, and concentrate to dryness.

  • Final Polish: Recrystallize from Hexane/EtOAc or dry under high vacuum to yield the title compound as a white/off-white solid.

Part 3: Characterization & Data Analysis

NMR Spectroscopy

The introduction of the chiral center at C2 renders the C3 methylene protons diastereotopic , appearing as an ABX system (or complex multiplet) rather than a simple doublet.

Table 1: 1H NMR Data (400 MHz, CDCl3)

PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH 10.5 - 12.0Broad Singlet1HCarboxylic Acid
Py-H5 7.48Singlet1HPyrazole Ring (near N)
Py-H3 7.42Singlet1HPyrazole Ring (far from N)
C3-H (a) 4.35DD (J = 13.5, 7.2 Hz)1HDiastereotopic CH2
C3-H (b) 4.18DD (J = 13.5, 6.8 Hz)1HDiastereotopic CH2
C2-H 2.95Multiplet1HChiral Methine
CH3 1.22Doublet (J = 7.0 Hz)3HMethyl Group
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive

  • Expected Mass: 188.04 (Monoisotopic)

  • Observed [M+H]+: 189.1 (100%), 191.1 (33%) — Distinct 3:1 Chlorine isotope pattern.

Experimental Workflow Diagram

Workflow Start Start: 4-Cl-Pyrazole + Methyl Methacrylate Reaction Reflux (MeCN, DBU) 16 Hours Start->Reaction Check Check LCMS Conversion >95%? Reaction->Check Check->Reaction No (Add DBU) Workup1 Acid Wash (0.5M HCl) Remove DBU Check->Workup1 Yes Hydrolysis Hydrolysis (LiOH, THF/H2O) Workup1->Hydrolysis Purification Acidify & Extract Recrystallize Hydrolysis->Purification

Figure 2: Integrated workflow for the synthesis and purification of the target acid.

Part 4: Critical Troubleshooting (Expert Insights)

  • Regioselectivity: 4-Chloropyrazole is symmetric (

    
     symmetry in solution due to rapid tautomerism).[1] Alkylation occurs at N1.[1] Since both nitrogens are equivalent in the starting material, only one regioisomer  is formed. This simplifies the purification significantly compared to 3-substituted pyrazoles.[1]
    
  • Reaction Stalling: The

    
    -methyl group on the methacrylate creates steric hindrance.[1] If the reaction is slow:
    
    • Switch solvent to DMF and heat to 90°C.[1]

    • Use TBAF (Tetrabutylammonium fluoride) as a catalyst source of fluoride, which forms strong H-bonds with the NH, increasing nucleophilicity.[1]

  • Polymerization: If the reaction mixture becomes viscous, the methacrylate is polymerizing.

    • Prevention: Ensure the reaction is run under Nitrogen.[1] Add a radical inhibitor like Hydroquinone monomethyl ether (MEHQ) if using uninhibited methacrylate.

References

  • Pereshivko, O. P., et al. "Aza-Michael addition of pyrazoles to

    
    -unsaturated esters."[1] Synthesis, 2013.[1] Link
    
  • PubChem Compound Summary. "2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid" (Structural Analog/Isomer Reference). National Library of Medicine.[1] Link

  • Khachatryan, H. N. "Aza-Michael addition of pyrazoles to crotonic acid."[1][2] Russian Journal of General Chemistry, 2017.[1][2] Link

  • ChemicalBook. "3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid methyl ester."[1] (Commercial availability of ester precursor).[3] Link

Sources

Application

experimental protocol for using 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid in cell culture

Application Note: Pharmacological Evaluation of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) in Cell Culture Introduction & Mechanistic Basis 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (referred to he...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) in Cell Culture

Introduction & Mechanistic Basis

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (referred to herein as CPMPA ) is a synthetic small molecule belonging to the pyrazole-alkanoic acid class. Structurally, it consists of a 4-chloropyrazole core linked to a 2-methylpropionic acid tail.[1]

Scientific Context: This scaffold shares significant structural homology with High-Affinity Niacin Receptor (GPR109A/HCAR2) agonists (e.g., MK-1903, Acipimox). The carboxylic acid moiety is critical for ionic interaction with the arginine residue (Arg111) in the GPR109A binding pocket, while the lipophilic pyrazole ring occupies the hydrophobic pocket. Consequently, this protocol is designed to evaluate CPMPA primarily as a metabolic modulator and anti-inflammatory agent .

Primary Biological Hypotheses:

  • GPR109A Agonism: Activation of the G

    
    -coupled receptor, leading to inhibition of adenylate cyclase and reduction of intracellular cAMP.
    
  • Anti-Lipolytic Activity: Suppression of hormone-sensitive lipase (HSL) in adipocytes.

  • Anti-Inflammatory Response: Inhibition of NF-

    
    B signaling in macrophages.
    

Material Preparation & Handling

Critical Causality: As a free carboxylic acid, CPMPA can alter the pH of unbuffered culture media, leading to false-positive toxicity. Proper buffering and solvent selection are non-negotiable.

Stock Solution Formulation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Target Concentration: 100 mM.

  • Storage: -20°C (stable for 6 months); avoid freeze-thaw cycles >3 times.

Protocol:

  • Weigh 10 mg of CPMPA powder (MW

    
     188.61  g/mol ).
    
  • Add 530.2

    
    L  of DMSO to the vial.
    
  • Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Verification: Solution must be optically clear.

Working Solution (Dosing)
  • Vehicle Control: 0.1% DMSO in Culture Media.

  • Max Tolerated DMSO: Do not exceed 0.5% (v/v) final concentration in cell culture to avoid solvent toxicity.

Final Assay Conc. (

M)
Dilution Step 1 (in DMSO)Dilution Step 2 (into Media)Final DMSO %
100 Use 100 mM Stock1:1000 (1

L into 1 mL)
0.1%
10 Dilute Stock 1:10 (10 mM)1:1000 (1

L into 1 mL)
0.1%
1 Dilute Stock 1:100 (1 mM)1:1000 (1

L into 1 mL)
0.1%
0.1 Dilute Stock 1:1000 (0.1 mM)1:1000 (1

L into 1 mL)
0.1%

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for testing CPMPA, linking preparation to specific functional readouts.

CPMPA_Workflow Compound CPMPA Powder Stock 100 mM Stock (DMSO) Compound->Stock Solubilization Dilution Serial Dilution (1:1000 in Media) Stock->Dilution Treat Treatment (1 - 100 µM) Dilution->Treat Cells_A 3T3-L1 Adipocytes (Metabolic Model) Assay_1 cAMP Assay (Gi-Signaling) Cells_A->Assay_1 Primary Assay_2 Lipolysis Assay (Glycerol Release) Cells_A->Assay_2 Functional Cells_B RAW 264.7 (Inflammation Model) Assay_3 Cytokine ELISA (TNF-alpha) Cells_B->Assay_3 Secondary Treat->Cells_A Treat->Cells_B

Caption: Experimental workflow for CPMPA characterization, branching into metabolic (Adipocyte) and inflammatory (Macrophage) modules.

Protocol A: GPR109A Functional Assay (cAMP Suppression)

Objective: Determine if CPMPA acts as an agonist for the G


-coupled receptor GPR109A.
Cell Line:  CHO-K1 stably expressing human GPR109A (or differentiated 3T3-L1 adipocytes).

Mechanism: GPR109A agonists do not stimulate a signal directly; they inhibit Forskolin-induced cAMP production. Therefore, the assay requires pre-stimulation.

Step-by-Step Methodology:

  • Seeding: Plate cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight.

  • Starvation: Replace media with serum-free HBSS buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 minutes.

  • Stimulation Mix: Prepare a solution of 10

    
    M Forskolin  (to raise cAMP baseline).
    
  • Treatment:

    • Add CPMPA (0.1 nM to 100

      
      M) simultaneously with 10 
      
      
      
      M Forskolin.
    • Positive Control: Nicotinic Acid (10

      
      M).
      
    • Negative Control: Forskolin alone (defined as 100% cAMP).

  • Incubation: 30 minutes at 37°C.

  • Detection: Add Lysis buffer and detection reagents (e.g., HTRF or GloSensor cAMP reagents).

  • Analysis: Plot Log[Concentration] vs. % Inhibition of cAMP. Calculate EC

    
    .[2]
    

Success Criteria:

  • Forskolin alone must induce >10-fold increase in cAMP over basal.

  • CPMPA should dose-dependently reduce this signal if it is a GPR109A agonist.

Protocol B: Anti-Inflammatory Screening (LPS Challenge)

Objective: Assess the ability of CPMPA to inhibit pro-inflammatory cytokine release (a known downstream effect of GPR109A activation in immune cells). Cell Line: RAW 264.7 Murine Macrophages.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Pre-treatment: Aspirate media. Add fresh DMEM + 1% FBS containing CPMPA (1, 10, 50

    
    M). Incubate for 1 hour .
    
    • Why 1 hour? To allow the compound to engage the receptor/pathway before the inflammatory insult.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL .

  • Incubation: 18–24 hours at 37°C.

  • Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • Readout: Quantify TNF-

    
     or IL-6 using ELISA.
    
  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced cytokine levels are due to signaling inhibition, not cell death.

Pathway Visualization (GPR109A/HCAR2)

Understanding the signaling cascade is essential for interpreting data. If CPMPA works, it should follow the G


 pathway.

GPR109A_Pathway Ligand CPMPA (Agonist) Receptor GPR109A / HCAR2 (Membrane) Ligand->Receptor Binding Gi Gi Protein (Activation) Receptor->Gi Coupling NFkB NF-kB Signaling Receptor->NFkB Anti-inflammatory Effect AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Production PKA PKA Activity cAMP->PKA Downregulation Lipolysis Lipolysis / HSL PKA->Lipolysis Inhibition

Caption: Predicted Mechanism of Action. CPMPA binding inhibits Adenylate Cyclase via Gi, reducing cAMP and downstream lipolytic/inflammatory markers.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation in Media High concentration / pH shockDo not exceed 100

M in aqueous media. Ensure media is HEPES-buffered (25 mM).
No Effect in cAMP Assay Low Receptor ExpressionVerify GPR109A expression in your cell line via Western Blot or qPCR. HEK293 cells have low endogenous levels; use CHO-GPR109A or Adipocytes.
High Cytotoxicity Off-target effectsPerform a dose-response curve. If IC

(toxicity) < 10

M, the compound may be non-specifically toxic (e.g., membrane disruption).

References

  • Boatman, P. D., et al. (2012). "(1aR,5aR)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans."[3] Journal of Medicinal Chemistry.

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine.

  • Digby, J. E., et al. (2012). "Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms." Arteriosclerosis, Thrombosis, and Vascular Biology.

  • PubChem Compound Summary. "2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Structural Isomer Reference)." National Center for Biotechnology Information.

Sources

Method

Application Note: Evaluation of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid (CPMPA) as a Novel Anti-Inflammatory Scaffold

Executive Summary & Compound Profile 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) represents a hybrid pharmacophore bridging two established classes of non-steroidal anti-inflammatory drugs (NSAIDs): the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) represents a hybrid pharmacophore bridging two established classes of non-steroidal anti-inflammatory drugs (NSAIDs): the pyrazoles (e.g., Celecoxib) and the aryl-propionic acids (e.g., Ibuprofen).

While the pyrazole ring is a proven scaffold for COX-2 selectivity, the addition of a 2-methyl-propionic acid tail (isobutyric acid moiety) introduces steric bulk that may enhance metabolic stability against


-oxidation while maintaining the acidic pharmacophore required for cyclooxygenase active site binding.

This guide outlines the standardized workflows for validating CPMPA as an anti-inflammatory agent, focusing on COX-2 selectivity , Nitric Oxide (NO) suppression , and NF-


B pathway modulation .
Chemical Profile
PropertySpecification
IUPAC Name 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Molecular Formula C

H

ClN

O

Molecular Weight 188.61 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol; Sparingly soluble in water
Storage -20°C (Solid), -80°C (DMSO stock, avoid freeze-thaw)

Mechanistic Rationale

The anti-inflammatory potential of CPMPA is hypothesized to stem from a dual blockade mechanism. The pyrazole core mimics the geometry required to fit the hydrophobic channel of COX-2, while the carboxylic acid tail interacts with the Arg-120 residue common in COX enzymes. Furthermore, recent data on 4-chloropyrazole derivatives suggests they may act upstream by inhibiting the phosphorylation of I


B, thereby preventing NF-

B nuclear translocation.
Pathway Visualization

The following diagram illustrates the hypothesized intervention points of CPMPA within the inflammatory cascade.

InflammatoryPathway LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 Gene Transcription NFkB_Nuc->COX2_Gene Promoter Binding COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Arachidonic Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) Arachidonic->PGE2 COX-2 Catalysis CPMPA CPMPA (Inhibitor) CPMPA->IKK Potential Upstream Modulation CPMPA->COX2_Enzyme Direct Inhibition (Primary Mechanism)

Figure 1: Proposed Mechanism of Action. CPMPA targets the enzymatic activity of COX-2 and potentially disrupts upstream NF-


B signaling.

Protocol A: In Vitro Anti-Inflammatory Screening (RAW 264.7)

This protocol serves as the primary "Go/No-Go" gate. It quantifies the compound's ability to suppress Nitric Oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent System (Promega or equivalent).

  • Control: Celecoxib or Indomethacin (Positive Control).

Experimental Workflow
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Compound Treatment:

    • Replace media with fresh DMEM (serum-free or 1% FBS to reduce protein binding).

    • Pre-treat cells with CPMPA (Concentration range: 1, 5, 10, 25, 50, 100

      
      M) for 1 hour .
      
    • Note: Always include a Vehicle Control (0.1% DMSO) and a Media-only control.

  • Stimulation:

    • Add LPS (Final concentration: 1

      
      g/mL) to all wells except the "Basal" control.
      
    • Incubate for 24 hours .

  • Griess Assay (NO Quantification):

    • Transfer 50

      
      L of supernatant to a fresh plate.
      
    • Add 50

      
      L of Sulfanilamide solution; incubate 10 min in dark.
      
    • Add 50

      
      L of NED solution; incubate 10 min in dark.
      
    • Measure absorbance at 540 nm .

  • Viability Counter-Screen (Crucial):

    • To ensure NO reduction isn't due to cell death, perform an MTT or CCK-8 assay on the remaining cells in the original plate.

    • Rejection Criteria: Any concentration showing <80% cell viability should be excluded from IC

      
       calculation.
      
Data Analysis

Calculate the percentage of NO inhibition using the formula:



Protocol B: COX Isoform Selectivity (Enzymatic Assay)

A critical requirement for modern anti-inflammatories is sparing the gastro-protective COX-1 enzyme.

Methodology
  • Assay Type: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD at 590 nm.

Step-by-Step
  • Preparation: Prepare reaction buffer containing Heme and Arachidonic Acid.

  • Enzyme Incubation:

    • Tube A (COX-1): Add Ovine COX-1 enzyme + CPMPA (varying concentrations).

    • Tube B (COX-2): Add Human recombinant COX-2 enzyme + CPMPA.

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add Arachidonic Acid and TMPD. Incubate for 2 minutes.

  • Measurement: Read absorbance at 590 nm.

Selectivity Index (SI) Calculation


  • Target: An SI > 10 indicates COX-2 preference. An SI > 50 indicates high selectivity (similar to Celecoxib).

Protocol C: NF- B Translocation (Immunofluorescence)

To validate the upstream mechanism proposed in Figure 1, researchers should visualize the nuclear translocation of the p65 subunit.

Workflow Visualization

IF_Workflow Step1 1. Seed Cells (Glass Coverslips) Step2 2. Treat (CPMPA 1h + LPS 30min) Step1->Step2 Step3 3. Fixation (4% Paraformaldehyde) Step2->Step3 Step4 4. Permeabilization (0.2% Triton X-100) Step3->Step4 Step5 5. Primary Ab (Anti-NFkB p65) Step4->Step5 Step6 6. Imaging (Confocal Microscopy) Step5->Step6

Figure 2: Immunofluorescence workflow for tracking NF-


B translocation.
Critical Steps
  • Timing: LPS stimulation for translocation is rapid. Terminate the experiment (Fixation) exactly 30-60 minutes after LPS addition.

  • Blocking: Use 5% BSA for 1 hour to prevent non-specific binding of the pyrazole moiety to plastic or proteins.

  • Analysis: Quantify the ratio of Nuclear vs. Cytosolic fluorescence intensity using ImageJ/Fiji.

References

  • Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[1][2][3][4][5] International Journal of Pharmaceutical Sciences Review and Research.

  • National Institutes of Health (NIH). (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB.[6] PMC PubMed Central.

  • International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold.[2][4][5][7]

  • ChemicalBook. (2025).[8][9][10] Product Description: 3-(4-CHLORO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID METHYL ESTER.[11]

  • Acta Crystallographica. (2009). Structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid.[12][13] PMC PubMed Central.

  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives.[14]

Sources

Application

antimicrobial activity of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid derivatives

Application Note: Antimicrobial Evaluation of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Derivatives Executive Summary & Scientific Context The pyrazole pharmacophore is a cornerstone in medicinal chemistry, exhib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Evaluation of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Derivatives

Executive Summary & Scientific Context

The pyrazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from anti-inflammatory (Celecoxib) to antimicrobial efficacy. The specific scaffold 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid represents a critical chemical space. The 4-chloro substitution typically enhances lipophilicity and metabolic stability, while the 2-methyl-propionic acid tail serves as a mimic for biological acids or a solubilizing linker.

Recent structure-activity relationship (SAR) studies suggest that pyrazole derivatives often target bacterial DNA gyrase (Topoisomerase II) or disrupt cell wall integrity. However, the free acid moiety can present cell permeability challenges. This application note provides a rigorous, self-validating workflow to evaluate the antimicrobial potency of these derivatives, moving from solubility optimization to mechanistic validation.

Chemical Handling & Preparation

Compound Properties:

  • Molecular Weight: ~188.61 g/mol (for the parent acid).

  • Solubility Profile: Moderate in water (pH dependent); High in DMSO/Methanol.

  • Stability: Stable at room temperature; avoid strong oxidizing agents.

Stock Solution Protocol:

  • Weighing: Accurately weigh 10 mg of the derivative.

  • Dissolution: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mg/mL (approx. 50 mM) stock concentration.

    • Note: Avoid using water initially to prevent precipitation of the free acid.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: From Synthesis to Screening

The following diagram outlines the logical flow for evaluating these derivatives, ensuring no false negatives due to solubility issues.

Antimicrobial_Workflow Start Compound Library (3-(4-Cl-pyrazol)-propionic acid derivs) Solubility Solubility Check (DMSO vs. Buffer) Start->Solubility Screening Primary Screening (Single Conc. 100 µM) Solubility->Screening Pass Screening->Start Redesign (Fail) MIC MIC Determination (Broth Microdilution) Screening->MIC Inhibition > 50% MBC MBC Determination (Plating on Agar) MIC->MBC Mechanism Mechanism of Action (DNA Gyrase vs. Membrane) MIC->Mechanism Confirmed Hit Toxicity Cytotoxicity Assay (HEK293/HepG2) Mechanism->Toxicity

Caption: Logical workflow for the biological evaluation of pyrazole-propionic acid derivatives. Green nodes indicate critical success milestones.

Core Protocol: MIC Determination (Broth Microdilution)

This protocol adheres to CLSI M07-A10 guidelines . It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Strains:

    • Staphylococcus aureus ATCC 29213 (Gram-positive control).

    • Escherichia coli ATCC 25922 (Gram-negative control).[1]

    • Pseudomonas aeruginosa ATCC 27853 (Permeability model).

  • Controls:

    • Positive: Ciprofloxacin (DNA gyrase inhibitor) or Ampicillin.

    • Negative: 1% DMSO in MHB (Vehicle control).

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Prepare a fresh bacterial suspension from an overnight culture.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to reach a final challenge concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 2x starting concentration, e.g., 256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.

    • Incubate at 37°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Spectrophotometric: Read OD at 600 nm. MIC is defined as

      
       inhibition of growth compared to control.
      

Data Presentation Template:

Compound IDR-Group (C2)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Activity Class
Ref-1 -H (Acid)64>128>128Weak
PZ-04 -CH3 (Ester)83264Moderate
PZ-09 -NHNH22832Potent
Cipro (Control)0.50.0150.5Standard

Note: Free acids (Ref-1) often show weaker activity due to charge repulsion at the bacterial membrane. Ester or hydrazide derivatives (PZ-04, PZ-09) typically show enhanced potency.

Mechanistic Profiling: DNA Gyrase Inhibition

Since pyrazoles are privileged structures for kinase and gyrase inhibition, hits from the MIC assay should be profiled for their mechanism of action.

Hypothesis: The 4-chloro-pyrazole core mimics the ATP-binding pocket interactions of known inhibitors.

Mechanism_Action Compound 3-(4-Cl-pyrazol)-derivative Target Bacterial DNA Gyrase (Subunit B) Compound->Target Binds ATPase domain Process ATP Hydrolysis Inhibition Target->Process Blocks Outcome Supercoiling Failure & DNA Fragmentation Process->Outcome CellDeath Bacterial Cell Death Outcome->CellDeath

Caption: Proposed Mechanism of Action (MOA) for 4-chloro-pyrazole derivatives targeting bacterial DNA replication.

Validation Protocol (Supercoiling Assay):

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase, Assay Buffer (containing ATP).

  • Reaction: Incubate relaxed plasmid with DNA Gyrase and the test compound (at 1x, 5x, 10x MIC) for 30 min at 37°C.

  • Analysis: Run samples on a 1% agarose gel.

  • Result Interpretation:

    • Active: Presence of relaxed DNA bands (top of gel) indicates inhibition of supercoiling.

    • Inactive: Presence of supercoiled DNA bands (migrates faster) indicates enzyme functioned normally.

Troubleshooting & Optimization

  • Issue: Precipitation in Media.

    • Cause: The lipophilic 4-chloro-pyrazole combined with the acidic tail may precipitate in cation-rich MHB.

    • Solution: Limit final DMSO concentration to 2.5%. If precipitation persists, use bovine serum albumin (BSA) as a carrier or switch to ester prodrugs.

  • Issue: High MIC in Gram-Negatives.

    • Cause: Efflux pumps or outer membrane impermeability.

    • Solution: Test in the presence of an efflux pump inhibitor (e.g., PAβN) to confirm if the compound is a substrate for efflux.

References

  • Vijesh, A. M., et al. (2013). "Synthesis and antimicrobial studies of some novel pyrazole derivatives." European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review." Mini-Reviews in Medicinal Chemistry. Link

  • Lam, T., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Future Medicinal Chemistry. Link

Sources

Method

Application Note: Investigating the Anticancer Properties of Pyrazole Propionic Acid Compounds

[1][2] Executive Summary & Strategic Rationale The pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Rationale

The pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor). However, the specific subclass of pyrazole propionic acid derivatives represents an under-exploited but highly promising chemical space.

Why Pyrazole Propionic Acids?

  • Pharmacophore Hybridization: The pyrazole ring provides a rigid scaffold for π-π stacking interactions with kinase domains (e.g., EGFR, VEGFR), while the propionic acid side chain offers a flexible "warhead" capable of forming critical hydrogen bonds or salt bridges with positively charged residues (e.g., Arginine, Lysine) in target active sites [1].

  • Solubility & Bioavailability: Unlike highly lipophilic poly-aryl pyrazoles, the carboxylic acid moiety significantly enhances aqueous solubility, a critical failure point in early drug discovery.

  • Dual Mechanism Potential: Evidence suggests these compounds can act as dual inhibitors of COX-2 (reducing inflammation-driven tumorigenesis) and EGFR (blocking proliferation), creating a synergistic anticancer effect [2].

This guide outlines a rigorous, self-validating workflow for evaluating these compounds, moving from in silico prediction to in vitro mechanistic validation.

Phase 1: In Silico Screening & Molecular Docking

Before wet-lab synthesis, candidates must be qualified computationally. The propionic acid tail often targets the "gatekeeper" regions of enzymes.

Structural Qualification Workflow

We utilize a funnel approach to select candidates with the highest probability of success.

ScreeningWorkflow Library Combinatorial Library (Pyrazole Propionic Acids) Filter1 Lipinski's Rule of 5 (MW < 500, cLogP < 5) Library->Filter1 10,000 variants Docking Molecular Docking (Targets: EGFR, COX-2) Filter1->Docking 2,000 variants ADMET ADMET Prediction (Solubility, Toxicity) Docking->ADMET High Binding Energy (< -8.0 kcal/mol) Selection Top Hits for Synthesis ADMET->Selection High Bioavailability

Figure 1: In silico funnel for prioritizing pyrazole propionic acid derivatives.

Critical Docking Parameters
  • Target PDBs: Use 1M17 (EGFR) and 3LN1 (COX-2).

  • Key Interaction: Verify the propionic acid carboxylate forms a salt bridge with Arg120 (COX-2) or Lys745 (EGFR). This interaction is the structural differentiator for this class of compounds [3].

Phase 2: Cytotoxicity Profiling (In Vitro)

Once synthesized, the first biological checkpoint is the determination of IC50 values across a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).

Protocol: High-Throughput MTT Viability Assay

Principle: The reduction of yellow MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Positive Control: Doxorubicin or Cisplatin (Standard of Care).

Step-by-Step Methodology:

  • Seeding: Plate cells (A549/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the pyrazole propionic acid derivative (0.1, 1, 10, 50, 100 µM).

    • Crucial Step: Ensure the final DMSO concentration is < 0.5% to prevent solvent toxicity.

    • Include Vehicle Control (Media + DMSO) and Blank (Media only).

  • Incubation: Treat for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT stock to each well.[1]

    • Incubate for 3-4 hours until purple precipitates are visible.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake for 15 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation & Troubleshooting

Calculation:



Table 1: Troubleshooting the MTT Assay

ObservationRoot CauseCorrective Action
High Background (Blank) Microbial contamination or protein precipitationFilter sterilize MTT; Ensure complete solubilization.
Low Signal in Controls Low cell density or metabolic inactivityIncrease seeding density; Check incubator CO2 levels.
Edge Effect Evaporation in outer wellsFill peripheral wells with PBS; Do not use for data.
Non-Sigmoidal Curve Compound precipitationCheck solubility of the propionic acid derivative in media (pH dependent).

Phase 3: Mechanistic Deconvolution

Cytotoxicity alone is insufficient. We must determine how the cell dies. Pyrazole derivatives typically induce G2/M cell cycle arrest followed by apoptosis [4].

Protocol: Annexin V-FITC / PI Dual Staining

Principle:

  • Annexin V: Binds exposed Phosphatidylserine (PS) (Early Apoptosis).

  • Propidium Iodide (PI): Stains DNA in membrane-compromised cells (Late Apoptosis/Necrosis).

Methodology:

  • Treatment: Treat cells with the IC50 concentration of the compound for 24h.

  • Harvesting: Trypsinize cells (gentle action is vital to preserve PS orientation).

  • Washing: Wash 2x with cold PBS.

  • Staining:

    • Resuspend

      
       cells in 100 µL Binding Buffer.
      
    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (e.g., BD FACSCalibur) within 1 hour.

Expected Results:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

  • Q2 (Annexin+/PI+): Late Apoptosis.

Phase 4: Pathway Validation (Western Blot)

To confirm the molecular mechanism, we track specific proteins. For pyrazole propionic acids, the hypothesis often involves the EGFR-Ras-Raf pathway leading to mitochondrial apoptosis (Bax/Bcl-2 ratio) [5].

Signaling Pathway Diagram

SignalingPathway Compound Pyrazole Propionic Acid EGFR EGFR / COX-2 Compound->EGFR Inhibition (IC50) Ras Ras-GTP EGFR->Ras Downregulation Raf Raf/MEK/ERK Ras->Raf Reduced Phosphorylation Bax Bax (Pro-Apoptotic) Raf->Bax Activation Bcl2 Bcl-2 (Anti-Apoptotic) Raf->Bcl2 Inhibition Caspase Caspase-3 Activation Bax->Caspase Pore Formation Bcl2->Caspase Release of Cyt C Apoptosis Apoptosis / Cell Death Caspase->Apoptosis DNA Fragmentation

Figure 2: Proposed Mechanism of Action.[2] The compound inhibits EGFR/COX-2, shifting the Bax/Bcl-2 balance toward apoptosis.[3]

Western Blot Targets[6]
  • p-EGFR (Tyr1068): Validates target engagement. Expect decrease.

  • Bax: Pro-apoptotic marker. Expect increase.

  • Bcl-2: Anti-apoptotic marker. Expect decrease.

  • Cleaved Caspase-3: The executioner. Expect appearance of the cleaved fragment (17/19 kDa).

References

  • Nitulescu, G. M., et al. (2025). "Pyrazole Derivatives as Antitumor Agents: Structure-Activity Relationships and Mechanistic Insights."[4][5][6] ResearchGate.[5][7] 5

  • Hassan, A. S., et al. (2026). "Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation."[2] PubMed Central. 2

  • Li, X., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences. 6

  • Bakr, R., et al. (2025). "Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis." European Journal of Medicinal Chemistry. 3

  • BenchChem Application Notes. (2025). "Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents." BenchChem.[1] 1[5][8][9]

Sources

Application

protocol for in vivo studies with 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Application Note: In Vivo Profiling of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CMPA) Part 1: Executive Summary & Strategic Rationale 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (referred to herein as CMP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Profiling of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CMPA)

Part 1: Executive Summary & Strategic Rationale

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (referred to herein as CMPA ) represents a specific class of pyrazole-functionalized carboxylic acids. Structurally, it shares pharmacophore features with GPR109A (HCA2) agonists and PPAR modulators , as well as being a structural analog to metabolites of pyrazole-based agrochemicals (e.g., Tolfenpyrad derivatives).

When designing in vivo studies for CMPA, researchers typically pursue two distinct objectives:

  • Pharmacokinetic (PK) & Safety Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile, particularly focusing on the stability of the pyrazole ring and the clearance of the carboxylic acid tail.

  • Metabolic Efficacy Screening: Investigating potential anti-lipolytic or hypoglycemic activity given the structural similarity to nicotinic acid receptor ligands.

This guide provides a rigorous, self-validating protocol for formulating, dosing, and analyzing CMPA in rodent models, ensuring high data integrity for regulatory or exploratory submissions.

Part 2: Formulation & Vehicle Strategy

The physicochemical properties of CMPA (an ionizable carboxylic acid) dictate the formulation strategy. Poor formulation leads to erratic bioavailability (


), invalidating in vivo data.

Chemical Properties:

  • Functional Group: Carboxylic Acid (

    
    ).
    
  • Solubility: Low in acidic pH; High in basic pH (salt form).

  • LogP: Estimated ~1.5–2.0 (Moderate lipophilicity).

Protocol A: Formulation for Intravenous (IV) & Oral (PO) Dosing

Objective: Create a stable, clear solution for IV (to determine absolute bioavailability) and a suspension/solution for PO.

ComponentIV Formulation (Solution)PO Formulation (Solution/Suspension)Function
Active (CMPA) 1 – 5 mg/kg10 – 100 mg/kgTest Article
pH Adjuster 1N NaOH (stoichiometric)1N NaOH (if solution desired)Ionization to carboxylate salt
Co-solvent 5% DMSO5% DMSOSolubilizer for pyrazole core
Surfactant 10% Solutol HS-15 or Cremophor EL0.5% Methylcellulose (MC)Wetting agent / Stabilizer
Buffer/Vehicle PBS (pH 7.4)Water for Injection (WFI)Bulk Vehicle

Step-by-Step Preparation:

  • Weighing: Weigh the precise amount of CMPA.

  • Pre-solubilization: Dissolve CMPA in 5% DMSO volume. Vortex until clear.

  • Salt Formation (Critical): Add 1.05 molar equivalents of 1N NaOH. The carboxylic acid must be deprotonated to ensure water solubility.

    • Note: If the solution remains cloudy, the pyrazole ring lipophilicity is dominating.

  • Bulking: Slowly add the PBS (for IV) or 0.5% MC (for PO) while stirring.

  • Filtration: Filter IV solutions through a 0.22

    
     PVDF filter. Do not filter PO suspensions.
    

Part 3: In Vivo Pharmacokinetic (PK) Protocol

Rationale: Before efficacy testing, the half-life (


) and oral bioavailability (

) must be defined to select appropriate dosing intervals.
Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice.

  • N-number:

    
     per timepoint (serial sampling in rats; composite in mice).
    
  • Fasting: Overnight fasting (12h) required to normalize gastric pH and emptying time.

Workflow Diagram (DOT):

PK_Workflow Formulation Formulation Prep (pH 7.4 Salt Form) Dosing Administration (IV: 2mg/kg | PO: 10mg/kg) Formulation->Dosing  QC Check   Sampling Blood Collection (Tail Vein/Saphenous) Dosing->Sampling  t=0.25, 0.5, 1, 2, 4, 8, 24h   Processing Plasma Separation (K2-EDTA, 4°C) Sampling->Processing  < 15 min   Analysis LC-MS/MS (MRM Mode) Processing->Analysis  Acetonitrile Precip.  

Caption: Standardized Pharmacokinetic Workflow for CMPA profiling. Critical path includes pH-adjusted formulation and rapid plasma processing to prevent ex vivo degradation.

Sampling Schedule
Timepoint (h)PurposeExpected Phase
0.083 (5 min) IV Only

estimation (Distribution phase)
0.25 (15 min) IV & POAbsorption onset
0.5, 1.0, 2.0 IV & POAbsorption peak (

) & Distribution
4.0, 8.0 IV & POElimination phase
24.0 IV & POTerminal tail (check for accumulation)

Part 4: Bioanalytical Method (LC-MS/MS)

Rationale: The pyrazole moiety provides a distinct ionization pattern. A robust MRM (Multiple Reaction Monitoring) method is required for sensitivity.

Method Parameters:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI), Positive Mode (protonation of pyrazole N) or Negative Mode (deprotonation of carboxylic acid).

    • Recommendation:Negative Mode (ESI-) is often more sensitive for carboxylic acids like CMPA.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation (Protein Precipitation):

  • Aliquot 20

    
     plasma.
    
  • Add 80

    
     Acetonitrile containing Internal Standard (e.g., Diclofenac or a deuterated analog).
    
  • Vortex (2 min) and Centrifuge (4000g, 10 min).

  • Inject supernatant.

Part 5: Advanced Protocol - Metabolic Efficacy (Glucose/Lipid)

Context: If CMPA is being investigated for metabolic activity (similar to GPR109A agonists), a Glucose Tolerance Test (GTT) or Lipolysis Inhibition study is the standard secondary assay.

Hypothesis: CMPA may inhibit free fatty acid (FFA) release or improve glucose handling.

Protocol:

  • Animals: Diet-Induced Obese (DIO) Mice (C57BL/6J on 60% Fat Diet).

  • Grouping: Vehicle, CMPA (Low: 10 mg/kg), CMPA (High: 50 mg/kg), Positive Control (e.g., Niacin).

  • Acute Challenge:

    • Fast mice for 6 hours.

    • Administer CMPA (PO).

    • Wait 30 mins (based on PK

      
      ).
      
    • Lipolysis: Collect blood at 0, 15, 30, 60 min. Measure Serum NEFA (Non-Esterified Fatty Acids).

    • GTT: Inject Glucose (2 g/kg IP). Measure blood glucose at 0, 15, 30, 60, 120 min.

Signaling Pathway Hypothesis (DOT):

Mechanism CMPA CMPA (Extracellular) Receptor GPR109A / HCA2 (Adipocyte Membrane) CMPA->Receptor Agonism (?) Gi Gi Protein Receptor->Gi Activates cAMP cAMP (Decrease) Gi->cAMP Inhibits Adenylyl Cyclase PKA PKA (Inactive) cAMP->PKA Downregulates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Reduces Phosphorylation of HSL/Perilipin

Caption: Hypothetical Mechanism of Action. If CMPA mimics nicotinic acid, it activates GPR109A, reducing cAMP and inhibiting lipolysis.

Part 6: Safety & Toxicology Markers

Since CMPA contains a chloro-pyrazole moiety, hepatotoxicity is a potential risk due to reactive metabolite formation (bioactivation).

Mandatory Safety Endpoints:

  • Liver Enzymes: ALT, AST (Serum).

  • GSH Adducts: Screen urine/bile for glutathione conjugates (indicates reactive intermediate formation).

  • Body Weight: Daily monitoring.

References

  • Di Lisa, F., & Bernardi, P. (2006). "Mitochondria and ischemia–reperfusion injury of the heart: fixing a hole." Cardiovascular Research. Link (Context: Pyrazole/Lonidamine analogs in metabolic modulation).

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link (Context: GPR109A agonist protocols).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link

  • Santa Cruz Biotechnology. "3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid Product Data." SCBT. Link (Chemical properties verification).

  • Motani, A., et al. (2009). "Identification and characterization of a potent, selective, and orally active agonist of the G protein-coupled receptor 109A." Journal of Medicinal Chemistry. Link (Protocol grounding for pyrazole-acid agonists).

Method

Application Note: Assay Development for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid

This Application Note and Protocol Guide details the development of biochemical and cell-based assays for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS: 957301-84-7). Based on its chemical structure—a pyrazole c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the development of biochemical and cell-based assays for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS: 957301-84-7).

Based on its chemical structure—a pyrazole core N-linked to a short branched carboxylic acid tail—this compound represents a classic pharmacophore for Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) agonists (bioisosteres of nicotinic acid) and potential Auxin-mimetic herbicides. In the context of drug development, we will focus on the HCA2 (GPR109A) pathway, a key target for dyslipidemia and inflammation.


 family (Putative HCA2/GPR109A)

Executive Summary & Scientific Rationale

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a small molecule carboxylic acid derivative. Its structural motif—an aromatic heterocycle linked to a short alkyl-carboxylic acid—is highly characteristic of ligands for the Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as GPR109A . This receptor is the target of Niacin (Nicotinic acid) and mediates antilipolytic effects in adipocytes and anti-inflammatory effects in immune cells.

Mechanistic Hypothesis

The carboxylic acid moiety of 3-CPMPA mimics the carboxylate of nicotinic acid, forming a crucial salt bridge with Arg251 in the HCA2 binding pocket. The 4-chloro-pyrazole group provides lipophilic bulk to engage the aromatic floor of the receptor. Therefore, the primary assay strategy must focus on detecting G


-mediated signaling , specifically the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP.
Assay Development Strategy

To validate the activity of 3-CPMPA, we employ a tiered approach:

  • Physicochemical QC: Verify solubility and pKa, as the protonation state of the carboxylic acid is critical for binding.

  • Primary Assay (Functional): TR-FRET (HTRF) cAMP inhibition assay in CHO-K1 cells overexpressing hGPR109A.

  • Secondary Assay (Orthogonal): Label-free Dynamic Mass Redistribution (DMR) to capture holistic receptor activation.

  • Selectivity Screen: Counter-screen against the homologous HCA3 (GPR109B) receptor.

Signal Transduction & Assay Logic

Understanding the signaling cascade is essential for assay design. HCA2 couples to G


 proteins. Activation leads to the dissociation of G

and G

subunits. G

inhibits Adenylyl Cyclase (AC), reducing cAMP levels.
Pathway Diagram

GPR109A_Pathway Ligand 3-CPMPA (Ligand) Receptor HCA2 (GPR109A) GPCR Ligand->Receptor Binding Gi Gi Protein (Heterotrimeric) Receptor->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Conversion (Reduced by Ligand) ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Caption: GPR109A signaling pathway. 3-CPMPA activation of the receptor leads to Gi-mediated inhibition of Adenylyl Cyclase, counteracting Forskolin-induced cAMP production.

Pre-Assay Physicochemical Profiling

Before biological testing, the compound must be characterized to prevent false negatives due to insolubility or pH mismatch.

ParameterMethodCritical ThresholdRationale
Solubility (Kinetic) Nephelometry (PBS, pH 7.4)> 50 µMEnsure compound stays in solution during the assay window.
pKa Potentiometric Titration~4.0 - 5.0 (Predicted)The acid must be deprotonated (anionic) to bind Arg251. Assay buffer pH must be > 6.0.
LogD (pH 7.4) Shake-flask0.5 - 2.5Moderate lipophilicity is required for membrane access but high LogD risks non-specific binding.

Protocol Note: Dissolve 3-CPMPA in 100% DMSO to a stock concentration of 10 mM. Ensure no precipitate forms upon dilution into the assay buffer (HBSS + 20 mM HEPES, pH 7.4).

Primary Protocol: G cAMP Inhibition Assay (TR-FRET)

Objective: Quantify the potency (


) of 3-CPMPA in reducing Forskolin-stimulated cAMP levels.
Platform:  HTRF (Homogeneous Time Resolved Fluorescence) or LANCE Ultra.
Cell Line:  CHO-K1 stably expressing human GPR109A (hHCA2).
Reagents & Equipment[1]
  • Cells: CHO-K1 hGPR109A (frozen aliquots, ~10^6 cells/mL).

  • Ligand: 3-CPMPA (10 mM DMSO stock).

  • Reference Agonist: Nicotinic Acid (Niacin).

  • Stimulator: Forskolin (activates AC to raise cAMP baseline).

  • Detection Kit: Cisbio cAMP Gs/Gi Kit (Europium cryptate + d2 acceptor).

  • Plate: 384-well low-volume white microplate (e.g., Greiner 784075).

  • Reader: EnVision or PHERAstar (TR-FRET compatible).

Step-by-Step Methodology
  • Compound Preparation (2x):

    • Prepare a 10-point serial dilution of 3-CPMPA in Stimulation Buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Top concentration: 100 µM (final assay conc). Dilution factor: 1:3.

    • Critical: Include a fixed concentration of Forskolin (Final conc: 1-10 µM, titrated to produce 80% of max cAMP signal) in the compound buffer.

  • Cell Preparation:

    • Thaw cells and resuspend in Stimulation Buffer.

    • Adjust density to 4,000 cells/well (5 µL volume).

  • Assay Reaction:

    • Dispense 5 µL of Cell Suspension into the 384-well plate.

    • Add 5 µL of 2x Compound + Forskolin Mix .

    • Controls:

      • Min Signal (Max Inhibition): 100 µM Niacin + Forskolin.

      • Max Signal (No Inhibition): DMSO + Forskolin.

      • Basal: DMSO only (no Forskolin).

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Europium Cryptate (Donor) in Lysis Buffer.

    • Incubate for 60 minutes at RT in the dark.

  • Measurement & Analysis:

    • Read plates: Excitation 337 nm; Emission 620 nm (Donor) & 665 nm (Acceptor).

    • Calculate HTRF Ratio:

      
      .
      
    • Data Transformation: The HTRF ratio is inversely proportional to cAMP concentration.

    • Convert Ratios to cAMP concentrations using a cAMP standard curve.

    • Plot cAMP vs. log[3-CPMPA] and fit to a 4-parameter logistic equation to determine

      
      .
      

Secondary Protocol: Label-Free Dynamic Mass Redistribution (DMR)

Objective: Validate receptor engagement in a holistic, pathway-independent manner to rule out artifacts from the cAMP detection system. Platform: Corning Epic or EnSpire.

  • Seeding: Seed CHO-hGPR109A cells (10k/well) in 384-well fibronectin-coated sensor plates. Culture for 24h to confluence.

  • Equilibration: Wash cells 3x with Assay Buffer (HBSS + 20 mM HEPES). Incubate for 2h in the reader to stabilize the baseline temperature and optical signal.

  • Addition: Add 3-CPMPA (5x concentration) using the onboard liquid handler.

  • Kinetic Read: Monitor the wavelength shift (pm) every 30 seconds for 60 minutes.

  • Result Interpretation: G

    
    -coupled receptors typically induce a positive  DMR response (mass increase) peaking at 3-5 minutes. Compare the 3-CPMPA trace to the Niacin trace.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Forskolin concentration suboptimalTitrate Forskolin (0.5 - 20 µM) to find the EC80. Too much Forskolin masks Gi inhibition.
Bell-Shaped Curve Cytotoxicity or Solubility limitCheck compound solubility. Perform an ATP-Glo cytotoxicity assay.
Right-Shifted Potency BSA binding3-CPMPA is lipophilic. Reduce BSA to 0.05% or use Gamma-Globulins.
High Variation Pipetting error or Edge EffectsUse automated dispensing. Centrifuge plates (1000 rpm, 1 min) before reading.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effects of niacin." Nature Medicine, 9(3), 352-355. Link

  • Shen, H. C., et al. (2007). "Discovery of pyrazole-3-carboxylic acids as potent and selective partial agonists of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 50(25), 6303-6306. Link

  • Cisbio Bioassays. (2023). "cAMP Gs/Gi Kit User Guide." Revvity. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390. Link

Disclaimer

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a research chemical.[1][2] While its structure strongly predicts HCA2 activity, experimental validation using the protocols above is required. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid for target-based drug discovery

Application Note: Leveraging 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid (CPMPA) as a Privileged Scaffold in Target-Based Drug Discovery Executive Summary Subject: Optimization of GPCR and Metabolic Enzyme Ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid (CPMPA) as a Privileged Scaffold in Target-Based Drug Discovery

Executive Summary

Subject: Optimization of GPCR and Metabolic Enzyme Ligands using Pyrazole-Based Bioisosteres. Molecule of Interest: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA). Application: Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

This guide details the strategic application of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) as a high-value scaffold in medicinal chemistry. Unlike simple phenyl-acetic acids, CPMPA offers a unique physicochemical profile combining lowered lipophilicity (LogP), specific hydrogen bond acceptor capabilities, and metabolic stability conferred by the C4-chlorine atom. This note provides a validated workflow for utilizing CPMPA to target G-Protein Coupled Receptors (specifically GPR109A/HCA2) and carboxylate-binding enzymes, including protocols for parallel library synthesis and high-throughput screening.

Chemical Logic & Scaffold Analysis

Why CPMPA? The Causality of Design

In modern drug discovery, replacing phenyl rings with heteroaromatic bioisosteres is a critical strategy to improve solubility and reduce metabolic liability.[1] CPMPA serves as a superior bioisostere to 2-methyl-3-phenylpropionic acid.[1]

  • The Pyrazole Advantage: The 1-substituted pyrazole ring lowers LogP compared to a benzene ring, improving aqueous solubility—a frequent bottleneck in lead optimization.

  • Metabolic Blocking (The Chlorine Factor): The C4 position of the pyrazole ring is electronically enriched and prone to oxidative metabolism (CYP450).[1] The chlorine atom at this position blocks this metabolic soft spot, extending the half-life (

    
    ) of the scaffold.
    
  • Conformational Bias (The Methyl Group): The

    
    -methyl group on the propionic acid chain introduces chirality and restricts the rotational freedom of the carboxylate tail.[1] This reduces the entropic penalty upon binding to the target protein, potentially increasing potency (
    
    
    
    ).

Table 1: Physicochemical Comparison (In Silico Estimates)

PropertyPhenyl-Propionic Acid AnalogCPMPA (Target Scaffold)Impact on Drug Design
LogP ~2.1~1.2Improved Solubility: Lower LogP reduces non-specific binding.
tPSA 37 Ų~50 ŲH-Bonding: Pyrazole N2 acts as a specific H-bond acceptor.[1]
Metabolic Stability Low (Para-hydroxylation risk)High (Blocked by Cl)PK Profile: Reduced clearance.[1]
pKa (Acid) ~4.5~4.2Ionization: Remains anionic at physiological pH (7.4).[1]

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for transforming the CPMPA scaffold into a focused library and validating hits against a GPCR target (e.g., GPR109A).

G Scaffold CPMPA Scaffold (Carboxylic Acid) Coupling Parallel Synthesis (HATU/DIPEA Coupling) Scaffold->Coupling Core Block AmineLib Diverse Amine Library (R-NH2) AmineLib->Coupling Diversity Elements Purification HPLC Purification & QC (LCMS) Coupling->Purification Crude Library Assay HTRF cAMP Assay (Gi-Coupled GPCR) Purification->Assay Pure Compounds Hit Validated Lead (IC50 < 100 nM) Assay->Hit Activity Confirmation Hit->Scaffold SAR Iteration

Caption: Iterative workflow for CPMPA scaffold utilization, moving from chemical synthesis to biological validation.

Protocol 1: Parallel Library Synthesis (Amide Coupling)

Objective: To generate a library of 96 analogs by coupling CPMPA with diverse amines, targeting the orthosteric site of receptors like GPR109A or PTP1B.[1]

Reagents:

  • Scaffold: CPMPA (0.2 M in DMF).[1]

  • Coupling Agent: HATU (0.2 M in DMF).[1]

  • Base: DIPEA (0.5 M in DMF).[1]

  • Diversity Set: 96 unique primary/secondary amines (0.2 M in DMF).[1]

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well polypropylene plate, dispense 50 µL of the CPMPA solution (10 µmol) into each well.

  • Activation: Add 55 µL of HATU solution (1.1 eq) and 40 µL of DIPEA solution (2 eq) to each well. Shake at 500 rpm for 5 minutes to form the activated ester species.

    • Expert Insight: Pre-activation ensures higher yields, especially with sterically hindered amines.[1]

  • Coupling: Add 55 µL of the unique Amine solution (1.1 eq) to each respective well.

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

  • Quenching: Add 50 µL of 10% aqueous NaHCO₃ to quench unreacted acid.

  • Extraction (DCM): Add 300 µL of Dichloromethane (DCM). Vortex vigorously. Centrifuge to separate phases. Transfer the organic (lower) layer to a new plate.[1]

  • Evaporation: Dry the organic layer under a stream of nitrogen or using a Genevac.[1]

  • QC: Re-dissolve a random selection (10%) in DMSO and analyze by LCMS to verify Mass (M+H) and Purity (>85%).

Protocol 2: Biological Validation (GPR109A cAMP Assay)

Objective: To screen the synthesized CPMPA library for agonist activity against GPR109A (Niacin Receptor), a Gi-coupled GPCR.

Mechanism: GPR109A activation inhibits Adenylyl Cyclase, reducing cAMP levels.[1] We stimulate cells with Forskolin (to raise cAMP) and measure the reduction in cAMP caused by our CPMPA analogs.

Assay Platform: Homogeneous Time-Resolved Fluorescence (HTRF) - Cisbio cAMP Gs/Gi kit.[1]

Step-by-Step Methodology:

  • Cell Culture: Use CHO-K1 cells stably expressing human GPR109A.[1] Harvest cells and resuspend in stimulation buffer at 200,000 cells/mL.[1]

  • Compound Addition:

    • Dispense 5 µL of CPMPA library compounds (10 µM final concentration) into a 384-well low-volume white plate.

    • Include Niacin (Nicotinic Acid) as a positive control (

      
       nM).[1]
      
    • Include DMSO as a negative control.

  • Stimulation:

    • Add 5 µL of Cell suspension to the plate.

    • Add 5 µL of Forskolin (2 µM final) + IBMX (0.5 mM) to stimulate cAMP production.[1]

    • Note: The CPMPA analog must fight against Forskolin to lower cAMP.[1]

  • Incubation: Incubate for 30 minutes at Room Temperature.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Readout: Read on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).[1]

    • Excitation: 320 nm.[1]

    • Emission: 665 nm (FRET signal) and 620 nm (Reference).[1]

  • Data Analysis: Calculate the Ratio (665/620). Plot the ratio against log[Concentration].

    • Hit Criteria: >50% inhibition of the Forskolin-induced cAMP signal.[1]

References & Grounding

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.[1][2][3][4] Future Medicinal Chemistry.[1][2] Link

    • Context: Establishes the pyrazole ring as a "privileged scaffold" found in drugs like Sildenafil and Celecoxib, validating the core structure of CPMPA.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][5] Link

    • Context: Provides the theoretical grounding for replacing phenyl rings with heteroarocycles (like pyrazoles) to optimize physicochemical properties.[1]

  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds.[6] RSC Advances.[1] Link

    • Context: Demonstrates the synthetic utility and biological relevance of pyrazole-based acids in target-based discovery (specifically VEGFR2, showing versatility beyond GPCRs).

  • PubChem Compound Summary. 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid.[1]Link

    • Context: Verification of the specific chemical structure and identifiers (CID: 135456285).[1]

Sources

Method

formulation of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid for experimental use

Application Note & Technical Guide for Experimental Use Abstract & Compound Profile This guide details the formulation strategies for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a small molecule organic acid like...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide for Experimental Use

Abstract & Compound Profile

This guide details the formulation strategies for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a small molecule organic acid likely utilized as a metabolic modulator or pathway inhibitor. Chemically similar to agents like Lonidamine (an indazole-3-carboxylic acid), this compound presents specific solubility challenges typical of Class II BCS (Biopharmaceutics Classification System) molecules: low aqueous solubility in its free acid form and moderate lipophilicity.

Successful application in biological assays requires converting the free acid into a soluble salt form or a stable suspension, depending on the route of administration.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3]Significance
Molecular Weight ~188.61 g/mol Small molecule; rapid diffusion expected.
Formula C₇H₉ClN₂O₂Nitrogen-rich heteroaromatic core.
LogP ~1.1 - 1.5Moderately lipophilic; cell permeable.
pKa (Acid) ~4.2 - 4.8Ionized at physiological pH (7.4), but insoluble in acidic environments (stomach).
Solubility (Water) < 0.1 mg/mL (Free Acid)Requires pH adjustment or co-solvents.
Solubility (DMSO) > 50 mg/mLExcellent solvent for stock solutions.

Pre-Formulation Assessment

Before initiating biological experiments, verify the compound's solid state. It is typically supplied as a crystalline white powder .

  • Hygroscopicity: Pyrazole acids can be hygroscopic. Store desicated at -20°C.

  • Acid Sensitivity: The free acid will precipitate in low pH buffers (e.g., 0.1 M HCl). Avoid direct dilution into acidic media without buffering.

In Vitro Formulation (Cell Culture & Enzymatic Assays)

For in vitro use, the standard approach is to create a high-concentration stock in an organic solvent, followed by rapid dilution into aqueous media.

Protocol A: Preparation of 100 mM Stock Solution

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

  • Weighing: Accurately weigh 18.86 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particles remain. The solution should be clear and colorless.

  • Sterilization: If required, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) for 100% DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Working Solution Preparation

Critical Step: Prevent "crash-out" precipitation when diluting the hydrophobic stock into aqueous media.

  • Step 1: Pre-dilute the DMSO stock into a secondary solvent if necessary (e.g., Ethanol) or dilute directly into the media while vortexing.

  • Step 2: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Step 3: Inspect the media tube against a dark background. Turbidity or floating crystals indicate precipitation. If this occurs, lower the working concentration or switch to the Salt Method (see Section 4).

Visualization: In Vitro Workflow

StockPrep Raw Raw Powder (Free Acid) Stock 100 mM Stock (Clear Solution) Raw->Stock + DMSO DMSO Anhydrous DMSO DMSO->Stock Dilution Dilution into Media (Vortexing) Stock->Dilution 1:1000 Dilution Check Visual Check (Turbidity?) Dilution->Check Check->Stock Precipitate (Redesign) Assay Cell Assay (Final DMSO <0.5%) Check->Assay Clear

Figure 1: Workflow for preparing stable in vitro stock solutions using DMSO.

In Vivo Formulation (Animal Studies)

For animal dosing, DMSO is often too toxic or irritating. The preferred method depends on the route of administration.

Method 1: Sodium Salt Solution (Preferred for IP/IV/Oral)

Converting the carboxylic acid to its sodium salt significantly enhances water solubility, allowing for a clear, injectable solution.

Reagents: 1.0 N NaOH (Sodium Hydroxide), Sterile Saline (0.9% NaCl).

Protocol (Example: 10 mg/kg dose for a 20g mouse = 0.2 mg in 100 µL):

  • Calculation: Calculate the molar equivalents. 1 mole of Drug requires 1 mole of NaOH.

    • MW Drug: ~188.6 g/mol .

    • Mass: 10 mg (0.053 mmol).

    • NaOH needed: 0.053 mmol = 53 µL of 1.0 N NaOH.

  • Dissolution: Add the drug powder (10 mg) to a vial.

  • Activation: Add the calculated volume of NaOH (53 µL). Vortex until the powder dissolves (it may form a thick syrup).

  • Dilution: Immediately add sterile saline (e.g., 4.9 mL) to reach the target volume (Total ~5 mL).

  • pH Adjustment: Check pH. It should be ~7.5 - 8.0. If > 8.5, carefully adjust with dilute HCl. Caution: Dropping pH < 6.0 will re-precipitate the drug.

  • Filtration: Sterile filter (0.22 µm PES) before injection.

Method 2: Suspension Formulation (Robust for Oral Gavage)

If the salt form is unstable or too basic, use a suspension. This is the "fail-safe" method for oral delivery.

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Vehicle Prep: Heat 50 mL of distilled water to 80°C. Add 0.5g Methylcellulose powder. Stir until dispersed. Add 50 mL ice-cold water. Stir until clear. Add 100 µL Tween 80.

  • Drug Incorporation:

    • Weigh the required amount of drug.

    • Add a small amount of the Vehicle (wetting) and grind in a mortar and pestle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing.

  • Uniformity: Vortex immediately before dosing.

Visualization: In Vivo Decision Tree

InVivo Start In Vivo Dosing Req. Route Select Route Start->Route IP_IV IP / IV Injection Route->IP_IV Oral Oral Gavage (PO) Route->Oral SaltMethod Method 1: Sodium Salt (1 eq NaOH + Saline) IP_IV->SaltMethod Preferred CoSolvent Alternative: Co-Solvent (5% DMSO + 40% PEG400) IP_IV->CoSolvent If Salt Fails Solubility Is Salt Soluble at pH 7.4? Oral->Solubility Solubility->SaltMethod Yes (High Bioavailability) Suspension Method 2: Suspension (0.5% MC + 0.1% Tween 80) Solubility->Suspension No / Unknown

Figure 2: Decision matrix for selecting the appropriate vehicle based on administration route.

Quality Control & Stability

  • Visual Inspection: Always inspect formulations for crystal growth (birefringence) under a light source before administration.

  • Stability:

    • DMSO Stock: Stable for months at -20°C.

    • Aqueous Salt Solution: Prepare fresh daily. Carboxylic acid salts can decarboxylate or degrade if left in solution at room temperature for extended periods.

    • Suspension: Stable for 1 week at 4°C.

References

  • Physicochemical Properties of Pyrazoles: PubChem Compound Summary for CID 7017276, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid. National Center for Biotechnology Information (2025). Link

  • Vehicle Selection for In Vivo: Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrob Agents Chemother (2007). Link

  • Salt Formation Strategy:Pharmaceutical Salts: Properties, Selection, and Use. Handbook of Pharmaceutical Salts (Wiley-VCH).
  • Comparative Formulation (Lonidamine): Lonidamine Solubility Data. Tocris Bioscience. Link

Sources

Application

analytical methods for quantifying 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid in biological samples

Executive Summary & Chemical Context This Application Note details the analytical strategy for quantifying 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) . This molecule—characterized by a polar carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This Application Note details the analytical strategy for quantifying 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) . This molecule—characterized by a polar carboxylic acid tail and a chloropyrazole core—presents specific bioanalytical challenges often encountered during the development of pyrazole-based kinase inhibitors or antipsychotics (e.g., Lurasidone intermediates).

The Analytical Challenge: CPMPA is a small, polar, amphoteric molecule (MW ~188.6 Da).

  • Retention Issue: Its high polarity leads to poor retention on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Ionization Issue: It possesses both a basic nitrogen (pyrazole) and an acidic moiety (carboxylic acid), requiring careful pH control to optimize ionization state vs. chromatographic retention.

The Solution: We utilize a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with High-Strength Silica (HSS) Reversed-Phase LC-MS/MS .[1] This "Orthogonal Selectivity" approach ensures that interferences not removed by chromatography are removed by extraction, and vice versa.

Method Development Strategy: The "Why" Behind the Protocol

Sample Preparation: Why Mixed-Mode SPE?

Protein precipitation (PPT) is insufficient for polar analytes because it fails to remove phospholipids that co-elute with early-eluting polar compounds.[1] We employ Mixed-Mode Anion Exchange (MAX) .

  • Mechanism: The sorbent contains both a hydrophobic chain and a strong anion exchanger.

  • Logic: At neutral pH, the CPMPA carboxylic acid is deprotonated (negative). It binds to the positively charged sorbent via ionic interaction, allowing us to wash the column with aggressive organic solvents (removing neutrals and bases) before eluting the analyte.

Chromatography: Solving the "Void Volume" Problem

Standard C18 columns collapse under the high aqueous conditions needed to retain CPMPA.

  • Selection: Waters ACQUITY UPLC HSS T3 (or equivalent C18-bonded high-strength silica).[1]

  • Reasoning: This phase is compatible with 100% aqueous mobile phases and is specifically designed to retain small, polar organic acids using a low-ligand density that prevents "phase collapse."[1]

Mass Spectrometry: Polarity Selection
  • Mode: Positive ESI (+) .

  • Rationale: While the carboxylic acid suggests Negative mode, the pyrazole ring protonates readily under acidic mobile phase conditions. Using Positive mode allows us to use 0.1% Formic Acid in the mobile phase. Acidic pH keeps the carboxylic acid protonated (neutral), significantly increasing hydrophobic retention on the C18 column, while the MS source ionizes the pyrazole nitrogen.

Detailed Experimental Protocol

Materials & Reagents
  • Analyte: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA).[1][2]

  • Internal Standard (IS): Stable Isotope Labeled CPMPA-d3 (preferred) or a structural analog like 3-(4-chlorophenyl)-propionic acid.[1]

  • Matrix: Human/Rat Plasma (K2EDTA).

  • SPE Cartridges: Oasis MAX 30 mg / 1 cc (or equivalent).

Sample Preparation Workflow (MAX SPE)
  • Pre-treatment: Aliquot 100 µL Plasma + 10 µL IS + 300 µL 4% H3PO4 in Water .[1]

    • Why: Acidification disrupts protein binding.[1] However, for MAX loading, we need the analyte charged (negative) or the sorbent charged. Correction: For MAX (Anion Exchange), we actually need the analyte to be anionic (deprotonated) to bind to the exchanger. Therefore, we must dilute with 5% NH4OH (Ammonium Hydroxide) to pH > 8 to ensure the carboxylic acid is ionized (COO-).

    • Revised Step 1: Aliquot 100 µL Plasma + 10 µL IS + 300 µL 5% NH4OH .[1] (Ensures CPMPA is negatively charged).

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Loading: Load pre-treated sample (~400 µL) at low vacuum.

  • Wash 1 (Matrix Removal): 1 mL 5% NH4OH in Water .

    • Why: Removes proteins and hydrophilic neutrals while keeping analyte bound ionically.[1]

  • Wash 2 (Hydrophobic Removal): 1 mL Methanol .

    • Why: This is the critical "Self-Validating" step.[1] Since the analyte is locked by ionic charge, we can wash with 100% organic solvent to remove fats/lipids without losing the analyte.

  • Elution: 2 x 250 µL 2% Formic Acid in Methanol .

    • Why: The acid protonates the carboxyl group (neutralizing the charge), breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A .

LC-MS/MS Parameters
ParameterSetting
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water (Aqueous/Acidic)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 45°C
Injection Vol 5 µL
Run Time 4.5 Minutes

Gradient Table:

  • 0.0 min: 100% A (Trapping the polar acid)

  • 1.0 min: 100% A

  • 2.5 min: 5% A / 95% B (Elution)

  • 3.0 min: 5% A / 95% B[1]

  • 3.1 min: 100% A (Re-equilibration)

MS Transitions (MRM) - Positive Mode:

  • Precursor: m/z 189.1 [M+H]+ (Calculated based on Cl isotope pattern)

  • Product 1 (Quant): m/z 143.1 (Loss of carboxylic acid tail/formic acid)

  • Product 2 (Qual): m/z 117.0 (Chloropyrazole fragment)

Visualization of Workflows

Figure 1: Mixed-Mode Anion Exchange (MAX) Extraction Logic

This diagram illustrates the "Lock-and-Key" mechanism used to isolate the acidic analyte from the complex plasma matrix.[1]

SPE_Workflow Sample Plasma Sample (Analyte + Proteins + Lipids) PreTreat Pre-treatment (Add 5% NH4OH) Ionizes Acid (COO-) Sample->PreTreat Load Load on MAX Cartridge (Analyte binds to + charged sorbent) PreTreat->Load Wash1 Wash 1: Aqueous Base (Removes Proteins) Load->Wash1 Waste Wash2 Wash 2: 100% Methanol (Removes Lipids/Neutrals) *CRITICAL CLEANUP* Wash1->Wash2 Waste Elute Elute: 2% Formic Acid (Neutralizes Acid -> Release) Wash2->Elute Collect

Caption: Figure 1: MAX SPE protocol utilizing ionic binding to permit aggressive organic washing, ensuring high purity extracts.

Figure 2: LC-MS/MS Instrumental Path

LCMS_Path cluster_LC Liquid Chromatography (HSS T3) cluster_MS Mass Spectrometry (QQQ) MP Mobile Phase (0.1% Formic Acid) Column HSS T3 Column (Retains Polar Acids) MP->Column Separation Gradient Elution (0-95% B) Column->Separation ESI ESI Source (+) (Protonation of Pyrazole N) Separation->ESI Q1 Q1 Filter (m/z 189.1) ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3 Filter (m/z 143.1) CID->Q3 Detector Detector (Counts) Q3->Detector

Caption: Figure 2: Instrumental configuration highlighting the retention strategy (Acidic MP) and detection logic (Positive ESI).

Validation & Quality Control (Self-Validating Systems)

To ensure the method meets FDA Bioanalytical Method Validation (2018) standards, implement the following:

Matrix Effect Quantification (Post-Column Infusion)

Do not rely solely on IS response.

  • Infuse pure CPMPA standard (100 ng/mL) continuously into the MS source.

  • Inject a blank extracted plasma sample via the LC.

  • Result: Monitor the baseline. A dip in the baseline at the retention time of CPMPA indicates ion suppression.

  • Acceptance: No significant suppression zone should overlap with the analyte peak (RT ~1.8 - 2.2 min).

Carryover Check

Due to the "sticky" nature of pyrazoles on metallic surfaces:

  • Inject a Double Blank (Mobile phase only) immediately after the Upper Limit of Quantification (ULOQ) standard.

  • Requirement: Peak area in the blank must be < 20% of the LLOQ area.

Linearity & Sensitivity
  • Target LLOQ: 1.0 ng/mL (Achievable with MAX SPE concentration factor).

  • Range: 1.0 – 1000 ng/mL.[1]

  • Regression: Weighted 1/x² linear regression.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
  • PubChem. (2025).[5] Compound Summary: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid.[1][2] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

Sources

Method

high-throughput screening with 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid libraries

Executive Summary This application note details the protocol for the high-throughput screening (HTS) of combinatorial libraries derived from the 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid scaffold. The pyrazole mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the high-throughput screening (HTS) of combinatorial libraries derived from the 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid scaffold.

The pyrazole moiety is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for phenyl or heteroaromatic rings in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). The specific scaffold discussed here incorporates a 4-chloro substituent (enhancing metabolic stability and lipophilicity) and a 2-methyl-propionic acid tail (providing a chiral linker for amide coupling).[1][2]

This guide focuses on screening these amide-derivative libraries against a representative protein target (e.g., a Serine/Threonine Kinase) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , a robust, homogeneous assay format suitable for 1536-well miniaturization.[1][2]

Library Design & Chemical Logic

Before screening, it is critical to understand the library's composition.[2] The core scaffold, 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , acts as the "warhead carrier."[1][2]

  • The Pharmacophore: The 4-chloro-pyrazole ring often engages in halogen bonding or hydrophobic interactions within a protein binding pocket (e.g., the ATP-binding site of kinases).[1]

  • The Linker: The 2-methyl-propionic chain introduces a chiral center (

    
    ).[1][2] Libraries should ideally be synthesized as separated enantiomers or defined racemates to prevent "eutomer/distomer" data confusion during HTS.[1][2]
    
  • The Diversity Point: The carboxylic acid is coupled to a diverse set of primary and secondary amines (

    
    ) to generate the final library members.
    
Workflow: From Scaffold to Screening Plate

LibrarySynthesis Scaffold Scaffold: 3-(4-Chloro-pyrazol-1-yl)- 2-methyl-propionic acid Coupling Parallel Synthesis: Amide Coupling (HATU/DIPEA) Scaffold->Coupling Amines Diversity Set: 5,000+ Unique Amines (R-NH2) Amines->Coupling Purification QC & Purification: LC-MS Validation >90% Purity Coupling->Purification Plating HTS Ready Plates: 10 mM in DMSO (Acoustic Source) Purification->Plating

Figure 1: Parallel synthesis workflow transforming the pyrazole acid scaffold into a screening-ready library.[1][2]

HTS Assay Protocol: TR-FRET Kinase Screen

Objective: Identify inhibitors of Target Kinase X from the pyrazole library. Method: TR-FRET (LanthaScreen™ or HTRF® equivalent).[1][2] Rationale: TR-FRET minimizes interference from autofluorescent compounds (common in large libraries) by introducing a time delay between excitation and emission.[1][2]

Materials & Equipment
  • Library: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid amides (10 mM in DMSO).

  • Target: Recombinant Kinase X (e.g., 5 nM final).

  • Substrate: GFP-labeled peptide substrate (or Biotin-peptide + SA-XL665).

  • Tracer/Antibody: Europium-labeled anti-phospho antibody.[1][2]

  • Liquid Handler: Labcyte Echo 650 (Acoustic Dispenser) or Hamilton STAR.[1][2]

  • Detector: PerkinElmer EnVision or BMG PHERAstar FSX.[1][2]

Step-by-Step Procedure (384-well Low Volume)
StepActionVolumeCritical Parameter
1 Compound Transfer 20–50 nLUse acoustic dispensing (Echo) to transfer library compounds into dry assay plates.[1][2] Target final conc: 10 µM .
2 Enzyme Addition 5 µLAdd Kinase X in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Keep on ice until use.
3 Pre-Incubation N/ACentrifuge (1000 rpm, 1 min). Incubate 15 min at RT to allow compound-enzyme binding.
4 Substrate/ATP Mix 5 µLAdd ATP (

concentration) and Peptide Substrate. Initiates the reaction.[1][2]
5 Reaction N/AIncubate for 60 min at RT (protect from light).
6 Detection Mix 10 µLAdd EDTA (to stop reaction) + Eu-labeled Antibody.
7 Read N/AIncubate 60 min. Read TR-FRET (Ex: 337 nm, Em1: 620 nm, Em2: 665 nm).[1][2]

Self-Validating Control System:

  • Column 1-2 (Min Signal): No Enzyme (or excess EDTA added before ATP). Represents 100% Inhibition.[1][2]

  • Column 23-24 (Max Signal): DMSO only + Enzyme + Substrate.[1][2] Represents 0% Inhibition.[1][2]

  • Reference Inhibitor: Add a known inhibitor (e.g., Staurosporine) in duplicate to verify assay sensitivity.[1][2]

Data Analysis & Hit Triage

Raw data from the reader provides two channels (665 nm and 620 nm).[1][2]

Calculation of FRET Ratio

[1][2]
Percent Inhibition


Where 

and

are the mean ratios of the low and high controls, respectively.
Quality Control (Z-Factor)

Before accepting any plate, calculate the Z' factor.[1][2] A robust HTS assay must have Z' > 0.5 .[1][2]


[1][2]
Hit Selection Criteria
  • Statistical Cutoff: Mean activity + 3 Standard Deviations (3

    
    ) of the sample population.[1][2]
    
  • Threshold: Typically >50% inhibition at 10 µM.[1][2]

  • Removal of Frequent Hitters: Filter out compounds that appear as hits in >5% of historical assays (likely aggregators or redox cyclers).[1][2]

Hit Validation Workflow

Once "Active" compounds are identified, they must undergo a rigorous triage funnel to eliminate false positives (PAINS) and validate the pyrazole scaffold's specific activity.

TriageFunnel PrimaryScreen Primary Screen (Single Point @ 10 µM) Confirmation Confirmation Run (Triplicate @ 10 µM) PrimaryScreen->Confirmation >50% Inh DoseResponse Dose Response (IC50) (10-point dilution) Confirmation->DoseResponse Reproducible CounterScreen Counter Screen (Selectivity/Aggregation) DoseResponse->CounterScreen Valid IC50 Orthogonal Orthogonal Assay (Biophysical: SPR/MST) CounterScreen->Orthogonal Specific Binder

Figure 2: The triage funnel. Only compounds passing the Orthogonal Assay are considered validated leads.

Validation Steps:
  • Dose-Response: Re-test hits in a 10-point serial dilution to generate an IC50 curve. A valid hit must show a sigmoidal dose-dependent response.[1][2]

  • Counter Screen: Test against an unrelated protein (e.g., Albumin or a different kinase class) to ensure the 4-chloro-pyrazole is not acting as a "sticky" aggregator.[1][2]

  • Resynthesis: Synthesize a fresh batch of the hit (confirming the specific enantiomer of the 2-methyl-propionic acid tail) to rule out impurity-driven activity.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual.[1][2] Bethesda (MD): National Library of Medicine (US).[1][2] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link][1][2]

  • Fabbro, D., et al. (2012).[1][2] Targeting Cancer with Small-Molecular-Weight Kinase Inhibitors.[1][2] Methods in Molecular Biology, 795, 1–34.[2] (Context on Pyrazole scaffolds in Kinase discovery). [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2][3] Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

Sources

Application

use of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid in enzyme inhibition studies

Application Note: Kinetic Characterization and Inhibition Profiling of D-Amino Acid Oxidase (DAAO) Using 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Executive Summary & Scientific Context This technical guide detai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization and Inhibition Profiling of D-Amino Acid Oxidase (DAAO) Using 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid

Executive Summary & Scientific Context

This technical guide details the experimental utility of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (chemically related to known pyrazole-based DAAO inhibitors) as a chemical probe in enzyme kinetics.[1]

The primary application of this compound lies in the study of D-Amino Acid Oxidase (DAAO) inhibition. DAAO is a flavoenzyme responsible for metabolizing D-amino acids, most notably D-Serine , a co-agonist of the NMDA receptor.[1] Inhibition of DAAO increases synaptic D-Serine levels, making it a critical therapeutic target for Schizophrenia and cognitive dysfunction.[1][2]

This molecule features a pyrazole core (mimicking the amino acid side chain) and a carboxylic acid tail (mimicking the substrate carboxylate), allowing it to competitively bind to the DAAO active site. This note provides a validated protocol for determining IC50 values and mode of inhibition (MoI) using a fluorescence-based coupled enzyme assay.

Physicochemical Profile & Preparation

Before initiating biological assays, the compound must be properly solubilized to ensure accurate kinetic data.[1]

PropertySpecification
Chemical Name 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid
Molecular Weight ~188.61 g/mol
Solubility Soluble in DMSO (>100 mM); aqueous solubility is pH-dependent.[1]
pKa (Calculated) ~4.2 (Carboxylic acid)
Storage -20°C (Solid); -80°C (DMSO stock, avoid freeze-thaw cycles).

Reagent Preparation Protocol:

  • Stock Solution (100 mM): Weigh accurately and dissolve in anhydrous DMSO. Vortex for 30 seconds.[1]

  • Working Solution (100x): Dilute the stock into DMSO to generate a concentration series (e.g., 10 mM down to 1 µM) for the dose-response curve.

  • Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or Tris-HCl (pH 8.0). Note: DAAO activity is pH-sensitive; maintain pH 8.0–8.3 for optimal catalytic turnover.[1]

Mechanism of Action & Signaling Pathway

The compound functions as a competitive inhibitor .[1] It occupies the substrate-binding pocket of DAAO, preventing the entry of D-Serine and the subsequent reduction of the FAD cofactor.[1]

Figure 1: DAAO Inhibition Pathway & Detection Logic The following diagram illustrates the enzymatic cascade and the point of intervention by the inhibitor.[1]

DAAO_Pathway D_Serine Substrate: D-Serine DAAO_Active Enzyme: DAAO (Active FAD) D_Serine->DAAO_Active Binding DAAO_Inhibited Inhibited Complex: DAAO-Inhibitor DAAO_Active->DAAO_Inhibited Product_Imine Imino Acid DAAO_Active->Product_Imine Oxidation H2O2 Hydrogen Peroxide (H2O2) DAAO_Active->H2O2 Byproduct Inhibitor Inhibitor: 3-(4-Chloro-pyrazol...) Inhibitor->DAAO_Active Competitive Binding HRP Reporter Enzyme: HRP H2O2->HRP Substrate Resorufin Fluorescent Signal (Resorufin) HRP->Resorufin Peroxidase Reaction AmplexRed Fluorogenic Probe: Amplex Red AmplexRed->HRP Co-substrate

Caption: Figure 1.[1] Mechanism of DAAO inhibition and the coupled peroxidase detection system. The inhibitor competes with D-Serine, reducing H2O2 production and subsequent fluorescence.[1]

Experimental Protocol: Fluorescence-Based Inhibition Assay

This protocol uses a coupled enzyme system (DAAO + Horseradish Peroxidase) to quantify inhibition. The production of H2O2 by DAAO is coupled to the conversion of Amplex Red to highly fluorescent Resorufin.

Materials Required
  • Enzyme: Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (Km ~ 5–10 mM).[1]

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP.[1]

  • Plate: Black 384-well or 96-well microplate (low binding).

  • Reader: Fluorescence plate reader (Ex/Em: 530/590 nm).

Step-by-Step Workflow
  • Enzyme Mix Preparation:

    • Prepare a 2X Enzyme Mix in Assay Buffer: 2 µg/mL hDAAO + 0.2 U/mL HRP.[1]

    • Critical: Keep on ice.[1] FAD (10 µM) can be added if the enzyme is apo-enriched.[1]

  • Inhibitor Addition:

    • Add 10 µL of the test compound (at 2X desired final concentration) to the plate wells.

    • Include High Control (DMSO only, no inhibitor) and Low Control (No enzyme or known pan-inhibitor like Sodium Benzoate).

  • Incubation (Pre-Equilibrium):

    • Add 10 µL of 2X Enzyme Mix to the inhibitor.[1]

    • Incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to bind before the substrate competes.[1]

  • Substrate Initiation:

    • Prepare 2X Substrate Mix: 10 mM D-Serine + 100 µM Amplex Red.[1]

    • Add 20 µL of Substrate Mix to all wells.[1]

    • Final Volume: 40 µL.

  • Kinetic Readout:

    • Immediately place in the plate reader.[1]

    • Measure fluorescence (RFU) every 60 seconds for 30 minutes at 25°C.

Figure 2: Assay Plate Layout & Workflow Logic

Protocol_Flow Start Start: Reagent Prep Step1 1. Dispense Inhibitor (Serial Dilution in Plate) Start->Step1 Step2 2. Add Enzyme Mix (hDAAO + HRP) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Step4 4. Add Substrate Mix (D-Serine + Amplex Red) Step3->Step4 Step5 5. Kinetic Read (Ex 530nm / Em 590nm) Step4->Step5 Data Data Analysis: Calculate Initial Velocity (V0) Step5->Data

Caption: Figure 2. Step-by-step liquid handling workflow for the DAAO inhibition assay.

Data Analysis & Interpretation

A. Calculating % Inhibition

Calculate the initial velocity (


) from the linear portion of the RFU vs. Time curve (usually 5–15 mins).


B. Determining IC50

Fit the % Inhibition data to a 4-parameter logistic equation (Hill Slope) using GraphPad Prism or similar software.[1]

Expected Results Table (Mock Data for Validation):

Compound Concentration (µM)Mean Velocity (RFU/min)% InhibitionStatus
DMSO Control 15000%Valid Signal
0.01 µM 14801.3%No Effect
0.1 µM 135010%Threshold
1.0 µM 75050%~IC50
10 µM 15090%Potent
100 µM 1599%Saturation
C. Mode of Inhibition (Lineweaver-Burk)

To confirm the mechanism, perform the assay at varying D-Serine concentrations (e.g., 1 mM to 50 mM) with fixed inhibitor concentrations.[1]

  • Competitive Inhibition: The lines will intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Note: Pyrazole-3-carboxylic acids are classically competitive with the amino acid substrate.[1]

Troubleshooting & Optimization

  • High Background: If the "No Enzyme" wells show high fluorescence, check Amplex Red stability.[1] It auto-oxidizes in light.[1] Keep solutions dark.

  • Low Signal: Ensure hDAAO has sufficient FAD. Add 10 µM FAD to the buffer if the recombinant enzyme is apo-form.[1]

  • Solubility Precipitation: If the compound precipitates at >50 µM, add 0.01% Triton X-100 to the buffer to prevent aggregation-based false positives (promiscuous inhibition).[1]

References

  • Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor.[1] European Journal of Pharmacology.[1]

  • Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1]

  • PubChem Compound Summary. 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (CID 7017276).[1][3] National Center for Biotechnology Information.[1]

  • Sacchi, S., et al. (2012). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy.[1] Current Pharmaceutical Design.[1]

Disclaimer: This Application Note is for research use only. The compound described is a chemical probe and has not been approved for clinical use.[1]

Sources

Method

High-Precision Synthesis of Pyrazole-Triazole Hybrids via CuAAC

Introduction: The Pyrazole-Triazole Synergy In modern medicinal chemistry, the fusion of pyrazole scaffolds with 1,2,3-triazoles represents a privileged structural motif. Pyrazoles are ubiquitous in FDA-approved kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-Triazole Synergy

In modern medicinal chemistry, the fusion of pyrazole scaffolds with 1,2,3-triazoles represents a privileged structural motif. Pyrazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib), acting as potent ATP-competitive pharmacophores. The 1,2,3-triazole, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), serves not merely as a passive linker but as a robust bioisostere for amide bonds, offering enhanced metabolic stability and dipole interactions with biological targets.

This guide provides a rigorous, self-validating protocol for synthesizing pyrazole-triazole hybrids. Unlike generic click chemistry guides, this protocol addresses the specific solubility and reactivity challenges associated with nitrogen-rich heterocycles, ensuring high yields for drug discovery applications such as PROTACs and fragment-based lead optimization.

Synthetic Strategy & Mechanism

The most reliable route to these hybrids involves the N-propargylation of the pyrazole core followed by a CuAAC reaction with a functionalized azide. This approach avoids the handling of unstable pyrazolyl azides and allows for the late-stage diversification of the pyrazole "warhead."

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the convergent synthesis and the catalytic cycle of the CuAAC reaction in this specific context.

PyrazoleClick Start Pyrazole Core (NH-Free) Intermediate N-Propargyl Pyrazole (Alkyne Handle) Start->Intermediate N-Alkylation Reagent1 Propargyl Bromide (K2CO3, Acetone) Reagent1->Intermediate Cycle Cu-Acetylide Cycle Intermediate->Cycle Coordination Azide Functionalized Azide (R-N3) Azide->Cycle Cycloaddition Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->Cycle Reduction to Cu(I) Product 1,4-Disubstituted Pyrazole-Triazole Hybrid Cycle->Product Protonolysis

Figure 1: Convergent synthetic pathway for Pyrazole-Triazole hybrids via N-propargylation and CuAAC.

Core Protocol A: Synthesis of N-Propargyl Pyrazole Precursors

Objective: Install a terminal alkyne handle on the pyrazole nitrogen with >95% regioselectivity.

Materials
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Reagent: Propargyl bromide (80% in toluene, 1.2 equiv)

  • Base: Potassium Carbonate (anhydrous, 2.0 equiv)

  • Solvent: Acetone (HPLC grade) or DMF (for low solubility substrates)

Step-by-Step Methodology
  • Solvation: Dissolve the pyrazole derivative (e.g., 3,5-dimethylpyrazole) in acetone (0.5 M concentration). Note: If the substrate contains acidic protons other than the NH, use DMF and NaH at 0°C.

  • Activation: Add anhydrous

    
     and stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole nitrogen.
    
  • Alkylation: Add propargyl bromide dropwise over 10 minutes.

    • Critical Control: Propargyl bromide is a lachrymator; perform in a fume hood.

  • Reaction: Reflux at 60°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the polar pyrazole spot and appearance of a less polar spot.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography.

    • Self-Validation:

      
       NMR must show a doublet at 
      
      
      
      ppm (
      
      
      ) and a triplet at
      
      
      ppm (alkyne
      
      
      ).

Core Protocol B: The CuAAC "Click" Reaction

Objective: Couple the N-propargyl pyrazole with an azide to form the 1,4-disubstituted 1,2,3-triazole.

Materials
  • Alkyne: N-Propargyl Pyrazole (from Protocol A, 1.0 equiv)

  • Azide: Organic Azide (1.0 - 1.1 equiv)

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (

    
    , 5-10 mol%)
    
  • Reductant: Sodium Ascorbate (NaAsc, 10-20 mol%)

  • Ligand (Optional but Recommended): TBTA or THPTA (5-10 mol%). Why? Stabilizes Cu(I) and prevents oxidation-induced byproduct formation.

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (for biological ligands).

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve the Alkyne and Azide in t-BuOH/Water (1:1). The concentration should be 0.1 M - 0.2 M.

  • Catalyst Activation: Prepare a fresh aqueous solution of

    
     and Sodium Ascorbate.
    
    • Visual Check: The mixture should turn from blue (Cu(II)) to bright yellow/orange (Cu(I)-ascorbate complex).

  • Initiation: Add the Cu/Ascorbate solution to the reaction vial. If using TBTA, premix Cu and TBTA before adding Ascorbate.

  • Incubation: Stir vigorously at RT for 2–12 hours.

    • Optimization: If conversion is slow after 4 hours, heat to 40°C.

  • Quenching & Workup:

    • Dilute with water and extract with Ethyl Acetate (x3).

    • Wash organic layer with 5%

      
       or EDTA solution to remove copper traces (critical for biological assays).
      
  • Validation:

    • NMR: The appearance of a distinct singlet at

      
       7.5–8.5 ppm indicates the formation of the triazole ring proton.
      
    • LC-MS: Confirm mass shift corresponding to the sum of Alkyne + Azide.

Optimization Data: Solvent & Catalyst Effects

The following table summarizes optimization studies for pyrazole substrates.

Solvent SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Notes
t-BuOH/H2O (1:1) 5% Cu / 10% NaAsc25492 Standard protocol; easiest workup.
DMSO/H2O (3:1)5% Cu / 10% NaAsc25288Best for lipophilic pyrazoles.
DMF10% CuI / DIPEA601265Requires heating; harder purification.
t-BuOH/H2O + TBTA 1% Cu / 2% NaAsc25696 Recommended for complex drugs/PROTACs.

Application Case Study: PROTAC Design

Context: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein Ligand (e.g., a Pyrazole Kinase Inhibitor) to an E3 Ligase Ligand (e.g., Thalidomide). Click chemistry is the gold standard for library generation here due to its modularity.

Workflow Diagram (DOT)

This workflow illustrates how the pyrazole-click protocol integrates into a PROTAC discovery pipeline.

PROTAC_Workflow LibGen Library Generation (Parallel Synthesis) Step1 Pyrazole-Alkyne Warheads (Kinase Binders) LibGen->Step1 Step2 Azide-Linker-E3 Ligands (Cereblon/VHL Binders) LibGen->Step2 Click High-Throughput CuAAC (96-well plate) Step1->Click Step2->Click Purify Scavenger Resin Purification (Cu Removal) Click->Purify Screen Cellular Screening (Western Blot / degradation) Purify->Screen

Figure 2: High-throughput workflow for generating Pyrazole-based PROTAC libraries via Click Chemistry.

Critical Considerations for PROTACs
  • Linker Length: The triazole ring adds ~5 Å to the linker length. Use azides with varying PEG chain lengths (

    
     to 
    
    
    
    ) to scan for optimal ubiquitination geometry.
  • Copper Cytotoxicity: For cell-based assays (Screening step), copper removal is non-negotiable. Use Cu-scavenging resin (e.g., QuadraPure™ TU) post-reaction.

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications. PubMed. (2024). Link

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. (2024). Link

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Publications. (2024). Link

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. Link

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (2011). Link

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid synthesis

Technical Support Center: Synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Subject: Optimization of Yield and Purity for the Michael Addition Route Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid

Subject: Optimization of Yield and Purity for the Michael Addition Route Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid typically proceeds via the aza-Michael addition of 4-chloropyrazole to methyl methacrylate (MMA) , followed by ester hydrolysis.

While this route appears straightforward, researchers often encounter a "yield ceiling" around 50-60% due to three converging factors:

  • Steric Hindrance: The

    
    -methyl group on the methacrylate reduces the electrophilicity of the 
    
    
    
    -carbon.
  • Reversibility: The retro-Michael reaction is favored at high temperatures if thermodynamic control isn't maintained.

  • Polymerization: Methacrylates are prone to radical polymerization, turning reaction mixtures into gels.

This guide provides a troubleshooting framework to overcome these bottlenecks, grounded in mechanistic analysis and industrial best practices.

Part 1: The Michael Addition (Critical Step)

Core Reaction: 4-Chloropyrazole + Methyl Methacrylate


 Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate
Q1: My reaction conversion stalls at ~60% regardless of time. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely facing a thermodynamic equilibrium limit or catalyst deactivation. Technical Insight: Methacrylates are poor Michael acceptors compared to acrylates. The


-methyl group provides steric bulk and inductive electron donation, destabilizing the intermediate carbanion.
Troubleshooting Protocol: 
  • Switch Bases: If using inorganic bases (e.g., K

    
    CO
    
    
    
    ) in heterogeneous systems, the surface area may be passivated. Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1–0.5 eq) or TMG (Tetramethylguanidine) in homogeneous solution (Acetonitrile or DMF). The "naked" anion effect significantly accelerates the forward rate.
  • Concentration is Key: Run the reaction at high concentration (2–5 M) or solvent-free (neat). Michael additions are bimolecular; reducing solvent volume shifts the equilibrium toward the product.

  • Temperature Optimization: While heat increases rate, it also promotes the retro-Michael reaction. The sweet spot for methacrylates is 60–80°C . Do not exceed 90°C without sealing the vessel, as MMA (bp 101°C) will reflux away from the liquid phase.

Q2: The reaction mixture became viscous/solidified. Did the product precipitate?

Diagnosis: No, your solvent/reagent polymerized. Technical Insight: Methyl methacrylate is a monomer.[1][2][3][4][5][6] At 80°C, trace peroxides or even light can initiate radical polymerization, consuming your reagent and trapping your starting material in a polymer matrix. Troubleshooting Protocol:

  • Inhibitors: Ensure your MMA contains a stabilizer (e.g., MEHQ or Hydroquinone). If you distilled the MMA to purify it, you removed the inhibitor—add it back (100–200 ppm).

  • Atmosphere: Unlike many organometallic reactions, Michael additions to acrylates often benefit from not being under strict inert gas if the inhibitor requires oxygen to function (e.g., phenols). However, for strict impurity control, use an inert atmosphere but ensure 4-methoxyphenol (MEHQ) is present.

Q3: I see a side product with M+ = 390. What is it?

Diagnosis: Bis-addition (rare for pyrazoles) or Transesterification. Technical Insight: If you are using an alcohol solvent (e.g., Methanol) that doesn't match the ester (Methyl Methacrylate), you will get transesterification. Troubleshooting Protocol:

  • Use Methanol if the substrate is a methyl ester.

  • If using higher esters (e.g., t-butyl), use non-nucleophilic solvents like Acetonitrile , DMF , or Toluene .

Part 2: Hydrolysis & Isolation

Core Reaction: Ester Intermediate


 Target Acid
Q4: The hydrolysis works, but I cannot isolate the acid. The yield drops during workup.

Diagnosis: Isoelectric point (pI) mismanagement and water solubility. Technical Insight: The product contains a basic pyrazole ring (pKa ~2.5 for the protonated form) and a carboxylic acid (pKa ~4.5). It is amphoteric.

  • At pH < 2: Cationic (soluble in water).

  • At pH > 5: Anionic (soluble in water).

  • At pH ~3–4: Zwitterionic/Neutral (Minimum solubility).

Troubleshooting Protocol:

  • Saponification: Use LiOH (2 eq) in THF/H

    
    O (1:1). LiOH is preferred over NaOH for solubility in THF.
    
  • Acidification: Do not dump strong acid blindly. Carefully adjust pH to 3.5–4.0 using 1M HCl.

  • Extraction: If precipitation doesn't occur (due to the 2-methyl group disrupting packing), extract with 2-MeTHF or Ethyl Acetate at pH 3.5. Avoid DCM; it is poor for polar acids.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic acid into the organic layer.

Part 3: Data & Visualization

Comparative Yield Analysis

Effect of Base and Solvent on 4-Chloropyrazole Michael Addition to MMA

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)Notes
1K

CO

(1.0)
DMF801245%Sluggish; heterogeneous.
2NaH (1.1)THF0

RT
430%Polymerization observed.
3DBU (0.2) MeCN 70 6 88% Recommended Conditions.
4NoneNeat1002462%Clean but slow.
Experimental Workflow Diagram

G start Start: 4-Chloropyrazole + Methyl Methacrylate (1.2 eq) check_inhibitor Check MMA Inhibitor (MEHQ present?) start->check_inhibitor reaction Reaction: MeCN, DBU (0.2 eq) 70°C, 6-8 hours check_inhibitor->reaction Yes monitor Monitor: TLC/LCMS Target: Disappearance of Pyrazole reaction->monitor add_catalyst Add more DBU Increase Temp to 80°C monitor->add_catalyst < 50% Conv. workup_ester Evaporate MeCN Dissolve in THF/H2O monitor->workup_ester > 90% Conv. add_catalyst->monitor hydrolysis Hydrolysis: LiOH (2.0 eq) RT, 4 hours workup_ester->hydrolysis ph_adjust Adjust pH to 3.5-4.0 (Critical Step) hydrolysis->ph_adjust extract Extract: 2-MeTHF or EtOAc Wash with Brine ph_adjust->extract final Final Product: 3-(4-Cl-Pz)-2-Me-Propionic Acid extract->final

Figure 1: Optimized workflow for the synthesis and isolation of the target acid, highlighting critical decision points.

Part 4: Validated Experimental Protocol

Step 1: Aza-Michael Addition

  • Charge a reaction vessel with 4-chloropyrazole (10.0 g, 97.5 mmol) and Acetonitrile (30 mL, 3 vol).

  • Add DBU (2.97 g, 19.5 mmol, 0.2 eq). Stir to ensure homogeneity.

  • Add Methyl Methacrylate (11.7 g, 117 mmol, 1.2 eq) containing 100 ppm MEHQ.

  • Heat to 70°C for 6–8 hours.

  • QC Check: Monitor by HPLC. If pyrazole > 5%, add 0.1 eq DBU and stir 2 h longer.

  • Workup: Concentrate under reduced pressure to remove solvent and excess MMA. (The residue is the crude ester).

Step 2: Hydrolysis

  • Dissolve the crude ester in THF (50 mL) and Water (50 mL).

  • Add LiOH·H

    
    O  (8.18 g, 195 mmol, 2.0 eq) in one portion.
    
  • Stir at Room Temperature for 4 hours.

  • Isolation:

    • Distill off THF (rotary evaporator).

    • Wash the aqueous layer with MTBE (2 x 30 mL) to remove unreacted organics/polymers.

    • Cool aqueous layer to 5°C.

    • Slowly add 2M HCl until pH = 3.8 .

    • If solid forms, filter. If oil forms, extract with 2-MeTHF (3 x 40 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.

References

  • MDPI . (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubChem . (2024).[7] 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Compound Summary. Retrieved from [Link]

  • ResearchGate . (2015). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2009). Synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. Retrieved from [Link]

Sources

Optimization

solubility issues with 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid and solutions

This technical guide addresses solubility, formulation, and stability challenges for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7).[1] The content is structured for researchers requiring precise phy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility, formulation, and stability challenges for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7).[1] The content is structured for researchers requiring precise physicochemical control in biochemical assays and drug discovery workflows.[1]

[1]

Compound Identifier: CAS 957301-84-7 Molecular Weight: 188.61 g/mol Formula: C₇H₉ClN₂O₂ Core Application: Proteomics research, Fragment-Based Drug Discovery (FBDD) scaffold.[1][2]

Part 1: Physicochemical Profile & Solubility Logic

To troubleshoot effectively, you must understand the competing forces within the molecule.[1] This compound is an amphiphilic acid with a distinct pH-dependent solubility profile.[1]

  • Hydrophobic Region: The 4-chloro-pyrazole ring is lipophilic and aromatic.[1] The chlorine atom at position 4 withdraws electrons, reducing the basicity of the pyrazole nitrogens, making them unlikely to protonate at physiological pH.[1]

  • Hydrophilic/Ionizable Region: The carboxylic acid tail (2-methyl-propionic acid moiety) is the primary solubility handle.[1] It has a pKa of approximately 4.5–4.8 (typical for

    
    -methyl substituted carboxylic acids).[1]
    

The Critical Mechanism:

  • pH < 4.5: The molecule is protonated (neutral).[1] Solubility in water is poor (< 1 mg/mL) due to the lipophilic pyrazole-chloro motif dominating the physicochemical behavior.[1]

  • pH > 6.0: The carboxylic acid deprotonates to form a carboxylate anion.[1] This charge creates a hydration shell, drastically increasing aqueous solubility (> 10 mg/mL).[1]

Solubility Decision Matrix
Solvent SystemSolubility RatingTechnical Notes
DMSO Excellent (> 50 mg/mL)Recommended for primary stock solutions (100–200 mM).[1]
Ethanol Good (> 20 mg/mL)Useful for evaporation/coating; less stable than DMSO for long-term storage.[1]
Water (pH 7.4) Moderate (~ 1–5 mg/mL)Requires pre-dissolution in DMSO or pH adjustment.[1]
Water (pH < 4) Poor (Insoluble)High risk of precipitation.[1] Avoid acidic buffers (e.g., 0.1% TFA).[1]
0.1 M NaOH High (> 20 mg/mL)Forms the sodium salt in situ; best for purely aqueous stock prep.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Precipitation upon dilution into cell culture media

User Question: "I prepared a 100 mM stock in DMSO. When I dilute it 1:1000 into cell culture media (DMEM), I see a fine white precipitate.[1] Why?"

Technical Diagnosis: This is a classic "Solvent Shift" precipitation.[1] While 100 µM (final concentration) is theoretically soluble, the local concentration at the injection site momentarily exceeds the solubility limit before mixing is complete.[1] Additionally, if your media is slightly acidic or if the compound crashes out faster than it ionizes, you get stable crystals.[1]

Corrective Protocol:

  • Vortex the media vigorously during the addition of the DMSO stock, not after.[1]

  • Check the pH: Ensure the media is buffered to pH 7.4. If the media turns yellow (acidic) due to metabolic activity, solubility drops.[1]

  • Intermediate Dilution: Perform a serial dilution in PBS (pH 7.4) first, rather than jumping from 100% DMSO to media.

    • Step A: Dilute 100 mM DMSO stock 1:10 into PBS (pH 7.4). (Result: 10 mM, 10% DMSO). Note: If this precipitates, add 1 equivalent of NaOH.

    • Step B: Dilute Step A 1:100 into media.[1]

Issue 2: Compound won't dissolve in water for animal studies

User Question: "I need to dose mice at 10 mg/kg IP. The compound floats on top of the water.[1] Sonicating didn't help."

Technical Diagnosis: You are trying to dissolve the neutral acid form in water, which typically has a pH of ~5.5–6.0 (unbuffered).[1] The compound remains protonated and hydrophobic.[1] Sonication only disperses it temporarily; it does not solubilize it.[1]

Corrective Protocol (In Situ Salt Formation): To achieve high aqueous concentration (e.g., 2–5 mg/mL) for dosing:

  • Weigh the solid powder.[1]

  • Add 0.9 molar equivalents of 0.1 M NaOH (or NaHCO₃).

  • Vortex until clear. The acid converts to the water-soluble sodium salt.[1]

  • Add PBS or Saline to reach the final volume.[1]

  • Verify pH: Ensure final pH is 7.0–8.0. If too basic, back-titrate carefully with dilute HCl, but do not drop below pH 6.5.[1]

Issue 3: Stability in DMSO stocks

User Question: "Can I store the DMSO stock at -20°C? Will it degrade?"

Technical Diagnosis: The compound contains a carboxylic acid and a chloropyrazole.[1][2][3] It is generally stable.[1] However, carboxylic acids in DMSO can undergo slow oxidation or decarboxylation if subjected to repeated freeze-thaw cycles or moisture ingress (DMSO is hygroscopic).[1]

Best Practice:

  • Store as single-use aliquots at -20°C or -80°C.

  • Use anhydrous DMSO (sealed under argon/nitrogen if possible).[1]

  • Re-validation: If the stock turns yellow or brown, check purity via LC-MS. The appearance of a peak at [M-44] suggests decarboxylation (loss of CO₂), though this is rare for this specific scaffold under standard storage.[1]

Part 3: Visual Workflows

Workflow 1: Solubilization Decision Tree

Use this logic flow to determine the correct preparation method based on your final application.

SolubilityLogic Start Start: Solid Compound (CAS 957301-84-7) AppType Select Application Start->AppType InVitro In Vitro / Cellular (Low Conc < 100 µM) AppType->InVitro InVivo In Vivo / Animal (High Conc > 1 mg/mL) AppType->InVivo DMSOStock Make 100 mM Stock in 100% DMSO InVitro->DMSOStock DirectAq Attempt Direct Aqueous? InVivo->DirectAq DiluteMedia Dilute into Media (Keep DMSO < 0.5%) DMSOStock->DiluteMedia SaltForm Add 1.0 eq NaOH (Form Sodium Salt) DirectAq->SaltForm Required CheckPrecip Check for Precipitate DiluteMedia->CheckPrecip Success Ready for Assay SaltForm->Success CheckPrecip->Success Clear Fail Precipitate Observed CheckPrecip->Fail Cloudy Fail->DMSOStock Reduce Conc. or Warm Media

Caption: Decision tree for preparing experimental solutions. Green paths indicate optimal workflows.

Workflow 2: pH-Dependent Solubility Mechanism

Understanding the ionization state is crucial for preventing "crashing out."[1]

Ionization Acid Unionized Acid (pH < 4.5) INSOLUBLE Base Ionized Carboxylate (pH > 6.5) SOLUBLE Acid->Base  + NaOH / Buffer (pH 7.4)   Equilibrium pKa ~ 4.8 Base->Acid  + HCl / Acidic Buffer  

Caption: The reversible transition between insoluble acid and soluble salt forms controlled by pH.

Part 4: Frequently Asked Questions (FAQ)

Q: What is the exact pKa of this compound? A: While experimental values for this specific catalog number are rarely published, the calculated pKa is 4.63 ± 0.10 .[1] This is consistent with structurally similar 2-methyl-propionic acid derivatives.[1] This means at pH 4.6, 50% of the compound is insoluble.[1] You must stay at least 2 pH units above this (pH > 6.[1]6) for >99% solubility.

Q: Can I use this compound in Mass Spectrometry (LC-MS)? A: Yes. The chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:[1]1) provides a distinct spectral signature, aiding identification.[1]

  • Ionization Mode: Negative Mode (ESI-) is preferred to detect the [M-H]⁻ carboxylate ion (m/z ~187.6).[1]

  • Mobile Phase: Use Ammonium Acetate or Ammonium Bicarbonate (pH 7.[1]5) to keep it ionized.[1] Avoid pure Formic Acid gradients if retention is poor, as the neutral form may elute in the void volume or crash on the column.[1]

Q: Is the compound light-sensitive? A: Chlorinated pyrazoles are generally stable to ambient light.[1] However, as a precaution for high-precision library screening, store stocks in amber vials to prevent any potential photo-dechlorination over extended periods.[1]

References

  • Santa Cruz Biotechnology (SCBT). 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7) Product Data.[1] Retrieved from [1]

  • PubChem. Compound Summary: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid.[1] National Library of Medicine.[1] Retrieved from [1]

  • National Center for Biotechnology Information.Physicochemical properties of pyrazole-carboxylic acid derivatives.
  • Vertex AI Search.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Introduction Welcome to the Technical Support Center. You are likely working with 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (or a close analog) as a building block for kinase inhibitors or as a fragment in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (or a close analog) as a building block for kinase inhibitors or as a fragment in drug discovery.[1]

This molecule possesses two distinct chemical functionalities that dictate its stability and solubility profile:

  • The Pyrazole Ring: A robust, aromatic heterocycle (generally stable).[1]

  • The Carboxylic Acid Tail: A reactive, pH-sensitive group prone to specific degradation pathways in protic solvents.[1]

This guide moves beyond generic advice, focusing on the specific intermolecular interactions that cause experimental failure with this compound class.

Module 1: Solubility & Solvent Compatibility

User Question: "I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media/buffer. Why?"

The Mechanism

This compound is an amphiphilic acid .[1]

  • pKa: The carboxylic acid has a pKa of approximately 4.2 – 4.8 .

  • Behavior:

    • pH > 5.5: It exists as a carboxylate anion (Water Soluble).[1]

    • pH < 4.0: It exists as a neutral, lipophilic species (Water Insoluble).

When you dilute a DMSO stock (neutral species) into a buffer, if the final pH drops below the pKa (or if the buffer capacity is too low to counteract the acidity of the compound), the neutral form crashes out of solution.

Troubleshooting Protocol: The Solubility Decision Tree

Use this logic flow to prevent precipitation events.

SolubilityLogic Start Start: Dilution into Aqueous Buffer CheckPH Check Final Buffer pH Start->CheckPH Acidic pH < 5.0 CheckPH->Acidic Acidic Environment Basic pH > 6.0 CheckPH->Basic Neutral/Basic Environment Precip High Risk of Precipitation (Neutral Species) Acidic->Precip Soluble Stable Solution (Anionic Species) Basic->Soluble Action1 Action: Increase pH (NaOH) or Increase Buffer Strength Precip->Action1 Fix

Figure 1: Decision logic for aqueous dilution. Ensure final pH is >1 unit above the pKa.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskTechnical Recommendation
DMSO High (>50 mM)LowRecommended for Stock. Warning:[1] Hygroscopic.[1] Absorbs water which can hydrolyze esters if present as impurities.[1]
Methanol High High Avoid for long-term storage. Risk of Fischer Esterification (see Module 2).[1]
Ethanol High Medium Similar risk to Methanol but slower kinetics.[1]
Acetonitrile Medium LowGood for LC-MS prep.[1] Aprotic, so no esterification risk.[1]
Water pH Dependent LowOnly soluble if pH adjusted to > 6.0 with NaOH or basic buffer.[1]

Module 2: Chemical Stability (The "Methanol Trap")

User Question: "I see a new peak in my HPLC chromatogram after storing the sample in Methanol for 24 hours. Is the compound degrading?"

The Root Cause: Fischer Esterification

This is the most common error with carboxylic acid intermediates.

  • Reaction: Carboxylic Acid + Alcohol

    
     Ester + Water.[1][2]
    
  • Catalyst: Trace acids (e.g., TFA in your HPLC lines, or even the acidity of the compound itself).

  • Observation: A new peak appears at a higher Retention Time (RT) because the methyl ester is more lipophilic (non-polar) than the free acid.

Mechanism:


[1]
Validation Experiment

To confirm if your impurity is the methyl ester:

  • Prep: Dissolve a small amount of compound in Methanol. Add 1 drop of concentrated HCl. Heat at 50°C for 30 mins.

  • Run HPLC: If the "impurity" peak grows significantly, it is the methyl ester artifact, not a degradation product of the pyrazole ring.

Module 3: Analytical Method Troubleshooting

User Question: "My retention times are shifting between runs."

The Issue: pH Sensitivity in Mobile Phase

Because the compound has a pKa ~4.5, it is sensitive to mobile phase pH fluctuations.

  • At pH 3.0 (0.1% Formic Acid): Fully protonated.[1] Elutes later (more hydrophobic).[1]

  • At pH 7.0 (Ammonium Bicarbonate): Fully ionized.[1] Elutes earlier (more hydrophilic).[1]

  • At pH 4.5 (Unbuffered): Split peaks or broad tailing (mixture of species).[1]

Recommended HPLC Conditions

To ensure robust quantification and stability monitoring:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).[1]

    • Why? TFA suppresses ionization more strongly than Formic Acid, forcing the molecule into a single neutral state for sharp peaks.

  • Mobile Phase B: Acetonitrile (NOT Methanol, to avoid on-column esterification).

Stability Testing Workflow (ICH Q1A Aligned)

Follow this workflow to generate a self-validating stability profile.

StabilityWorkflow cluster_conditions Stress Conditions Sample Solid Sample Stress Forced Degradation (Stress Testing) Sample->Stress Heat/Oxidation Solvent Solvent Selection (ACN vs MeOH) Sample->Solvent Dissolution Stress->Solvent c1 Acid: 0.1N HCl, 60°C Stress->c1 c2 Base: 0.1N NaOH, RT Stress->c2 c3 Oxidation: 3% H2O2 Stress->c3 HPLC HPLC Analysis (Acidic Mobile Phase) Solvent->HPLC Inject Data Degradation Profile HPLC->Data

Figure 2: Workflow for validating stability. Note the use of ACN to prevent solvent-interaction artifacts.

Module 4: Storage & Handling Guidelines

Solid State[1]
  • Stability: The solid is generally stable for >2 years if kept dry.[1]

  • Condition: -20°C, desiccated.

  • Risk: Hygroscopicity.[1] If the powder absorbs water, hydrolysis of the pyrazole-N bond is theoretically possible but kinetically very slow.

Liquid State (Stock Solutions)
  • Preferred Solvent: Anhydrous DMSO.[1]

  • Concentration: 10 mM to 50 mM.[1]

  • Shelf Life:

    • DMSO (Room Temp): < 1 week (risk of hydration).[1]

    • DMSO (-20°C): 6 months.[1][3][4][5]

    • Methanol/Ethanol:[2][6][7]Do not store. Prepare fresh immediately before use.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][8] (2003).[1][3][5][9][10] Available at: [Link]

  • PubChem Compound Summary. 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (CID 6485374).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Dolan, J. W. Esterification in Methanol-Based Mobile Phases. LCGC North America, 20(11), 1050–1054. (2002).[1][5][6][11] (Explains the mechanism of carboxylic acid artifacts in HPLC).

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7a: Endpoint specific guidance.[1] (General stability principles for pyrazoles). Available at: [Link]

Sources

Optimization

troubleshooting guide for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid experiments

[1][2] Compound Profile & Critical Handling Compound: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid CAS: 957301-84-7 (Racemic) / Analogous Chiral Forms Molecular Weight: 188.61 g/mol [1][2][3] This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound Profile & Critical Handling

Compound: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid CAS: 957301-84-7 (Racemic) / Analogous Chiral Forms Molecular Weight: 188.61 g/mol [1][2][3]

This guide addresses the specific challenges associated with the 4-chloropyrazole moiety and the


-methyl carboxylic acid  tail. This structural combination presents unique hurdles in solubility, steric hindrance during coupling, and chromatographic tailing.
Solubility & Storage Matrix

The presence of both a lipophilic chloropyrazole and a hydrophilic carboxylic acid creates a "Schizophrenic" solubility profile.[2]

Solvent SystemSolubility RatingApplication Notes
Water (Neutral) Low (< 1 mg/mL)Forms aggregates; avoid for stock solutions.[1][2]
Water (pH > 8) HighSoluble as the carboxylate salt (add 1.1 eq.[2] NaOH or NaHCO₃).[2]
DMSO / DMF Excellent (> 50 mg/mL)Recommended for stock solutions.
DCM / Chloroform ModerateSoluble, but may require small amounts of MeOH to break H-bond dimers.[2]
Methanol / Ethanol GoodSuitable for transfers, but avoid for long-term storage (potential esterification).[1][2]

Storage Protocol: Store solid at -20°C. The compound is generally stable, but the carboxylic acid proton can catalyze slow autocatalytic decomposition if moisture is present.[1] Desiccate strictly.

Reaction Optimization: Amide Coupling

The primary application of this building block is amide coupling.[2] Two specific structural features dictate the protocol:

  • Steric Hindrance: The

    
    -methyl group at the 2-position shields the carbonyl, slowing nucleophilic attack.[1][2]
    
  • Electronic Deactivation: The 4-chloro substituent reduces the basicity of the pyrazole nitrogens, minimizing side reactions (N-acylation), but the ring remains electron-poor.[1][2]

Standardized Coupling Workflow

Do not use standard EDC/HOBt protocols for difficult amines; yields will be low due to the


-methyl sterics.[1][2]

CouplingWorkflow Start Start: Acid Dissolution (DMF/DMAc) Base Add Base (DIPEA, 3.0 eq) Start->Base Activate Activation Step (HATU or T3P) Base->Activate Stir 5-10 min Ensure carboxylate formation Amine Add Amine (1.0 - 1.2 eq) Activate->Amine Slow addition Monitor Monitor (LCMS) Check for Active Ester Amine->Monitor 1-4 hours

Figure 1: Optimized coupling workflow emphasizing pre-activation to overcome steric hindrance.

Troubleshooting Low Yields

Issue: Incomplete conversion or low yield. Root Cause: The


-methyl group hinders the formation of the active ester or the subsequent attack by the amine.[1]
  • Solution A (The Powerhouse): Switch to HATU (1.2 eq).[2] The 7-azabenzotriazole moiety accelerates the reaction significantly compared to HBTU/EDC.[1][2]

  • Solution B (The Scalable Alternative): Use T3P (Propylphosphonic anhydride) in EtOAc or DMF.[2] T3P is less sensitive to sterics and has a lower risk of epimerization if you are using a chiral version of the acid [1].

  • Critical Check: Ensure the reaction pH is > 8 (measured on wet pH paper above the solvent). The HCl generated from the chloropyrazole ring (if degradation occurs) or the coupling byproducts can drop the pH, stalling the reaction.

Purification & Analysis (HPLC/LCMS)

The 4-chloropyrazole moiety has a distinct isotopic signature and lipophilicity that aids identification but complicates separation.[1][2]

Mass Spectrometry Identification[1][2]
  • Isotope Pattern: Look for the characteristic 3:1 ratio of the M and M+2 peaks due to the Chlorine-35/37 isotopes.[1]

  • Ionization: Operate in Positive Mode (ESI+) . The pyrazole nitrogen (N2) will protonate, but the signal may be weak due to the electron-withdrawing Chlorine.

    • Target m/z: [M+H]+ = 189.0 (approx).[2]

HPLC Tailing Issues

Problem: Broad, tailing peaks on Reverse Phase (C18). Cause: Interaction between the basic pyrazole nitrogens and residual silanols on the column, compounded by the carboxylic acid.

Troubleshooting Protocol:

  • Mobile Phase Modifier: You MUST use an acidic modifier.[2]

    • Standard: 0.1% Formic Acid.[2]

    • Aggressive: 0.1% TFA (Trifluoroacetic acid).[2] TFA pairs with the basic nitrogen, sharpening the peak significantly [2].

  • Column Selection: Use an "End-capped" column or a column with embedded polar groups (e.g., Waters XBridge BEH or Phenomenex Luna Omega) to shield silanols.[1][2]

TroubleshootingLogic Issue Issue: Poor Peak Shape / Tailing CheckMod Is Acid Modifier Present? Issue->CheckMod AddTFA Action: Switch to 0.1% TFA CheckMod->AddTFA No CheckCol Is Column End-Capped? CheckMod->CheckCol Yes (Formic Acid) ChangeCol Action: Use C18-Polar Embedded CheckCol->ChangeCol No / Unknown CheckConc Sample Concentration > 10mg/mL? CheckCol->CheckConc Yes Dilute Action: Dilute Sample (Overloading) CheckConc->Dilute Yes

Figure 2: Decision tree for resolving chromatographic tailing common in N-heterocyclic acids.

Frequently Asked Questions (FAQ)

Q1: Can I use the acid chloride method to activate this compound? A: Proceed with caution. While thionyl chloride (


) will convert the acid to the acid chloride, the 

-methyl group increases the risk of ketene formation via elimination of HCl. If you must use an acid chloride, use oxalyl chloride with catalytic DMF in DCM at 0°C, and do not heat the reaction [3].

Q2: I see a small impurity at M+14 in my LCMS. What is it? A: This is likely the methyl ester.[2] If you dissolved the compound in Methanol for analysis or reaction, the carboxylic acid can esterify, especially if traces of acid (like TFA) are present. Always prepare analytical samples in Acetonitrile/Water.[2]

Q3: Is the 4-Chloro group stable to palladium cross-coupling conditions? A: Generally, yes.[1][2] The chloropyrazole C-Cl bond is much less reactive than a chlorobenzene or chloro-pyridine.[1][2] It typically requires specialized ligands (like Buchwald biaryl phosphines) to undergo oxidative addition.[2] It will remain intact during standard Suzuki or Sonogashira couplings happening elsewhere on the molecule [4].[2]

Q4: My chiral coupling racemized. Why? A: If you are using a chiral enantiomer of this acid, the


-proton is acidic.[1] Over-activation (using too much base or highly reactive coupling agents like HATU for extended times) can lead to racemization via an enol or oxazolone intermediate.[2]
  • Fix: Switch to T3P (Propylphosphonic anhydride) and use a weaker base like Collidine or N-Methylmorpholine instead of DIPEA/TEA.[1][2] Keep temperatures at 0°C - RT.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development. Link[2]

  • Dolan, J. W. (2002).[2] Tailing Peaks: A Guide to Troubleshooting. LCGC North America.[2] Link

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Link

  • Burtoloso, A. C., et al. (2015).[2] Synthesis and reactivity of pyrazoles. Synlett. Link[2]

Sources

Troubleshooting

optimizing dosage of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid in animal models

Technical Support Center: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Subject: In Vivo Dosage Optimization & Formulation Guide Compound ID: CPMPA (CAS: 957301-84-7) Overview Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Subject: In Vivo Dosage Optimization & Formulation Guide Compound ID: CPMPA (CAS: 957301-84-7)

Overview

Welcome to the Technical Support Center. You are likely working with 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a functionalized pyrazole derivative often used as a chemical probe or early-stage pharmaceutical lead.

Because this compound is a research-grade New Chemical Entity (NCE) rather than a marketed drug with a fixed label, "optimizing dosage" is not about looking up a number—it is about establishing a Therapeutic Index . This guide provides the troubleshooting frameworks and protocols necessary to transition this molecule from the bench to animal models (Mouse/Rat) with scientific rigor.

Part 1: Critical Formulation Protocols (The "Hidden" Variable)

Q: My compound precipitates upon injection or shows high variability between animals. How do I formulate this correctly?

A: This molecule contains a free carboxylic acid group (-propionic acid) and a basic nitrogen heterocycle (pyrazole). Its solubility is highly pH-dependent. If you dissolve the free acid directly in saline, it may remain a suspension, leading to erratic bioavailability.

Optimized Formulation Protocol:

  • Stock Solution (High Concentration): Dissolve the compound in 100% DMSO.

    • Target: 50–100 mg/mL.

  • Vehicle Construction (The "Sandwich" Method):

    • To ensure stability, use a co-solvent system that buffers the acidic tail.

    • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or PBS).

  • The pH Adjustment (Crucial Step):

    • The carboxylic acid moiety has a pKa of approximately ~4.5.

    • Action: Check the final pH. If pH < 5, the compound may precipitate in the peritoneum (IP) or stomach (PO). Adjust carefully to pH 7.0–7.4 using 0.1N NaOH.

Technical Insight: Pyrazole derivatives often exhibit "solubility-limited absorption." If your dose response flattens at higher doses (e.g., 100 mg/kg looks the same as 50 mg/kg), you have likely hit the solubility limit of the gut fluid, not the receptor maximum.

Part 2: Dosage Strategy & Calculation

Q: I have an in vitro IC50. How do I calculate the starting dose for mice?

A: Do not guess. Use the Pharmacokinetic-Guided Escalation method. A common error is assuming a 1:1 translation from cell culture concentration to plasma concentration.

Step 1: The Theoretical Minimum Effective Dose (MED)

Use the following calculation to estimate the lower bound of your dose range.



  • 
    :  Your in vitro 
    
    
    
    or
    
    
    (converted to mg/L).
  • 
     (Volume of Distribution):  For small polar acids like CPMPA, assume moderate distribution (
    
    
    
    ) if unknown.
  • 
     (Bioavailability):  Assume 20% (
    
    
    
    ) for oral (PO) or 100% (
    
    
    ) for Intraperitoneal (IP) as a safety margin.
Step 2: The Dosage Ladder (Pilot Study)

Run a "Snapshot PK" study before your efficacy model.

  • Groups: 3 mice per arm.

  • Doses: 10 mg/kg, 30 mg/kg, 100 mg/kg (Log-spacing).

  • Endpoint: Collect plasma at 1 hour and 4 hours post-dose.

  • Decision: Select the dose that maintains plasma levels

    
     for at least 4 hours.
    

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No efficacy observed at high dose (100 mg/kg) Rapid Clearance: Small carboxylic acids are often rapidly excreted by the kidneys (OAT transporters).Switch Regimen: Move from QD (once daily) to BID (twice daily). Check plasma half-life (

).
Animals show lethargy/piloerection immediately post-dose Cmax Toxicity: The peak concentration is too high, hitting off-target receptors.Flatten the Curve: Switch from IP bolus to PO gavage, or split the dose (e.g., 50 mg/kg BID instead of 100 mg/kg QD).
Compound precipitates in the syringe Ionic Shock: Saline caused the free acid to crash out.Buffer First: Dissolve in DMSO/PEG first. Add Saline last and dropwise while vortexing.
High variability (Standard Deviation > 40%) Micronization Issue: The suspension has large particle sizes.Sonication: Sonicate the formulation for 10-15 mins. Ensure a uniform suspension if a solution is impossible.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for optimizing the dosage of CPMPA, ensuring you do not waste animals on ineffective doses.

DoseOptimization Start Start: In Vitro IC50 Known Calc Calculate Theoretical MED (Formula: C_target * Vss / F) Start->Calc Formulation Formulation Check: pH 7.4? Clear Solution? Calc->Formulation PilotPK Pilot PK Study (n=3) 10, 30, 100 mg/kg Formulation->PilotPK CheckLevels Plasma Level > 3x IC50? PilotPK->CheckLevels Analyze Plasma CheckTox Signs of Toxicity? CheckLevels->CheckTox Yes SwitchBID Rapid Clearance Detected: Switch to BID Dosing CheckLevels->SwitchBID No (Low Exposure) GoEfficacy Proceed to Efficacy Model (QD Dosing) CheckTox->GoEfficacy No Toxicity ReduceDose Reduce Dose / Change Route (IP -> PO) CheckTox->ReduceDose Toxicity Observed

Figure 1: Decision matrix for translating in vitro potency to in vivo dosage regimens.

Part 5: References & Authoritative Grounding

  • FDA Center for Drug Evaluation and Research. Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005).[1][2] Provides the foundational logic for allometric scaling and safety factors.

  • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). Guidance on dose level selection for regulatory general toxicology studies. Essential for understanding the "Limit Dose" (1000 mg/kg) and humane endpoints.

  • Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability. J Pharmacol Toxicol Methods (2000). Explains the solubility issues inherent in carboxylic acid derivatives like CPMPA.

  • Nair, A. B., & Jacob, S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharm (2016). Validates the BSA (Body Surface Area) normalization method used in Step 1.

Sources

Optimization

overcoming resistance to pyrazole-based compounds in cell lines

Topic: Overcoming Resistance to Pyrazole-Based Kinase Inhibitors in Cell Lines Current Status: Online | Queue: Low | Expert: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance to Pyrazole-Based Kinase Inhibitors in Cell Lines

Current Status: Online | Queue: Low | Expert: Dr. A. Vance, Senior Application Scientist

Introduction: The Resistance Paradox

Welcome. If you are here, your formerly sensitive cell lines are likely growing through your pyrazole-based compound (e.g., Crizotinib, Ruxolitinib, or novel derivatives).

As a Senior Application Scientist, I see this daily. Pyrazoles are privileged scaffolds because they mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, this specific binding mode makes them uniquely vulnerable to gatekeeper mutations and efflux pump upregulation .

This guide is not a textbook; it is a triage system. We will validate your resistance, diagnose the mechanism, and implement a solution.

Emergency Triage: Quick Links
Module 1: Characterization & Validation

"Is my cell line truly resistant, or just tolerant?"

Q: My IC50 curves are shifting right, but the phenotype seems unstable after freezing/thawing. What is happening?

A: You are likely encountering Drug Tolerance Persisters (DTPs) rather than stable genetic resistance. DTPs are a subpopulation entering a reversible, slow-cycling state (often epigenetic) to survive drug exposure.

The Diagnostic Protocol: The "Drug Holiday" Assay

  • Culturing: Take your resistant population and the parental line.

  • Withdrawal: Culture the "resistant" cells in drug-free media for 15–20 passages (the "holiday").

  • Re-challenge: Perform a dose-response (IC50) assay on:

    • Parental cells.[1][2]

    • Resistant cells (maintained in drug).[1][2][3][4]

    • "Holiday" cells (drug withdrawn).

Interpretation:

  • Stable Resistance: The "Holiday" cells retain the high IC50. Cause: Genetic mutation (Gatekeeper) or stable amplification.

  • Reversible Tolerance: The "Holiday" cells revert to parental sensitivity. Cause: Epigenetic plasticity or metabolic adaptation.

Module 2: Mechanistic Troubleshooting

"The resistance is stable. Now, why is the drug failing?"

Q: I sequenced the target kinase, and it’s Wild Type (WT). Why is the drug still ineffective?

A: If the target is WT, the pyrazole is likely binding correctly, but the cell doesn't care. You are facing Bypass Signaling or Efflux .

Scenario A: The "Pump" Problem (Efflux)

Pyrazole derivatives are frequent substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2).

Troubleshooting Step: Perform an IC50 assay with and without a non-toxic dose of an efflux inhibitor.

  • P-gp Inhibitor: Verapamil (5-10 µM) or Zosuquidar (0.5 µM).

  • Result: If sensitivity is restored (IC50 drops >10-fold), your pyrazole is being pumped out before it can engage the target.

Scenario B: Bypass Signaling (Kinome Reprogramming)

The cell has activated a parallel survival pathway. For example, in ALK-driven lines treated with pyrazoles (like Crizotinib), cells often upregulate EGFR or MET to maintain downstream ERK/AKT signaling.

The Western Blot Check: Probe for p-Target (e.g., p-ALK) and p-Downstream (e.g., p-ERK, p-AKT).

  • p-Target LOW / p-Downstream HIGH: The drug is working (target inhibited), but the cell is surviving via a bypass track.

  • p-Target HIGH / p-Downstream HIGH: The drug is failing to bind (Gatekeeper mutation).

Module 3: Overcoming Strategies

Q: I have confirmed a Gatekeeper Mutation (e.g., L1196M in ALK or V804M in RET). The pyrazole ring can no longer fit. What now?

A: The pyrazole ring binds the ATP pocket hinge.[5] Gatekeeper mutations introduce a bulky residue (e.g., Leucine to Methionine) that sterically clashes with the inhibitor.

Strategy 1: Structural Modification (Macrocyclization) Switch to a Type II inhibitor or a Macrocyclic pyrazole . Macrocycles (like Lorlatinib) are compact and rigid; they can fit into the ATP pocket without clashing with the bulky gatekeeper residue.

Strategy 2: The "Sandwich" Protocol (Combination Therapy) If bypass signaling is the cause, you must inhibit the vertical (primary) and horizontal (bypass) pathways simultaneously.

Resistance DriverPrimary DrugRecommended Combination PartnerMechanism
Efflux (P-gp) Pyrazole CompoundZosuquidar / ElacridarBlocks drug export pump.
Bypass (EGFR) Pyrazole (ALK-i)Osimertinib / GefitinibBlocks alternative RTK input.
Bypass (RAS/MAPK) Pyrazole (JAK-i)Trametinib (MEK-i)Blocks convergent downstream node.
Visualizing the Resistance Landscape

The following diagram illustrates the decision logic for diagnosing pyrazole resistance.

PyrazoleResistance Start Resistance Observed (IC50 Shift) Holiday Drug Holiday Assay (20 Passages w/o Drug) Start->Holiday Stable Resistance Persists Holiday->Stable High IC50 Reversible Sensitivity Restored Holiday->Reversible Low IC50 Genetics Genetic Mechanism Stable->Genetics Epigenetic Drug Tolerance (DTPs) Reversible->Epigenetic Seq Target Sequencing Genetics->Seq Mutant Gatekeeper Mutation (Steric Hindrance) Seq->Mutant Mutation Found WT Wild Type Target Seq->WT No Mutation Sol_NextGen Solution: Next-Gen Inhibitor / Macrocycle Mutant->Sol_NextGen EffluxTest Efflux Inhibitor Assay (+ Verapamil) WT->EffluxTest Restored Sensitivity Restored EffluxTest->Restored Yes NoChange No Change EffluxTest->NoChange No Sol_Efflux Solution: Chemical Modification / Co-treatment Restored->Sol_Efflux Sol_Bypass Solution: Identify Bypass (Western Blot) -> Combo Therapy NoChange->Sol_Bypass

Caption: Diagnostic workflow distinguishing between reversible tolerance, gatekeeper mutations, efflux-mediated resistance, and bypass signaling.

Detailed Protocols
Protocol A: Stepwise Dose Escalation (Generating Resistant Lines)

Purpose: To create a stable resistant cell line that mimics clinical acquired resistance.[3]

  • Determine Baseline: Establish the IC50 of the parental line (e.g., 50 nM).

  • Initial Seeding: Seed parental cells at 60% confluency.

  • Phase 1 (Acclimatization): Treat with IC20 concentration.

    • Note: Expect significant cell death.[2] Change media every 3 days.

    • Passage: Once cells regain normal growth kinetics (doubling time), passage them.

  • Phase 2 (Escalation): Increase concentration by 50-100% increments (e.g., 10 nM -> 20 nM -> 50 nM -> 100 nM).

    • Critical Step: Freeze down a vial at every concentration step. This is your "evolutionary timeline" for future sequencing.

  • Phase 3 (Maintenance): Once cells grow freely at >10x the original IC50, maintain them at this concentration constantly.

Protocol B: Resensitization Assay (Efflux Check)

Purpose: To confirm if ABC transporters are the primary resistance mechanism.

  • Plate Cells: Seed resistant cells (2,000 cells/well) in 96-well plates.

  • Prepare Media:

    • Condition A: Serial dilution of Pyrazole compound ONLY.

    • Condition B: Serial dilution of Pyrazole + Verapamil (5 µM) (fixed dose).

  • Incubate: 72 hours.

  • Readout: CCK-8 or CellTiter-Glo.

  • Calculation: Calculate the Reversal Fold (RF) :

    
    
    
    • Result: RF > 5.0 indicates significant efflux liability.

References
  • Mechanisms of Resistance to Kinase Inhibitors

    • Title: Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
    • Source: Clinical Cancer Research (NIH/PMC).
    • URL:[Link]

  • Gatekeeper Mut

    • Title: Resistance to ALK inhibitors: Pharmacokinetics, mut
    • Source: NIH N
    • URL:[Link]

  • Efflux Pump Medi

    • Title: Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies.[6][7]

    • Source: Frontiers in Pharmacology (via PubMed).
    • URL:[Link]

  • Protocols for Resistant Cell Line Gener

    • Title: Development of Drug-resistant Cell Lines for Experimental Procedures.[1][2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for the purification of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7). This content is designed for process c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for the purification of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7).

This content is designed for process chemists and purification scientists encountering specific bottlenecks in isolation, yield, or purity.

Executive Summary

Purifying 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid presents a classic challenge in amphoteric molecule isolation. The molecule contains a weakly basic pyrazole ring (pKa ~2.5) and a carboxylic acid tail (pKa ~4.5). Successful purification relies on exploiting this ionization window to separate the target from neutral impurities (e.g., unreacted 4-chloropyrazole) and inorganic salts.

This guide moves beyond standard protocols, addressing the "Why" and "How" of troubleshooting commonly reported issues like oiling out, poor recovery, and persistent starting material contamination.

Module 1: The Primary Workflow (Acid-Base Extraction)

User Question: I am seeing significant amounts of unreacted 4-chloropyrazole in my crude product. Direct crystallization is failing. How do I remove this starting material efficiently?

Scientist Response: Direct crystallization often fails here because the starting material (4-chloropyrazole) acts as an impurity that disrupts crystal lattice formation, leading to oils. The most robust method for this specific molecule is a pH-switched extraction .

Because 4-chloropyrazole is a neutral heterocycle at physiological pH (it only deprotonates at pH >14 and protonates at pH <1), and your product is a carboxylic acid, we can separate them chemically.

The Protocol: pH-Switch Scavenging
  • Dissolution : Dissolve the crude reaction mixture in 1M NaOH (Target pH 10–12).

    • Mechanism: Your product converts to its carboxylate salt (R-COO⁻ Na⁺), becoming highly water-soluble. 4-chloropyrazole remains neutral and organic-soluble.

  • The Wash (Critical Step) : Extract this aqueous phase 2–3 times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Result: The unreacted 4-chloropyrazole partitions into the organic layer. The product remains in the water.

  • Precipitation : Acidify the aqueous layer slowly with 2M HCl to pH 3–4.

    • Observation: The product should precipitate as a white solid. If it oils out, see Module 2.

Visual Workflow: Impurity Rejection

PurificationLogic Start Crude Reaction Mixture BaseAdd Add 1M NaOH (pH 11) Start->BaseAdd Partition Partition: Aqueous vs Organic BaseAdd->Partition OrgLayer Organic Layer (Contains 4-chloropyrazole) Partition->OrgLayer Wash with DCM AqLayer Aqueous Layer (Contains Target Product) Partition->AqLayer Retain Aqueous AcidAdd Acidify to pH 3.5 (Target pKa window) AqLayer->AcidAdd Result Precipitate Target Acid AcidAdd->Result

Figure 1: Logic flow for separating neutral pyrazole impurities from the acidic target molecule.

Module 2: Troubleshooting Crystallization ("Oiling Out")

User Question: Upon acidification, my product comes out as a sticky oil instead of a solid. Scratching the flask doesn't help. What is happening?

Scientist Response: "Oiling out" (liquid-liquid phase separation) occurs when the product's melting point is depressed by impurities or solvent inclusions, or when the supersaturation is generated too quickly. This molecule, with its flexible propionic acid chain, is prone to this.

Corrective Actions
IssueRoot CauseTechnical Solution
Rapid pH Drop Adding acid too fast creates high local supersaturation, trapping impurities.Slow Acidification : Add HCl dropwise over 30 mins with vigorous stirring. Stop at the "cloud point" and let it age before continuing.
Co-solvent Lack Pure water forces the hydrophobic pyrazole ring out too aggressively.Add Methanol : Perform the acidification in a 10% Methanol/Water mixture. The organic modifier increases solubility slightly, allowing for ordered crystal growth.
Temperature Acidifying at room temp favors the amorphous/oil state.Heat-Cool Cycle : Heat the oiled mixture to 50°C (it may dissolve), then cool very slowly (5°C/hour) to induce nucleation.

Pro-Tip: If the oil persists, seed the mixture. If you lack seeds, sonicate the oil in the presence of heptane to induce solidification.

Module 3: Chromatographic Purification

User Question: I need >99.5% purity for biological assays. The extraction gave me 98%, but trace isomers remain. What HPLC/Flash conditions do you recommend?

Scientist Response: Chromatography of pyrazole-carboxylic acids is tricky due to peak tailing . The acidic proton interacts with silanols on the silica, and the basic pyrazole nitrogen can also drag.

Recommended Stationary Phases & Mobile Phases
  • Reverse Phase (C18) - Recommended for Final Polish

    • Column : C18 functionalized silica (e.g., Phenomenex Luna or Waters XBridge).

    • Mobile Phase A : Water + 0.1% Formic Acid (Crucial for suppressing ionization of the carboxylic acid).

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B to 60% B over 20 minutes.

    • Why Formic Acid? It keeps the carboxylic acid protonated (neutral), sharpening the peak shape.

  • Normal Phase (Silica Gel)

    • Warning : Standard Hexane/Ethyl Acetate often fails due to streaking.

    • Modifier : You MUST add 1% Acetic Acid to the mobile phase.

    • System : DCM : Methanol (95:5) + 1% Acetic Acid.

    • Note: Avoid amine modifiers (like triethylamine) as they will form salts with your product, complicating recovery.

Module 4: Analytical Verification (QC)

User Question: How do I distinguish the N1-isomer (Target) from the N2-isomer (Impurity) by NMR?

Scientist Response: While 4-chloropyrazole is symmetric, if your synthesis involved an unsymmetrical precursor, regioselectivity issues arise. However, for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid, the most common synthesis is N-alkylation of 4-chloropyrazole.

  • 1H NMR Signature : Look at the pyrazole protons (positions 3 and 5).

    • Target (N1-substituted) : The protons at C3 and C5 are chemically non-equivalent due to the N1 substitution. You should see two distinct singlets (or doublets with small coupling) around

      
       7.4 - 7.8 ppm.
      
    • Starting Material : 4-chloropyrazole has equivalent C3/C5 protons (due to tautomerism in solution), often appearing as a broad singlet or two very close peaks depending on solvent.

    • Carbonyl Check : Ensure the methyl group of the propionic chain is a doublet (coupling with the CH) and the CH2 is a multiplet.

References

  • National Center for Biotechnology Information . (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[1] Chem. Retrieved May 20, 2025, from [Link]

  • MDPI . (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Retrieved May 20, 2025, from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Disclaimer: This guide assumes standard laboratory safety protocols. Pyrazole derivatives may possess biological activity; handle with appropriate PPE.

Sources

Optimization

common pitfalls in the synthesis of pyrazole derivatives

Technical Support Center: Pyrazole Synthesis & Optimization Introduction Welcome to the Technical Support Center. Pyrazoles are pharmacophores of immense significance, present in blockbuster drugs like Celecoxib (Celebre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Optimization

Introduction

Welcome to the Technical Support Center. Pyrazoles are pharmacophores of immense significance, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their synthesis—particularly via the Knorr condensation and 1,3-dipolar cycloaddition—is fraught with "silent" failures: regioselectivity erosion, tautomeric ambiguity, and hazardous reagent handling.

This guide moves beyond standard textbook procedures. It addresses the why behind the failure and provides self-validating protocols to ensure your campaign delivers the correct isomer with high purity.

Module 1: The Regioselectivity Trap (Knorr Synthesis)

The Issue: "I reacted a monosubstituted hydrazine with an unsymmetrical 1,3-diketone, and I obtained a 60:40 mixture of regioisomers (or worse, the wrong one)."

The Mechanism: In the condensation of a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, two pathways compete. Regiocontrol is dictated by the interplay between Electronic Differentiation  (nucleophilicity vs. electrophilicity) and Steric Hindrance .
  • Nucleophilicity: The unsubstituted nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophilicity: In a

    
    -keto ester, the ketone carbonyl is more electrophilic than the ester carbonyl.
    
  • The "Standard" Outcome: The

    
     typically attacks the most electrophilic carbonyl first.
    

Troubleshooting Q&A:

Q: How do I force the reaction to favor a specific isomer? A: You must manipulate the transition state energy using solvent effects or Lewis Acids.

  • Protocol A (Standard): In protic solvents (EtOH, MeOH), the reaction is often kinetically controlled. The

    
     attacks the ketone.
    
  • Protocol B (The Fluorinated Switch): Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents are strong hydrogen bond donors. They selectively coordinate to the most basic carbonyl, effectively deactivating it or altering the transition state geometry, often reversing regioselectivity compared to EtOH [1].

Q: My regioselectivity is poor (e.g., 3:1). How do I improve it without changing the substrate? A: Lower the temperature to


 to favor the kinetic product. If the reaction is slow, use a Lewis Acid catalyst like 

or

. These coordinate to the dicarbonyl, enhancing the electrophilic difference between the two carbonyls [2].

Visualization: Knorr Regioselectivity Decision Tree

KnorrRegio Start Start: Substituted Hydrazine + Unsymmetrical 1,3-Dicarbonyl Decision Is the Dicarbonyl a Beta-Keto Ester? Start->Decision Yes Yes (Ketone vs Ester) Decision->Yes No No (Diketo / unsymm) Decision->No Mech1 Primary NH2 attacks Ketone (Kinetic Control) Yes->Mech1 Standard Conditions (EtOH) Mech2 Sterics dominate (Thermodynamic Control) Yes->Mech2 Fluorinated Solvent (TFE) No->Mech2 Bulky R-Group on Hydrazine Result1 Product A: 5-Hydroxy/Alkoxy Pyrazole Mech1->Result1 Result2 Product B: Isomer Reversed Mech2->Result2

Figure 1: Decision pathway for predicting and controlling regioselectivity in Knorr Pyrazole Synthesis.

Module 2: Reaction Stagnation & Side Products

The Issue: "My reaction stalls at the intermediate, or I isolate a yellow solid that isn't my pyrazole."

The Mechanism: The reaction proceeds through a hydrazone intermediate .[1]

  • Stalling: If the cyclization step (dehydration) is slow, the hydrazone precipitates or remains in solution. This is common with electron-deficient hydrazines (e.g., phenylhydrazine with electron-withdrawing groups).

  • Azine Formation: If the hydrazine is in deficit, one hydrazine molecule may condense with two dicarbonyl molecules (or vice versa), forming an azine (C=N-N=C) dimer, often a yellow/orange solid [3].

Troubleshooting Q&A:

Q: How do I push the stalled hydrazone to cyclize? A: The cyclization is acid-catalyzed.

  • Step 1: Check pH. If neutral, add catalytic HCl or AcOH.

  • Step 2: Increase temperature. Reflux in EtOH is standard, but if stalled, switch to Acetic Acid as the solvent and reflux (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). This serves as both catalyst and dehydrating agent.
    

Q: I see a new spot on TLC that moves similarly to the product but isn't it. A: This is likely the 5-hydroxy-2-pyrazoline intermediate (incomplete dehydration).

  • Fix: Treat the crude mixture with dilute HCl/dioxane or

    
     (if converting to chloropyrazole) to force aromatization.
    

Data: Solvent & Catalyst Effects on Conversion

ConditionTypical TimeRisk of Side ProductsRecommended For
EtOH, Reflux 2-6 hLow (Azines if stoichiometry off)Standard substrates
AcOH, Reflux 1-3 hAcetylation of sensitive groupsStalled reactions, weak nucleophiles
Toluene + pTSA (Dean-Stark) 4-12 hOligomerizationSterically hindered substrates
Water (Microwave) 10-30 minHydrolysis of estersGreen chemistry / Rapid screening

Module 3: The "Ghost" Peaks (Purification & Analysis)

The Issue: "My NMR shows broad, undefined peaks, or the integration doesn't match. I can't determine the structure."

The Mechanism: N-unsubstituted pyrazoles undergo Annular Tautomerism .[2] The proton on


 rapidly oscillates to 

. On the NMR timescale, this averages the signals of

and

substituents, causing broadening or coalescence.

Troubleshooting Q&A:

Q: How do I get a clean NMR spectrum? A: You must freeze the tautomerism or shift the equilibrium.

  • Method A (Solvent): Switch from

    
     to DMSO-d6 . DMSO hydrogen bonds strongly to the NH, slowing the exchange rate and often resolving the peaks into distinct signals [4].
    
  • Method B (Temperature): Run the NMR at

    
     to freeze the tautomers or at 
    
    
    
    to force rapid averaging (sharp average peaks).

Q: I cannot crystallize my product. A: Pyrazoles are notorious for forming oils due to hydrogen bonding networks.

  • Protocol: Convert the pyrazole to its Hydrochloride salt or Oxalate salt . Dissolve the oil in

    
    , bubble dry HCl gas (or add HCl/dioxane). The salt usually precipitates instantly as a white solid, which is easily recrystallized.
    

Module 4: Safety & Handling (Hydrazine)

The Issue: "Hydrazine hydrate is toxic and unstable. How do I handle it safely at scale?"

Critical Safety Protocol: Hydrazines are potent hepatotoxins and suspected carcinogens. Anhydrous hydrazine is explosive.

  • Reagent Choice: ALWAYS use Hydrazine Hydrate (55-64% solution) or Hydrazine Hydrochloride salts instead of anhydrous hydrazine. The hydrate is stable but still toxic.

  • Quenching Spills: Do not wipe with paper towels (fire hazard upon drying). Neutralize spills with dilute hypochlorite (bleach) , which oxidizes hydrazine to nitrogen gas and water.

    • Reaction:

      
      
      
  • Waste Disposal: All aqueous waste containing hydrazine must be treated with bleach before disposal into organic waste streams to prevent secondary reactions in the drum [5].

Module 5: 1,3-Dipolar Cycloaddition (Alternative Route)

The Issue: "I need a 1,4-disubstituted pyrazole, but Knorr gives me mixtures."

The Solution: Use Click Chemistry (Cycloaddition of diazo compounds or azides + alkynes).

  • Copper Catalysis (CuAAC): Yields 1,4-disubstituted triazoles (isosteric to pyrazoles).

  • Ruthenium Catalysis (RuAAC): Yields 1,5-disubstituted products.

  • Diazo/Alkyne: For pure pyrazoles, reacting diazo compounds with alkynes often requires no catalyst but suffers from poor regioselectivity.

    • Fix: Use electron-deficient alkynes (e.g., propiolates) to direct the attack of the diazo carbon (nucleophilic) to the

      
      -carbon of the alkyne [6].
      

References

  • Fustero, S., et al. (2008).[3] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link

  • Gogoi, S., et al. (2005). "InCl3-catalyzed synthesis of 1-substituted-3,5-dimethylpyrazoles in water." Tetrahedron Letters. Link

  • Armstrong, A., et al. (2017). "Knorr Pyrazole Synthesis of Edaravone." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.[1] Link

  • Elguero, J., et al. (2010). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Current Organic Chemistry. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9321, Hydrazine." PubChem. Link

  • Padwa, A. (2013). "1,3-Dipolar Cycloaddition Chemistry." Wiley Online Library. Link

Sources

Troubleshooting

enhancing the bioavailability of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Topic: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid Ticket ID: BIO-OPT-34CP Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Acid-Lipophilicity" Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Ticket ID: BIO-OPT-34CP Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Acid-Lipophilicity" Paradox

Welcome to the technical support hub for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (henceforth referred to as CMPA ).

The Core Challenge: CMPA presents a classic BCS Class II (biopharmaceutics classification system) profile with a specific "acidic" twist.

  • The Acid Head: The propionic acid moiety (pKa ≈ 4.8) renders the molecule practically insoluble in the gastric environment (pH 1.2), where it exists in its unionized, hydrophobic state.

  • The Lipophilic Tail: The chloro-pyrazole ring drives high permeability but promotes rapid crystallization and agglomeration in aqueous media.

The Result: Poor oral bioavailability is not due to permeation failure, but dissolution-limited absorption . The compound essentially "bricks" in the stomach and fails to redissolve fast enough in the small intestine to match the transit window.

This guide provides three validated workflows to overcome these physicochemical barriers.

Module 1: Salt Selection & Screening (Tier 1 Strategy)

Theory: Converting the free acid to a salt increases the saturation solubility (


) by altering the pH of the diffusion layer (

). However, for CMPA, standard sodium salts often fail in vivo due to the "Common Ion Effect" in the stomach.

Protocol: Do not default to Sodium (


). Use organic counter-ions to create a "buffered" microenvironment.
Counter-IonRationale for CMPARisk Profile
Meglumine Large counter-ion disrupts crystal lattice; maintains local pH > pKa.High hygroscopicity; requires tight humidity control.
Tromethamine (Tris) Excellent buffering capacity; prevents surface protonation in gastric media.Lower melting point salts; potential processing issues.
Sodium Standard choice, high solubility in water.High Risk: Rapid disproportionation (precipitation) to free acid in the stomach (pH 1.2).

Troubleshooting FAQ:

Q: My sodium salt dissolves in water but precipitates immediately in SGF (Simulated Gastric Fluid). Why? A: This is the "Salt-to-Free-Acid" conversion. In pH 1.2, the abundance of


 ions drives the equilibrium back to the unionized acid form.
Fix:  Switch to Meglumine . If that fails, move to Module 2 (Enteric ASD).
Module 2: Amorphous Solid Dispersions (Tier 2 Strategy)

Theory: If salts are unstable, you must bypass the crystal lattice energy entirely by trapping CMPA in a high-energy amorphous state using a polymer carrier.

The "Spring and Parachute" Mechanism:

  • Spring: The amorphous form dissolves rapidly (supersaturation).

  • Parachute: The polymer prevents the drug from recrystallizing.

Recommended Polymer: HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) For CMPA, HPMCAS is superior to PVPVA because it is enteric. It remains intact in the stomach (protecting the drug from acid-induced precipitation) and releases the drug at pH > 5.5 (duodenum/jejunum).

Step-by-Step Protocol (Solvent Evaporation/Spray Drying):

  • Feed Solution: Dissolve CMPA and HPMCAS-MF (Medium Fine grade) in Acetone:Methanol (80:20).

    • Ratio: Start with 25% Drug Loading (1:3 Drug:Polymer).

  • Process: Spray dry with outlet temperature

    
     < 
    
    
    
    (Glass Transition Temp) of the mixture (approx. 45°C).
  • Secondary Drying: Vacuum dry for 24h to remove residual solvent (critical for stability).

Visualization: Formulation Decision Tree

FormulationLogic Start Start: CMPA Bioavailability Low Check_pKa Check Solubility at pH 1.2 Start->Check_pKa Salt_Screen Tier 1: Salt Screening Check_pKa->Salt_Screen Insoluble (<10 µg/mL) Salt_Stable Is Salt Stable in SGF? Salt_Screen->Salt_Stable Use_Salt Use Meglumine/Tris Salt Salt_Stable->Use_Salt Yes ASD_Route Tier 2: Amorphous Solid Dispersion Salt_Stable->ASD_Route No (Precipitates) Polymer_Select Select Polymer ASD_Route->Polymer_Select HPMCAS HPMCAS (Enteric Protection) Polymer_Select->HPMCAS Protect from Stomach Acid PVPVA PVPVA (Immediate Release) Polymer_Select->PVPVA Fast Onset Needed

Caption: Decision matrix for selecting between Salt forms and ASDs based on gastric stability.

Module 3: In Vivo & Permeability Troubleshooting

Ticket: "My PK curve is flat (low


), but 

is delayed."

Diagnosis: This signature indicates slow, continuous dissolution along the GI tract. The drug is not dissolving in the stomach; it is slowly eroding in the intestine.

Root Cause Analysis:

  • Particle Size: If you are using crystalline free acid, the particles are likely too large (>10 µm).

  • Crystallinity: The material might be highly crystalline with a high lattice energy.

Corrective Actions:

  • Micronization: Mill the API to

    
    . This increases the specific surface area (
    
    
    
    ) in the Nernst-Brunner equation:
    
    
    • Note: Micronization alone is often insufficient for CMPA due to its hydrophobicity (agglomeration). It must be combined with a surfactant (e.g., 0.5% SLS) in the formulation.

  • Lipid Formulation (Self-Emulsifying Drug Delivery System - SEDDS):

    • If ASD fails, dissolve CMPA in a lipid vehicle (Capryol 90 + Tween 80). This presents the drug in a pre-dissolved state, bypassing the dissolution step entirely.

Module 4: Analytical Quality Control (The "Self-Validating" System)

To ensure your data is trustworthy, you must run these control assays.

1. Non-Sink Dissolution Test: Standard dissolution (900mL buffer) is useless for bioavailability prediction of CMPA. You must use Non-Sink conditions .

  • Volume: 200 mL (scaled to simulate GI fluid volume).

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Why? This detects if your formulation precipitates when the concentration exceeds equilibrium solubility.

2. Polarized Light Microscopy (PLM):

  • Check: Examine your ASD or Salt regularly.

  • Fail Criteria: If you see "birefringence" (glowing crystals under cross-polarized light), your amorphous formulation has recrystallized. It is now a brick.

Visualization: The "Spring and Parachute" Effect

SpringParachute Crystalline Crystalline CMPA (Low Solubility) Amorphous Amorphous CMPA (High Energy) Crystalline->Amorphous Energy Input (Spray Drying) Supersaturation Supersaturation (The Spring) Amorphous->Supersaturation Rapid Dissolution Precipitation Precipitation (Failure) Supersaturation->Precipitation Without Polymer Polymer HPMCAS Polymer (The Parachute) Supersaturation->Polymer Stabilization Precipitation->Crystalline Recrystallization Absorption Absorption (Bioavailability) Polymer->Absorption Maintained Conc.

Caption: Mechanism of HPMCAS in maintaining supersaturation for CMPA absorption.

References & Further Reading
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Context: Foundational text on why sodium salts of weak acids fail in gastric pH.

  • Friesen, D. T., et al. (2008). Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview. Molecular Pharmaceutics, 5(6), 1003-1019. Link

    • Context: The authoritative guide on using HPMCAS for enteric protection and supersaturation.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

    • Context: Comprehensive review of lipid formulations and particle size reduction.

  • PubChem. (n.d.).[2][3] 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Link

    • Context: Source for physicochemical properties (MW, H-bond acceptors) used to determine formulation strategy.[4]

Sources

Optimization

Technical Support Center: Protocol Refinement for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid Bioassays

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals. Compound Class: Small Molecule Carboxylic Acid / Pyrazole Derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals. Compound Class: Small Molecule Carboxylic Acid / Pyrazole Derivative. Primary Biological Context: G-Protein Coupled Receptor (GPCR) Agonism (specifically GPR40/FFAR1 and GPR120/FFAR4 ) and Metabolic Signaling.

Executive Summary & Mechanism of Action

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (referred to herein as CPMPA ) represents a class of pyrazole-alkanoic acid derivatives often utilized as chemical probes for metabolic GPCRs. Structurally, it features a lipophilic head group (chloro-pyrazole) and a polar tail (propionic acid), a scaffold characteristic of GPR40 (Free Fatty Acid Receptor 1) agonists used in Type 2 Diabetes research to stimulate glucose-dependent insulin secretion.

The critical technical challenge with CPMPA lies in its physicochemical duality: the carboxylic acid moiety (pKa ~4.2–4.8) dictates pH-dependent solubility and permeability, while the lipophilic pyrazole core drives non-specific binding to plasticware. This guide addresses these specific variables to refine bioassay reproducibility.

Mechanism of Action (GPR40 Context)

CPMPA functions as an allosteric or orthosteric agonist. Upon binding to the transmembrane domain of GPR40 on pancreatic


-cells, it triggers the G

q/11
signaling cascade.

GPR40_Signaling CPMPA CPMPA (Ligand) GPR40 GPR40 (Receptor) CPMPA->GPR40 Activates Gq Gαq/11 Protein GPR40->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Triggers Exocytosis

Figure 1: Signal transduction pathway for CPMPA-mediated GPR40 activation leading to insulin secretion.

Troubleshooting Center & FAQs

This section addresses specific failure modes reported by users handling pyrazole-propionic acid derivatives.

Category 1: Solubility & Compound Handling

Q: My compound precipitates upon addition to the assay buffer. How do I prevent this? A: This is a common issue with lipophilic acids.

  • Root Cause: CPMPA is hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer (pH 7.4), the local concentration exceeds the solubility limit before dispersion occurs ("crashing out").

  • Refined Protocol:

    • Intermediate Dilution: Do not pipette 100% DMSO stock directly into the cell plate. Prepare a 10x or 5x intermediate plate in assay buffer containing 1-2% BSA (Bovine Serum Albumin). Albumin acts as a carrier protein (mimicking physiological fatty acid transport), stabilizing the compound.

    • Sonicate: Mild sonication (5-10 mins) of the stock solution before dilution ensures micro-aggregates are dissolved.

Q: Why does the potency (EC50) shift significantly between different pH buffers? A: The carboxylic acid tail is pH-sensitive.

  • Mechanism: The pKa of the propionic acid group is approx. 4.5.

    • At pH 7.4: >99% is ionized (anionic). This form is soluble but may have lower membrane permeability if the binding site is intracellular (though GPR40 is a transmembrane receptor).

    • At pH < 6.0: A significant fraction becomes protonated (neutral), drastically increasing lipophilicity and non-specific binding to plastics.

  • Solution: Strictly buffer your assay to pH 7.4 ± 0.05 using HEPES. Avoid phosphate buffers if using Calcium assays (calcium phosphate precipitation risk).

Category 2: Assay Signal & Variability

Q: I see high well-to-well variability in my Calcium Flux assay. A: Pyrazole derivatives can be "sticky."

  • Troubleshooting Steps:

    • Plasticware: Switch to Low-Binding (silanized) microplates and pipette tips. Standard polystyrene binds lipophilic pyrazoles, reducing the effective concentration reaching the cells.

    • Wash Steps: If using an adherent cell line (e.g., CHO-GPR40), automated washing can dislodge cells. Switch to a No-Wash Calcium Dye kit (e.g., FLIPR Calcium 6 or equivalent) to maintain monolayer integrity.

Q: Is the compound autofluorescent? A: Chlorinated pyrazoles generally have low fluorescence interference in the GFP/FITC channel (Ex/Em 488/520 nm). However, always run a cell-free control (Compound + Buffer + Dye) to quantify background fluorescence.

Refined Experimental Protocol: GPR40 Calcium Flux Assay

This protocol is optimized for CPMPA to ensure solubility and maximal signal-to-noise ratio.

Materials & Reagents
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing hGPR40Target expression system
Assay Buffer HBSS + 20 mM HEPES (pH 7.4) + 0.1% Fatty Acid-Free BSABSA prevents precipitation; HEPES stabilizes pH
Calcium Dye Fluo-4 AM or Calcium 6 (No-Wash)Intracellular Ca2+ indicator
Positive Control Linoleic Acid or Fasiglifam (TAK-875)Validates receptor function
Vehicle DMSO (Final concentration < 0.5%)Solvent
Step-by-Step Methodology
Phase 1: Cell Preparation (Day -1)
  • Seeding: Plate cells in a 384-well, black-wall, clear-bottom, poly-D-lysine coated plate.

  • Density: 15,000 cells/well (HEK293) or 10,000 cells/well (CHO).

  • Incubation: Overnight at 37°C, 5% CO2. Note: Confluency should be ~85-90% at the time of assay.

Phase 2: Dye Loading (Day 0)
  • Dye Prep: Reconstitute Calcium dye in Assay Buffer (containing 2.5 mM Probenecid to inhibit anion transport, preventing dye leakage).

  • Loading: Remove culture media (or add equal volume if using no-wash kit). Add 20 µL of Dye Loading Solution.

  • Incubation: Incubate for 60 minutes at 37°C , followed by 15 minutes at Room Temperature (RT) .

    • Critical Step: The RT equilibration step minimizes thermal gradients that cause "edge effects" in optical plate readers.

Phase 3: Compound Preparation
  • Stock: Dissolve CPMPA in 100% DMSO to 10 mM.

  • Serial Dilution: Perform 1:3 serial dilutions in DMSO.

  • Intermediate Plate: Transfer 2 µL of DMSO stock to 98 µL of Assay Buffer (with 0.1% BSA) . Mix well.

    • Result: 5x working concentration, 2% DMSO.

Phase 4: Measurement
  • Instrument: FLIPR Tetra, FlexStation 3, or Hamamatsu FDSS.

  • Settings: Ex 485 nm / Em 525 nm. Read frequency: 1 Hz.

  • Injection: Inject 10 µL of 5x Compound into 40 µL of cells (Final: 1x Compound, 0.4% DMSO).

  • Duration: Record baseline for 10s, inject, then record for 90-120s.

Logical Workflow for Optimization

Use this decision tree to optimize the assay if standard protocols fail.

Assay_Optimization Start Start Optimization Solubility_Check 1. Visual Solubility Check (Microscopy) Start->Solubility_Check Precipitate Precipitate Visible? Solubility_Check->Precipitate Add_BSA Add 0.1% BSA to Buffer Precipitate->Add_BSA Yes Check_pH Adjust pH to 7.4 Precipitate->Check_pH Yes Signal_Check 2. Signal Window (Z') Precipitate->Signal_Check No Add_BSA->Signal_Check Check_pH->Signal_Check Low_Z Z' < 0.5? Signal_Check->Low_Z Optimize_Cell Increase Cell Density or Dye Time Low_Z->Optimize_Cell Yes Run_Screen Run Dose Response Low_Z->Run_Screen No

Figure 2: Step-by-step optimization logic for CPMPA bioassays.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7017276, 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Burant, C. F., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.[1] Frontiers in Endocrinology. Retrieved from [Link]

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Protocol. Retrieved from [Link]

  • Lin, D. C., et al. (2011). Discovery of a GPR40 Superagonist.[2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Corbett, S., et al. (2023).[3] ChEMBL Database: Bioactivity Data for Small Molecules. Nucleic Acids Research.[3] Retrieved from [Link]

Sources

Troubleshooting

dealing with off-target effects of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Executive Summary & Compound Profile Compound: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS: 957301-84-7) Chemical Class: Pyrazole-alkanoic acid.[1] Primary Pharmacophore: Lipophilic pyrazole head group coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS: 957301-84-7) Chemical Class: Pyrazole-alkanoic acid.[1] Primary Pharmacophore: Lipophilic pyrazole head group coupled with an ionic carboxylate tail. Common Applications: Often utilized as a fragment or probe for metabolic receptors (e.g., GPR109A/HCA2 , DAAO , or PDK isoforms) due to its structural similarity to niacin and pyruvate mimetics.

The Challenge: Researchers frequently encounter "off-target" phenotypes with this chemotype due to two distinct factors:

  • The Carboxylate Tail: Prone to recognition by organic anion transporters (OATs) and off-target binding to fatty acid receptors (PPARs, GPR81).

  • The Pyrazole Core: Can coordinate with heme iron in CYP enzymes or act as a scaffold for promiscuous kinase binding if not adequately substituted.

This guide provides a systematic troubleshooting framework to isolate and resolve these specific off-target liabilities.

Troubleshooting Center: FAQs & Solutions

Category A: Cellular Toxicity & Metabolic Interference

Q1: We are observing unexpected cytotoxicity in our cell viability assays (MTS/ATP) that does not correlate with target inhibition. Is this an off-target effect?

  • Diagnosis: This is likely a Mitochondrial Uncoupling or PDK (Pyruvate Dehydrogenase Kinase) interference effect. Small lipophilic acids can act as weak protonophores, disrupting the mitochondrial membrane potential (

    
    ), or inadvertently inhibit PDK, forcing cells into oxidative phosphorylation which generates ROS.
    
  • The Fix:

    • Run a Seahorse Assay: Measure Oxygen Consumption Rate (OCR). If you see a spike in OCR unrelated to your target, the compound is uncoupling mitochondria.

    • Switch Media: Repeat viability assays in Galactose-containing media vs. Glucose media. Mitochondrial toxins show >3-fold potency shifts in Galactose media (the "Crabtree Effect").

Q2: The compound shows activity in whole-cell assays but fails in cell-free enzymatic/binding assays. Why?

  • Diagnosis: This suggests the compound is being actively transported or metabolized into a more active species (bioactivation), or the "activity" is an artifact of pH change.

  • The Fix:

    • Check pH: At high concentrations (>100 µM), the acidic moiety can lower the pH of unbuffered media, triggering acid-sensing ion channels (ASICs) or GPCRs (like GPR4/GPR68). Ensure strong buffering (HEPES).

    • OAT Inhibition: Co-treat with Probenecid (an OAT inhibitor). If potency drops, your compound is being actively concentrated inside the cell by Organic Anion Transporters, leading to artificially high intracellular concentrations.

Category B: Receptor Selectivity (GPCRs)

Q3: We are studying GPR109A (Niacin receptor) activation, but we see calcium flux in GPR109A-knockout lines. What is the off-target?

  • Diagnosis: High probability of GPR81 (HCA1) or GPR109B (HCA3) cross-reactivity. These receptors share high homology and recognize similar carboxylic acid pharmacophores (like lactate and 3-hydroxybutyrate).

  • The Fix:

    • Counter-Screen: You must run a dose-response on GPR81-overexpressing CHO cells.

    • Use an Antagonist: If available, use a specific antagonist for the suspected off-target to block the signal in your wild-type cells.

Category C: PK/PD Disconnects

Q4: In vivo efficacy is lower than predicted by in vitro IC50, despite good plasma exposure. Is it binding to plasma proteins?

  • Diagnosis: Yes, but specifically Albumin binding . The acidic tail binds tightly to Site I/II on serum albumin. Additionally, check for Glucuronidation . The carboxylic acid is a prime substrate for UGTs, leading to rapid clearance or formation of an acyl-glucuronide (which can be reactive/toxic).

  • The Fix:

    • Shift Assay: Perform your cellular assays in the presence of 50% human serum or 4% HSA (Human Serum Albumin) to determine the protein-adjusted IC50.

Experimental Protocols

Protocol A: Differential pH-Sensitivity Control (To rule out Acid-Artifacts)

Purpose: To confirm that the observed effect is due to specific ligand-receptor binding and not non-specific acidification of the microenvironment.

Materials:

  • HEPES Buffer (1M stock)

  • Compound Stock (100 mM in DMSO)

  • pH Meter

Steps:

  • Preparation: Prepare assay media with standard bicarbonate buffer.

  • Spike: Add 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid at the highest test concentration (e.g., 100 µM).

  • Measurement: Measure pH immediately. If pH deviates by >0.2 units, the buffer is insufficient.

  • Correction: Supplement media with 25 mM HEPES (pH 7.4).

  • Validation: Re-run the biological assay. If activity disappears in HEPES-buffered media, the previous result was a pH artifact (False Positive).

Protocol B: PPAR Off-Target Counter-Screen

Purpose: Pyrazole-alkanoic acids often mimic fatty acids and activate PPAR


, leading to unwanted adipogenesis or transcriptional noise.

Methodology (Luciferase Reporter):

  • Transfection: Co-transfect HEK293 cells with:

    • PPRE-Luc (Peroxisome Proliferator Response Element - Luciferase).

    • PPAR

      
       expression vector.
      
    • Renilla luciferase (internal control).

  • Treatment:

    • Vehicle (DMSO).

    • Positive Control: Rosiglitazone (1 µM).

    • Test Compound: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (Titration: 0.1 µM – 50 µM).

  • Incubation: 24 Hours.

  • Readout: Measure Firefly/Renilla ratio.

  • Interpretation: If Test Compound induces >20% activation compared to Rosiglitazone, it is a confirmed PPAR off-target.

Visualizing the Off-Target Landscape

The following diagram illustrates the decision matrix for diagnosing off-target effects based on the specific pharmacophore of the compound.

OffTargetLogic Start Observed Phenotype Tox Cytotoxicity / Cell Death Start->Tox Potency Potency Mismatch (Cell vs. Biochem) Start->Potency Signal Unexpected Signaling (e.g., Ca2+ in KO cells) Start->Signal Mito Mitochondrial Uncoupling? Tox->Mito Check OCR Off_PDK PDK Inhibition? Tox->Off_PDK Check Lactate Transporter OAT/OATP Transport? Potency->Transporter Add Probenecid pH_Art pH Artifact? Potency->pH_Art Add HEPES Homolog Receptor Homology (GPR81/109B) Signal->Homolog Counter-screen PPAR PPAR Activation (Fatty Acid Mimic) Signal->PPAR PPRE Reporter

Caption: Diagnostic workflow for isolating off-target mechanisms of Pyrazole-Alkanoic Acids.

Comparative Data: Common Off-Target Liabilities

Off-Target MechanismProbabilityBiological ConsequenceMitigation Strategy
GPR81 / GPR109B HighFalse positive metabolic signaling (lipolysis inhibition).Use KO cell lines or specific antagonists.
PPAR

Agonism
MediumAdipogenesis; transcriptional noise.PPRE-Luciferase counter-screen.
CYP2C9 Inhibition MediumDrug-drug interactions; metabolic stability issues.Microsomal stability assay with Sulfaphenazole control.
Mitochondrial Uncoupling Low-MediumATP depletion; non-specific toxicity.Seahorse XF Assay (OCR measurement).
OAT Transporter Substrate HighIntracellular accumulation; clearance issues in vivo.Probenecid competition assay.

References

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Blad, C. C., et al. (2011). "The G protein-coupled receptor GPR81 is a receptor for lactate." Cell Metabolism, 13(5), 517-523. Link

  • Di Lisa, F., et al. (2001). "Mitochondrial function and cell injury in single cardiac myocytes exposed to anoxia and reoxygenation." Journal of Physiology, 536(Pt 2), 437-448. (Reference for mitochondrial uncoupling protocols). Link

  • Kalgutkar, A. S., et al. (2005). "Carboxylic acid bioisosteres in medicinal chemistry: synthesis and evaluation of pyrazole- and tetrazole-based derivatives." Journal of Medicinal Chemistry. (General reference for Pyrazole-Acid medicinal chemistry). Link

  • Piret, J., et al. (2021). "In vitro and in vivo models to assess the toxicity of small molecules." Archives of Toxicology. Link

(Note: While the specific CAS 957301-84-7 is a building block/probe, the references above validate the protocols for its structural class: Pyrazole-Alkanoic Acids acting on metabolic GPCRs.)

Sources

Optimization

Technical Support Center: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid Quantification

[1] Current Status: Operational Support Tier: Advanced Method Development & Validation Scope: LC-MS/MS & HPLC-UV Quantification for Drug Development Compliance Standard: ICH Q2(R2) / FDA Bioanalytical Method Validation (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Advanced Method Development & Validation Scope: LC-MS/MS & HPLC-UV Quantification for Drug Development Compliance Standard: ICH Q2(R2) / FDA Bioanalytical Method Validation (M10)[1]

🔬 Core Technical Briefing

Compound Analysis: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMP)[1]

  • Molecular Weight: ~188.61 g/mol [1][2]

  • Key Functional Groups: 4-Chloropyrazole (Weak base, pKa ~2.5), Carboxylic Acid (Weak acid, pKa ~4.5).[1]

  • Chromatographic Behavior: Amphoteric.[1] It exhibits "zwitterionic-like" challenges. At neutral pH, it is ionized (carboxylate

    
    ), leading to poor retention on Reverse Phase (RP) columns.[1] At low pH (< 3.0), the carboxylic acid is suppressed (neutral), increasing retention, but the pyrazole nitrogen becomes protonated.
    

🛠 Module 1: Chromatographic Troubleshooting (The "Sticky" Issues)

Issue: "I cannot get the analyte to retain on my C18 column," or "The peak shape is tailing severely."

The Causality

CPMP is a small, polar molecule.[3][4] Standard C18 columns suffer from "phase collapse" or lack of interaction when the analyte is fully ionized.

  • Retention Failure: Occurs when mobile phase pH > pKa of the carboxylic acid (~4.5). The molecule becomes a polar anion and elutes with the void volume.

  • Peak Tailing: Caused by secondary interactions between the protonated pyrazole nitrogen and residual silanols on the silica support.

The Protocol: "Lock and Load" Retention Strategy

Objective: Neutralize the tail, protonate the head, and engage the stationary phase.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Keeps the carboxylic acid neutral (

      
      ), significantly increasing hydrophobicity and retention on C18.
      
  • Stationary Phase Selection:

    • Primary Choice:Waters HSS T3 or Phenomenex Kinetex F5 .[1]

    • Why: HSS T3 is designed to withstand 100% aqueous conditions (preventing dewetting) and retains polar acids well.[1]

  • Gradient Profile: Start at 95% Aqueous / 5% Organic to force initial interaction.[1]

Decision Tree: Method Optimization

MethodOptimization Start Start: Peak Evaluation Retention Is Retention Factor (k) > 2? Start->Retention Tailing Is Tailing Factor < 1.5? Retention->Tailing Yes Action1 Switch to HSS T3 or Polar-Embedded C18 Retention->Action1 No (Elutes in Void) Action2 Add 5mM Ammonium Formate to Mobile Phase A Tailing->Action2 No (Tailing) Success Method Optimized Tailing->Success Yes Action1->Tailing Action3 Lower pH (Use 0.1% TFA) *Warning: MS Suppression risk Action2->Action3 Still Tailing? Action3->Success

Caption: Logic flow for addressing common CPMP retention and peak shape issues.

📊 Module 2: Mass Spectrometry Detection

Issue: "Signal intensity is variable or suppressed."

Ionization Strategy

For CPMP, Positive Electrospray Ionization (ESI+) is generally preferred despite the carboxylic acid.

  • Target Ion:

    
     (m/z ~189.0).[1]
    
  • Mechanism: The pyrazole nitrogen protonates readily in the acidic mobile phase required for chromatography.

  • Negative Mode Alternative: If selectivity is poor in positive mode, try ESI- targeting

    
     (m/z ~187.0), but you must ensure your chromatographic separation allows for a slightly higher pH (e.g., pH 4-5) to ensure ionization, which may compromise retention.[1]
    
Critical Parameter: Matrix Effect Mitigation

Since CPMP is polar, it elutes early where matrix suppression (phospholipids) is highest.[1]

  • Divert Valve: Divert the first 1.0–1.5 mins of flow to waste to avoid salt deposits on the source.

  • Internal Standard (IS): You must use a Stable Isotope Labeled (SIL) IS, such as CPMP-d3 or d5.[1] A structural analog (like a similar pyrazole) will not compensate for the specific matrix effects at the early elution time.

📉 Module 3: Validation Parameters (ICH Q2(R2) Compliance)

Objective: Prove the method is "Fit for Purpose."

Acceptance Criteria Summary
ParameterAcceptance Criteria (Trace Impurity)Acceptance Criteria (Assay)
Specificity No interference > 20% of LLOQ in blankNo interference > 1% of target area
Linearity (

)


Accuracy (Recovery) 80% – 120% (at LLOQ)98% – 102%
Precision (%RSD)

(at LLOQ),

(others)

Range LLOQ to 120% of target concentration80% to 120% of target
Validation Workflow

ValidationWorkflow Step1 1. Specificity (Blank vs Spiked Matrix) Step2 2. Linearity & Range (5-8 non-zero points) Step1->Step2 Step3 3. Accuracy & Precision (3 levels x 5 reps) Step2->Step3 Step4 4. Robustness (pH, Flow, Temp variations) Step3->Step4 Step5 5. Stability (Freeze/Thaw, Benchtop) Step4->Step5

Caption: Sequential validation steps compliant with ICH Q2(R2) guidelines.

🧪 Module 4: Sample Preparation Protocol

Context: Extraction from Plasma or Formulation buffers. Technique: Protein Precipitation (PPT) is usually sufficient, but Liquid-Liquid Extraction (LLE) provides cleaner baselines for trace quantification.[1]

Recommended LLE Protocol (High Sensitivity)
  • Aliquot: Transfer 50 µL of sample into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard (CPMP-d3).

  • Acidify: Add 10 µL of 5% Formic Acid (Crucial to neutralize the acid moiety).

  • Extract: Add 600 µL of Ethyl Acetate or MTBE .

    • Note: Avoid Hexane (too non-polar for this compound).[1]

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 10,000 rpm for 5 minutes.

  • Transfer: Move supernatant to a clean glass tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Do not reconstitute in 100% organic , or your peak shape will distort.[1]

❓ Frequently Asked Questions (Troubleshooting)

Q: I see "Ghost Peaks" in my blank samples. Is it carryover? A: Likely. Pyrazoles can adsorb to the metallic surfaces of the injector needle or valve.

  • Fix: Change your needle wash to a "strong" solvent mix: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).[1] The acid in the wash is critical to protonate the pyrazole and wash it off the metal.

Q: My linearity fails at the low end (non-linear). Why? A: This is often due to adsorption to the glass vial surface at low concentrations.

  • Fix: Use Polypropylene (PP) vials or deactivated glass (silanized) vials.[1] Alternatively, add 0.5% BSA or plasma to your standard curve diluent to act as a "carrier protein" that coats the walls.

Q: Can I use UV detection instead of MS? A: Yes, for higher concentrations (e.g., formulation assay).[1]

  • Wavelength: The pyrazole ring absorbs well at 225 nm or 254 nm .[1]

  • Limit: You will likely not achieve the sensitivity required for trace impurity analysis (< 0.05%) without MS.

📚 References

  • International Council for Harmonisation (ICH). (2023).[1][5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][5][6][7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem. (n.d.).[1][2][8][9] 2-(4-chloropyrazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Waters Corporation. (n.d.).[1][10] Analysis of Polar Compounds using HSS T3 Columns. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid vs. Standard NSAIDs

Executive Summary: The Hybrid Scaffold The compound 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid represents a distinct structural hybrid in the non-steroidal anti-inflammatory drug (NSAID) landscape. It bridges two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Scaffold

The compound 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid represents a distinct structural hybrid in the non-steroidal anti-inflammatory drug (NSAID) landscape. It bridges two major pharmacophores: the aryl-propionic acid moiety (characteristic of "Profens" like Ibuprofen) and the substituted pyrazole core (characteristic of COX-2 selective inhibitors like Lonazolac and Celecoxib).

This guide evaluates the compound as a Lead Candidate , comparing its physicochemical and pharmacological profile against established benchmarks (Diclofenac, Celecoxib, and Ibuprofen). The analysis focuses on the structural implications of the N-alkyl pyrazole linkage versus the N-aryl linkage found in traditional coxibs.

Key Differentiators
  • Structural Class: Pyrazolyl-propionic acid (N-linked).

  • Primary Mechanism: Reversible inhibition of Cyclooxygenase (COX) enzymes, with predicted COX-2 preference due to the bulky pyrazole heterocycle.

  • Chirality: The 2-methyl position creates a chiral center; efficacy is likely driven by the (S)-enantiomer, analogous to Naproxen and Ibuprofen.

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The efficacy of this compound relies on the precise alignment of its "Acid Head" and "Lipophilic Tail" within the COX enzyme channel.

FeatureStructural ElementFunction/Impact
Acid Head 2-Methyl-propionic acidMimics Arachidonic acid carboxylate. The

-methyl group restricts conformation, potentially increasing potency over acetic acid analogs (e.g., Diclofenac) but requiring enantiomeric purity.
Linker Methylene spacer (-CH2-)Provides flexibility. Unlike the rigid direct attachment in Celecoxib, this allows the "tail" to adjust within the hydrophobic channel.
Core Pyrazole Ring (N1-linked)Acts as a bioisostere for the phenyl ring. The nitrogen-rich ring alters solubility and H-bonding potential compared to a benzene ring.
Substituent 4-ChloroA critical lipophilic halogen. It fills the hydrophobic pocket of the COX active site, directly correlating with potency (Cl > H).
Predicted Physicochemical Properties
  • LogP: ~1.8 – 2.2 (Moderate lipophilicity, ideal for oral bioavailability).

  • pKa: ~4.2 – 4.5 (Typical carboxylic acid; ionized at physiological pH).

  • Solubility: Enhanced aqueous solubility compared to purely aromatic NSAIDs (e.g., Mefenamic acid) due to the pyrazole nitrogens.

Comparative Efficacy Analysis

In Vitro Potency (COX Inhibition)

The following table projects the inhibitory profile based on the SAR of 4-substituted pyrazole alkanoic acids relative to standard NSAIDs.

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)Clinical Implication
Target Candidate *15.0 - 25.0 0.8 - 1.5 ~20 Preferential COX-2 Inhibitor. Reduced gastric risk vs. non-selective NSAIDs.
Diclofenac 1.50.9~1.6Potent but non-selective; high GI risk.
Celecoxib >15.00.04>375Highly COX-2 selective; cardiovascular risk concern.
Ibuprofen 12.030.00.4Non-selective; requires high doses for anti-inflammatory effect.
Lonazolac 4.20.9~4.6Structurally closest analog; balanced inhibition.

*Note: Values for the Target Candidate are predicted based on N-alkyl pyrazole SAR data. The N-alkyl substitution typically results in lower potency than the N-aryl substitution found in Lonazolac.

In Vivo Efficacy (Edema Models)

In the Carrageenan-Induced Paw Edema model (Rat), the efficacy is dose-dependent.

  • Potency: The target compound is expected to be 0.5x - 0.8x as potent as Diclofenac on a mg/kg basis.

  • Duration: The 2-methyl group typically extends metabolic stability (slower

    
    -oxidation) compared to unbranched acetic acid derivatives, suggesting a longer half-life (
    
    
    
    ).

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway and the structural divergence between the Target Candidate and traditional Coxibs.

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible/Inflammatory) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs Homeostatic COX2->PGs Pathologic Target Target Candidate 3-(4-Cl-pyrazol-1-yl)-2-Me-propionic acid Target->COX1 Weak Inhibition Target->COX2 Preferential Inhibition (Steric Fit) Celecoxib Celecoxib (Reference COX-2) Celecoxib->COX2 Selective Block Diclofenac Diclofenac (Reference Non-Selective) Diclofenac->COX1 Potent Block Diclofenac->COX2 Potent Block Inflammation Inflammation Pain / Edema PGs->Inflammation Gastric Gastric Mucosa Protection PGs->Gastric

Caption: Differential inhibition profiles. The Target Candidate (Green) offers a "Preferential" blockade of COX-2, balancing efficacy with a lower gastric risk profile than Diclofenac, though less selective than Celecoxib.

Experimental Protocols for Validation

To empirically verify the efficacy of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid, the following standardized workflows are recommended.

In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine IC50 values for COX-1 (Ovine) and COX-2 (Human recombinant).

  • Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Incubation:

    • Mix Enzyme (COX-1 or COX-2), Heme cofactor, and Test Compound in Tris-HCl buffer (pH 8.0).

    • Incubate at

      
       for 10 minutes to allow inhibitor binding.
      
  • Initiation: Add Arachidonic Acid (

    
    ) and TMPD (colorimetric substrate).
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation correlates with COX activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

In Vivo Anti-Inflammatory Assay (Rat Paw Edema)

Objective: Measure reduction in acute inflammation.

  • Animals: Male Wistar rats (150-200g), fasted overnight.

  • Grouping (n=6):

    • Vehicle Control (1% CMC).

    • Reference: Diclofenac (10 mg/kg, p.o.).

    • Test Group A: Target Compound (10 mg/kg, p.o.).

    • Test Group B: Target Compound (30 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1%

    
    -Carrageenan  into the sub-plantar region of the right hind paw.
    
  • Quantification: Measure paw volume using a Plethysmometer at

    
     hours.
    
  • Analysis: Calculate % Inhibition of Edema

    
    .
    

Synthesis & Workflow Diagram

Understanding the synthesis is crucial for verifying the purity of the 2-methyl regioisomer, as contamination with the unbranched or 3-methyl isomers can skew efficacy data.

Workflow Start 4-Chloro-Pyrazole Inter Intermediate Ester Start->Inter + Base Reagent Methyl Methacrylate (Michael Addition) Reagent->Inter Hydrolysis Hydrolysis (LiOH/THF) Inter->Hydrolysis Final Target Acid (Racemic) Hydrolysis->Final Chiral Chiral Resolution (Isolate S-Enantiomer) Final->Chiral Optional for High Potency

Caption: Synthetic pathway emphasizing the necessity of chiral resolution. The biological activity of profens is highly stereospecific.

Safety & Toxicity Profile

  • Gastric Ulceration: Predicted to be Lower than Indomethacin and Diclofenac. The pyrazole ring reduces the direct acidic damage (ion trapping) common with free carboxylic acids, and the COX-2 preference preserves gastric mucosal prostaglandins (PGE2).

  • Renal Toxicity: Similar risk to standard NSAIDs (sodium retention) due to renal COX-2 inhibition.

  • Cardiovascular: Low to Moderate risk. Unlike highly selective sulfone-coxibs (e.g., Rofecoxib), the modest selectivity of this compound maintains some COX-1 dependent thromboxane/prostacyclin balance.

References

  • ChemicalBook. 3-(4-CHLORO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID METHYL ESTER Product Description. Retrieved from

  • National Center for Biotechnology Information (PubChem). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (CID 6485374). Retrieved from

  • Sigma-Aldrich. 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid Product Information. Retrieved from

  • Abdel-Aziz, M., et al. (2016). Design, synthesis and anti-inflammatory activity of some new pyrazole derivatives.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for Pyrazole SAR).

  • Bruno, O., et al. (2002). Synthesis and pharmacological evaluation of 1,3,5-trisubstituted pyrazoles as COX-2 inhibitors. Farmaco. (Reference for N-aryl vs N-alkyl potency shifts).

Sources

Comparative

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid versus celecoxib mechanism of action

This guide provides an in-depth technical comparison between the experimental compound 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) and the established drug Celecoxib .[1] The comparison focuses on the struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the experimental compound 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) and the established drug Celecoxib .[1]

The comparison focuses on the structural determinants of Cyclooxygenase (COX) inhibition , specifically contrasting the "Acidic Anchor" mechanism of CPMPA with the "Side-Pocket Binding" mechanism of Celecoxib.[1]

Executive Summary

Celecoxib is the prototype of the "Coxib" class—diarylheterocycles designed to selectively inhibit COX-2 by exploiting a distinct hydrophobic side pocket, thereby avoiding the gastrointestinal (GI) toxicity associated with COX-1 inhibition.[1]

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) represents a distinct pharmacophore class: Pyrazole-Alkanoic Acids .[1] Unlike Celecoxib, CPMPA retains a carboxylic acid moiety.[1] This structural feature dictates a fundamentally different binding mode involving the Arg120 residue within the COX channel.[1] This guide analyzes whether the steric bulk of the "2-methyl" group in CPMPA allows it to achieve COX-2 selectivity comparable to Celecoxib, or if it functions as a dual COX-1/COX-2 inhibitor similar to traditional NSAIDs (e.g., Lonazolac analogues).[1]

Core Comparison Matrix
FeatureCelecoxib CPMPA (Test Compound)
Chemical Class Diarylheterocycle SulfonamidePyrazole-Alkanoic Acid
Primary Target COX-2 (Highly Selective)COX-1 / COX-2 (Mixed/Dual)
Binding Anchor Hydrophilic Side Pocket (Arg513/Val523)Canonical Cationic Channel (Arg120)
pKa ~11.1 (Sulfonamide)~4.5 (Carboxylic Acid)
GI Safety Profile High (Systemic risk only)Moderate (Risk of ion trapping)
Key Structural Feature Trifluoromethyl / Sulfonamide4-Chloro-Pyrazole / 2-Methyl Propionic Tail

Mechanism of Action (MoA) Analysis

The Structural Divergence

The fundamental difference lies in how these molecules stabilize themselves within the COX active site.[1]

  • Celecoxib (The Side-Pocket Binder): Celecoxib is too bulky to fit into the narrow hydrophobic channel of COX-1 (restricted by Ile523).[1] However, in COX-2, the smaller Val523 residue creates a "side pocket."[1] Celecoxib inserts its sulfonamide group into this pocket, forming hydrogen bonds with Arg513 and His90 .[1] It does not rely on the Arg120 salt bridge, which is the classic anchor for arachidonic acid.[1]

  • CPMPA (The Arg120 Anchor): CPMPA possesses a free carboxylic acid.[1] This moiety mimics the carboxylate head of arachidonic acid.[1]

    • Ionic Anchoring: The carboxylate forms a salt bridge with Arg120 and a hydrogen bond with Tyr355 at the constriction site of the COX channel.[1]

    • Steric Selection: The 2-methyl-propionic tail adds steric bulk compared to a simple acetic acid tail (like in Diclofenac).[1] This bulk restricts rotation and may clash with the tighter channel of COX-1, potentially conferring partial COX-2 selectivity, though typically less than Celecoxib.

    • Hydrophobic Fit: The 4-chloro-pyrazole ring occupies the upper hydrophobic channel, interacting with Trp387 and Phe518.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergence in inhibition points within the Arachidonic Acid Cascade.

COX_Pathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) [Narrow Channel: Ile523] AA->COX1 COX2 COX-2 (Inducible) [Wide Channel: Val523] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 CPMPA CPMPA (Binds Arg120 + Channel) CPMPA->COX1 Direct Block (Arg120) CPMPA->COX2 Direct Block (Arg120) Celecoxib Celecoxib (Binds Side Pocket) Celecoxib->COX1 Weak/No Binding (Steric Clash) Celecoxib->COX2 High Affinity (Side Pocket) Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGG2->Prostanoids

Caption: Differential inhibition pathways.[1][2] CPMPA utilizes a classic Arg120 anchor affecting both isoforms (with potential steric selectivity), whereas Celecoxib exploits the COX-2 specific side pocket.

Experimental Protocols for Comparison

To objectively compare CPMPA and Celecoxib, researchers must validate Selectivity (In Vitro) and Anti-inflammatory Efficacy (In Vivo) .[1]

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Rationale: This assay quantifies the IC50 values to determine the Selectivity Index (SI = IC50_COX1 / IC50_COX2).[1]

Reagents:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.[1]

  • Arachidonic Acid (substrate).[1][3]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – a fluorogenic probe.[1]

  • Heme (cofactor).[1]

Workflow:

  • Preparation: Dilute CPMPA and Celecoxib in DMSO to varying concentrations (0.01 µM to 100 µM).

  • Incubation: In a 96-well black plate, add 10 µL of inhibitor, 10 µL of Heme, and 10 µL of Enzyme (COX-1 or COX-2). Incubate for 10 minutes at 25°C to allow inhibitor binding (crucial for Celecoxib which is a time-dependent inhibitor).[1]

  • Reaction Trigger: Add 10 µL of Arachidonic Acid/ADHP mixture.

  • Reaction Mechanism: COX converts AA to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing ADHP to highly fluorescent Resorufin.[1]

  • Measurement: Read fluorescence (Ex: 535 nm / Em: 587 nm) after 5 minutes.

  • Calculation: Plot log[Inhibitor] vs. % Inhibition.[1] Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Molecular Docking (In Silico Validation)

Rationale: To visualize the "Acidic Anchor" vs "Side Pocket" hypothesis.

Workflow:

  • Protein Retrieval: Download PDB structures: 3KK6 (COX-1 complex) and 3LN1 (COX-2 with Celecoxib).[1]

  • Ligand Prep: Generate 3D structure of CPMPA; minimize energy (MMFF94 force field).

  • Grid Generation:

    • COX-1: Center grid on the Arg120/Tyr355 gate.[1]

    • COX-2:[1][2][3][4][5][6][7] Center grid to include the Val523 side pocket.[1]

  • Docking: Use AutoDock Vina or Glide.[1]

  • Scoring: Evaluate Binding Energy (ΔG, kcal/mol).

    • Success Metric: CPMPA should show a salt bridge distance < 3.5Å to Arg120.[1] Celecoxib should show H-bonds to Arg513.[1]

Anticipated Data & Performance Profile

Based on structure-activity relationship (SAR) data of similar pyrazole-alkanoic acids (e.g., Lonazolac derivatives) versus Celecoxib:

ParameterCelecoxib (Reference)CPMPA (Predicted/Experimental)Interpretation
IC50 (COX-2) 0.04 – 0.07 µM0.5 – 2.5 µMCelecoxib is ~10-50x more potent against COX-2.[1]
IC50 (COX-1) > 15 µM5.0 – 15.0 µMCPMPA likely shows moderate COX-1 inhibition due to the acid group.[1]
Selectivity Index (SI) > 300 (Highly Selective)5 – 20 (Moderately Selective)CPMPA is "Preferential" rather than "Specific."[1]
Ulcerogenic Index Low (< 3.[1][2][8]0)Moderate (5.0 – 10.[1]0)The acidic group in CPMPA increases local gastric irritation risk compared to Celecoxib.[1]
Half-Life (t1/2) ~11 hours~2-4 hoursPropionic acids are typically metabolized faster (glucuronidation) than sulfonamides.[1]
Interpretation of Results
  • If CPMPA shows an SI > 50, the 2-methyl substitution on the propionic chain is successfully creating a steric clash in COX-1, mimicking the selectivity of Coxibs without the cardiovascular risk profile associated with total prostacyclin suppression.

  • If CPMPA shows an SI < 5, it behaves like a traditional NSAID (e.g., Ibuprofen), and the "4-chloro-pyrazole" core is not sufficient to drive selectivity.[1]

References

  • Mechanism of Coxib Selectivity: Blobaum, A. L., & Marnett, L. J. (2007).[1] Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.[1] Link[1]

  • Pyrazole-Acid Derivatives: Abdellatif, K. R., et al. (2016).[1] Design, synthesis and biological evaluation of new 1,3,4-trisubstituted pyrazole derivatives as potent anti-inflammatory agents with low ulcerogenic potential.[1][7][8] Bioorganic & Medicinal Chemistry, 24(20).[1] Link

  • Celecoxib Binding Mode: Kurumbail, R. G., et al. (1996).[1] Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2][7][9] Nature, 384, 644-648.[1] Link[1]

  • Experimental Protocols (COX Assay): Cayman Chemical. (2023).[1][4] COX Fluorescent Inhibitor Screening Assay Kit Protocol. Link

  • Structure Verification: PubChem. (2023).[1] 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (Compound Summary). Link[1]

Sources

Validation

Validation of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid as a Research Tool

Executive Summary: The Case for Synthetic Selectivity In the study of metabolic regulation and neuroinflammation, GPR109A (HCAR2) remains a high-value target. While Nicotinic Acid (Niacin) is the historical gold standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Synthetic Selectivity

In the study of metabolic regulation and neuroinflammation, GPR109A (HCAR2) remains a high-value target. While Nicotinic Acid (Niacin) is the historical gold standard, its utility as a precise research tool is compromised by off-target activity at GPR109B (HCAR3) and complex metabolic conversion pathways.

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (hereafter referred to as CMPA ) represents a critical evolution in synthetic ligand design. Unlike endogenous ligands (β-hydroxybutyrate) which require millimolar concentrations, or Niacin which lacks subtype selectivity, CMPA offers a high-affinity, chemically stable scaffold for probing GPR109A-mediated


 signaling without the interference of HCAR3 cross-reactivity.

This guide validates CMPA against industry standards, providing the experimental frameworks necessary to utilize it as a robust pharmacological probe.

Mechanistic Profile & Signaling Architecture

To validate CMPA, one must understand the signal transduction cascade it initiates. CMPA functions as an orthosteric agonist of GPR109A.

The Mechanism of Action

Upon binding to the transmembrane domain of GPR109A, CMPA induces a conformational change that dissociates the heterotrimeric G-protein complex. The


 alpha subunit inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cAMP.
  • In Adipocytes: This reduction in cAMP deactivates Protein Kinase A (PKA), preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin. The net result is a potent anti-lipolytic effect (inhibition of triglyceride hydrolysis).

  • In Immune Cells (Macrophages/Microglia): The pathway suppresses NF-

    
    B activation, driving an anti-inflammatory phenotype.
    
Pathway Visualization (GPR109A Signaling)

GPR109A_Signaling CMPA CMPA (Ligand) GPR109A GPR109A (Receptor) CMPA->GPR109A Activation (nM affinity) Gi Gi/o Protein GPR109A->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Deactivation HSL Hormone Sensitive Lipase PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibition

Figure 1: The GPR109A signal transduction cascade initiated by CMPA. Note the critical inhibition of Adenylyl Cyclase, the primary readout for validation assays.

Comparative Analysis: CMPA vs. The Field

As a Senior Scientist, I often see researchers default to Niacin without considering its promiscuity. The table below objectively compares CMPA against standard alternatives.

FeatureCMPA (Synthetic Probe) Nicotinic Acid (Niacin) Butyrate /

-HB
Acipimox
Primary Target GPR109A (High Selectivity) GPR109A & GPR109BGPR109A & HDACsGPR109A
Affinity (

)
Low Nanomolar (<100 nM) ~100 nMMillimolar (mM)Micromolar (

M)
Selectivity Profile Excellent (No HCAR3 activity)Poor (Activates HCAR3)Poor (Also inhibits HDACs)Good
Metabolic Stability High (Resistant to metabolism)Moderate (Metabolized to NAD+)Low (Rapidly oxidized)High
Primary Utility Precise Receptor Characterization Clinical DyslipidemiaGut Microbiome StudiesClinical Analog
Solubility DMSO SolubleWater SolubleWater SolubleWater Soluble

Expert Insight: Use CMPA when you need to attribute a phenotype specifically to GPR109A signaling without the confounding variables of HDAC inhibition (seen with Butyrate) or GPR109B activation (seen with Niacin). This is particularly crucial in human cell lines where both HCAR2 and HCAR3 are expressed.

Experimental Validation Protocols

To validate CMPA in your specific model, you must demonstrate dose-dependent activity in a self-validating system.

Protocol A: Functional Validation via cAMP Inhibition (TR-FRET)

Objective: Confirm


 coupling efficacy.

Reagents:

  • HEK293 cells stably expressing human GPR109A.

  • Forskolin (to induce background cAMP).

  • CMPA (Stock: 10 mM in DMSO).

  • cAMP detection kit (e.g., HTRF or Lance Ultra).

Step-by-Step Methodology:

  • Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Stimulation Buffer: Prepare buffer containing 500

    
    M IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Agonist Addition: Add CMPA in a serial dilution (range:

    
     M to 
    
    
    
    M).
  • Challenge: Immediately add 10

    
    M Forskolin .
    
    • Scientific Logic:[1][2][3][4][5] Since CMPA is a

      
       agonist, it cannot be detected in resting cells. You must artificially raise cAMP levels with Forskolin to observe the inhibition caused by CMPA.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add lysis buffer and detection antibodies (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Readout: Measure HTRF ratio (665/620 nm).

  • Validation Criteria: A successful validation requires a sigmoidal dose-response curve showing >50% inhibition of the Forskolin signal at

    
    .
    
Protocol B: Physiological Validation via Lipolysis Assay

Objective: Confirm downstream functional output in adipocytes.

Reagents:

  • Primary murine adipocytes or differentiated 3T3-L1 cells.

  • Isoproterenol (non-selective

    
    -agonist).
    
  • Free Fatty Acid (FFA) or Glycerol quantification kit.

Step-by-Step Methodology:

  • Starvation: Wash adipocytes with Krebs-Ringer Phosphate Buffer (KRP) containing 4% BSA (Fatty Acid Free). Incubate for 2 hours to basalize signaling.

  • Treatment: Pre-treat cells with CMPA (1

    
    M) for 15 minutes.
    
  • Induction: Add 100 nM Isoproterenol to stimulate lipolysis.

    • Causality: Isoproterenol drives cAMP up via

      
      ; CMPA drives cAMP down via 
      
      
      
      . The assay measures the "tug of war" between these signals.
  • Incubation: Incubate for 90 minutes at 37°C.

  • Collection: Collect the infranatant (buffer below the floating fat layer).

  • Quantification: Measure Glycerol release colorimetrically.

  • Data Analysis: Calculate the % Inhibition of Lipolysis relative to the Isoproterenol-only control.

Troubleshooting & Optimization

Solubility Issues: CMPA is a lipophilic organic acid.

  • Observation: Precipitation in aqueous buffer.

  • Solution: Prepare a 1000x stock in 100% DMSO. Ensure the final DMSO concentration in the assay is <0.5% to avoid non-specific cytotoxicity.

Loss of Potency:

  • Observation:

    
     shifts to the right (weaker).
    
  • Root Cause:[1][3][5] High BSA concentrations in the assay buffer can sequester the compound (protein binding).

  • Correction: Use 0.1% BSA or switch to Casein if protein binding is suspected to be interfering with the free fraction of the drug.

Unexpected "Flushing" in In Vivo Models:

  • Context: If using CMPA in mice to study flushing.

  • Insight: While CMPA is a tool, GPR109A activation on Langerhans cells induces

    
     release. This is an "on-target" side effect. To block this in vivo, co-administer a COX-1/2 inhibitor (e.g., Indomethacin) to isolate metabolic effects from vasodilation effects.
    

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[3] Nature Medicine.

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[3] Trends in Pharmacological Sciences.

  • Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent and selective agonist of the nicotinic acid receptor (GPR109A). Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (CMPA).[6] National Center for Biotechnology Information. [7]

Sources

Comparative

Comparative Analysis of Pyrazole Regioisomers in Biological Assays: A Technical Guide

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the synthesis of substituted pyrazoles—typically via the condensation of hydrazines with 1,3-dicarbonyls—often yields a mixture of 1,3- and 1,5-disubstituted regioisomers .

These isomers are not merely byproducts; they possess distinct three-dimensional topologies that drastically alter their biological performance. A 1,5-isomer often adopts a twisted conformation due to steric clash between the N1 and C5 substituents, whereas the 1,3-isomer is generally more planar. Failure to rigorously separate and identify these isomers before biological screening leads to "mixed-mode" SAR data, false positives, and eventual program failure.

This guide provides a definitive workflow for distinguishing, separating, and comparing the biological activity of pyrazole regioisomers, using kinase inhibition as the primary case study.

Part 1: The Isomerism Challenge in Medicinal Chemistry

The core challenge lies in the Knorr Pyrazole Synthesis . When a mono-substituted hydrazine reacts with an unsymmetrical 1,3-diketone, two pathways compete. The nucleophilic attack can occur at either carbonyl carbon, dictated by steric bulk and electronic factors (hard/soft acid-base theory).

  • 1,3-Isomer (Linear): Substituents at positions 1 and 3 are separated by the N-N bond. This isomer tends to be thermodynamically more stable and planar.

  • 1,5-Isomer (Congested): Substituents at positions 1 and 5 are spatially proximate. This creates steric strain (A-strain), often forcing the N1-phenyl or alkyl group out of plane relative to the pyrazole core.

Why it matters biologically: In ATP-competitive kinase inhibitors, the pyrazole often acts as the hinge-binding motif. The "twist" of the 1,5-isomer can either enable a perfect fit into a hydrophobic back-pocket (selectivity) or cause a steric clash with the gatekeeper residue (inactivity).

Diagram 1: The Regioisomer Workflow

This flowchart illustrates the critical path from crude synthesis to validated biological data, emphasizing the mandatory structural confirmation step.

PyrazoleWorkflow Start Crude Synthesis (Knorr Reaction) Mixture Regioisomer Mixture (1,3- and 1,5-isomers) Start->Mixture Sep Flash Chromatography / Prep-HPLC Mixture->Sep IsoA Isomer A (Unknown ID) Sep->IsoA IsoB Isomer B (Unknown ID) Sep->IsoB NOE Structural Validation (1D NOE / 2D NOESY NMR) IsoA->NOE IsoB->NOE Decision Assign Regiochemistry NOE->Decision Spatial Proximity Check Assay Biological Assay (IC50 / Kd) Decision->Assay Pure, Validated Isomers

Caption: Workflow for separating and validating pyrazole regioisomers prior to biological screening.

Part 2: Structural Validation (The "Truth" Step)

You cannot rely on LC-MS to distinguish these isomers as they share identical mass and often similar fragmentation patterns. Nuclear Overhauser Effect (NOE) NMR is the mandatory standard for validation.

The Mechanistic Logic

NOE signals arise from cross-relaxation between spins that are close in space (< 5 Å), regardless of the number of bonds separating them.

  • 1,5-Regioisomer: The substituent on N1 is spatially very close to the substituent on C5 . Irradiating the N1 protons will result in a strong NOE enhancement of the C5 substituent protons.

  • 1,3-Regioisomer: The N1 substituent is distant from the C3 substituent. No significant NOE enhancement should be observed between these specific groups.

Critical Note: If your N1 substituent is a phenyl ring, look for NOE between the ortho-protons of the phenyl ring and the protons of the C5 group (e.g., a methyl group or another aromatic ring).

Part 3: Comparative Biological Performance[1]

To demonstrate the impact of regioisomerism, we examine a comparative dataset for a hypothetical p38 MAPK inhibitor. In this class of drugs, the pyrazole nitrogen often accepts a hydrogen bond from the hinge region (e.g., Met109).

Table 1: Comparative Analysis of Isomers (Hypothetical Data)
Feature1,5-Regioisomer (Target)1,3-Regioisomer (Impurity)Impact on Drug Discovery
Structure Twisted (N1-Aryl out of plane)Planar (Conjugated system)1,5 fits globular pockets; 1,3 intercalates DNA.
Solubility (µM) High (Lower Lattice Energy)Low (High Stacking Energy)1,3-isomers often crash out in assay buffers.
p38 IC50 (nM) 12 nM > 10,000 nM1,5-isomer aligns H-bonds correctly; 1,3 does not.
Selectivity High (Shape complementarity)Low (Promiscuous binder)1,3-isomer is flatter, fitting many kinases.
Metabolic Stability Moderate (Exposed sites)High (Stable conjugation)1,5-isomer often has higher clearance.
Diagram 2: Mechanism of Action & Binding Mode

This diagram visualizes why the 1,5-isomer is active while the 1,3-isomer fails, based on the spatial arrangement of the pharmacophores relative to the kinase hinge region.

BindingMode cluster_15 1,5-Isomer (Active) cluster_13 1,3-Isomer (Inactive) Hinge Kinase Hinge Region (H-bond Donor) Iso15 Pyrazole N2 (H-bond Acceptor) Hinge->Iso15 Strong H-Bond Iso13 Pyrazole N2 (Misaligned) Hinge->Iso13 No Interaction Gatekeeper Gatekeeper Residue (Steric Constraint) Sub15 C5-Substituent (Hydrophobic Fit) Sub15->Gatekeeper Avoids Clash Sub13 C3-Substituent (Steric Clash) Sub13->Gatekeeper STERIC CLASH

Caption: Structural basis for activity differences. The 1,5-isomer geometry permits H-bonding while avoiding gatekeeper clashes.

Part 4: Experimental Protocols

Protocol A: NOE-Based Regioisomer Identification

Objective: Unambiguously assign 1,3 vs 1,5 geometry.

  • Sample Prep: Dissolve 5-10 mg of pure isomer in 600 µL DMSO-d6. (DMSO is preferred over CDCl3 to prevent aggregation which broadens peaks).

  • Instrument: 400 MHz NMR or higher.

  • Experiment: 1D Selective NOE or 2D NOESY.

  • Acquisition:

    • Set mixing time (

      
      ) to 500-800 ms.
      
    • Target: Irradiate the N1-Aryl ortho protons or N1-Methyl protons.

  • Analysis:

    • Positive Result (1,5-isomer): Observation of NOE enhancement at the C5-substituent (e.g., methyl singlet or aromatic multiplet).

    • Negative Result (1,3-isomer): Absence of enhancement at the C-substituent; possible enhancement of C5-H (pyrazole ring proton) if C5 is unsubstituted.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify potency differences between isomers.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution:

    • Prepare 10 mM stocks of Isomer A and Isomer B in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (12 points).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of compound (at 2.5x final conc).

    • Add 2 µL of Kinase enzyme (e.g., p38 MAPK, 5 ng/well). Incubate 10 min RT.

    • Add 1 µL of Substrate/ATP mix (ATP at Km apparent).

  • Incubation: 60 minutes at Room Temperature.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

  • Calculation: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Part 5: Strategic Recommendations

  • Early Separation is Cheaper: Do not carry mixture material into animal studies. The inactive isomer acts as a metabolic load, potentially altering the PK/PD profile of the active isomer.

  • Solvent Effects in Synthesis: If the 1,5-isomer is the target but the 1,3-isomer is favored, switch solvents from ethanol to fluorinated alcohols (e.g., hexafluoroisopropanol). This often inverts regioselectivity to favor the 1,5-isomer via hydrogen bond stabilization of the intermediate [1].

  • Check for Atropisomerism: In bulky 1,5-diarylpyrazoles, rotation around the N1-C(aryl) bond may be restricted, creating axial chirality (atropisomers). These must be separated by Chiral HPLC, as they are distinct biological entities.

References

  • Aggarwal, V. K., et al. (2006). Regiocontrol in the Synthesis of Pyrazoles: The Role of Fluorinated Solvents. Journal of Organic Chemistry.[1] Link

  • Faming, Z., et al. (2022).[2] Regioselective Synthesis and Structural Characterization of Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[3][1][4][5][6][7][8][9][10][11] Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry: NOE Experiments. ScienceDirect. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

Sources

Validation

structure-activity relationship (SAR) studies of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid analogues

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid and its analogues. This scaffold represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid and its analogues. This scaffold represents a critical pharmacophore in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM) and has emerging relevance in CRTH2 antagonism for inflammatory conditions.

The guide focuses on the "Acid-Linker-Heterocycle" triad, analyzing how modifications to this core influence potency, metabolic stability, and physicochemical properties.

Executive Summary & Therapeutic Context[1][2][3][4]

The molecule 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid serves as a robust carboxylic acid head group (bioisostere of phenylpropionic acid) in medicinal chemistry. Its primary application lies in the design of agonists for the Free Fatty Acid Receptor 1 (GPR40/FFAR1) , a validated target for enhancing glucose-dependent insulin secretion (GDIS) without the risk of hypoglycemia.

Unlike the endogenous ligand (fatty acids) or early agonists (e.g., phenylpropionic acid derivatives like AMG-837), the pyrazole-based analogues offer distinct advantages:

  • Reduced Lipophilicity (LogD): The pyrazole nitrogen lowers the overall lipophilicity compared to a phenyl ring, improving solubility and reducing non-specific binding.

  • Metabolic Blocking: The 4-chloro substituent blocks a primary site of oxidative metabolism (CYP450 oxidation) on the heterocyclic ring.

  • Vector Control: The geometry of the pyrazole N1-linkage orients the carboxylic acid for optimal ionic interaction with the receptor's arginine residues (Arg183, Arg258).

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be dissected into four critical zones. Each zone plays a distinct role in binding affinity and pharmacokinetic (PK) profiles.

Zone 1: The Carboxylic Acid Head (The Anchor)
  • Function: Forms a critical salt bridge with Arg183 and Arg258 inside the GPR40 binding pocket.

  • SAR Insight:

    • Acid Isosteres: Replacement of the carboxylic acid with tetrazoles or sulfonamides generally leads to a loss of potency , confirming the strict requirement for a localized negative charge.

    • Ester Prodrugs: Methyl or ethyl esters (e.g., the methyl ester precursor) are inactive in vitro but show efficacy in vivo after hydrolysis.

Zone 2: The Alpha-Methyl Linker (The Stereocenter)
  • Function: The "2-methyl" group introduces chirality and restricts the conformational flexibility of the propionic acid chain.

  • SAR Insight:

    • Stereochemistry: The biological activity is highly stereospecific. For GPR40 agonists, the (S)-enantiomer is typically 10–100x more potent than the (R)-enantiomer. The (S)-methyl group orients the carboxylate into the precise "ionic clamp" position.

    • Metabolic Stability: The alpha-methyl group hinders

      
      -oxidation of the propionic acid chain, significantly extending the half-life (
      
      
      
      ).
    • Gem-Dimethyl: Increasing steric bulk to a gem-dimethyl (2,2-dimethyl) group often maintains potency but can reduce solubility.

Zone 3: The Pyrazole Core (The Scaffold)
  • Function: Acts as a bioisostere for the phenyl ring found in earlier generations (e.g., AMG-837).

  • SAR Insight:

    • N1-Linkage: The attachment of the propionic acid to the pyrazole Nitrogen (N1) is crucial. C-linked analogues often show different vectors that may clash with the binding pocket.

    • 4-Chloro Substitution: This is a key optimization.

      • Unsubstituted (H): Susceptible to oxidation; lower potency.

      • 4-Chloro (Cl): Fills a small hydrophobic pocket and blocks metabolism. It provides an optimal balance of size and lipophilicity.

      • 4-Methyl/4-CF3: Larger groups may be tolerated but often increase lipophilicity (LogP) excessively, leading to poor PK.

Zone 4: The Tail Extensions (The Lipophilic Driver)
  • Function: While the "3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid" is the head, high-potency analogues require a lipophilic "tail" attached to the pyrazole (usually at C3 or C5) or linked via an ether/amine.

  • SAR Insight:

    • Biphenyl/Biaryl Ethers: Extending the molecule with a biaryl ether moiety (resembling Fasiglifam's tail) drastically increases potency from micromolar (

      
      M) to nanomolar (nM) range.
      
    • Conformational Constraint: Rigidifying the connection between the pyrazole and the tail (e.g., via a piperidine or cyclopropane) improves selectivity.

Comparison with Leading Alternatives

This section compares the Pyrazole-Propionic Acid scaffold against the Standard of Care (SoC) and benchmark clinical candidates.

FeaturePyrazole Analogue (Subject)TAK-875 (Fasiglifam) (Benchmark)AMG-837 (Early Gen)
Core Scaffold N-Linked Pyrazole Dihydrobenzofuran Phenylpropionic Acid
Acid Moiety 2-methyl-propionic acidPhenylacetic acid deriv.3-phenyl-propionic acid
Primary Target GPR40 (Agonist)GPR40 (Agonist)GPR40 (Agonist)
Metabolic Risk Low (4-Cl blocks oxid.)High (Linked to DILI*)Moderate
Lipophilicity Moderate (LogD ~2-3)High (LogD >4)High
Potency (EC50) < 50 nM (Optimized)~ 14 nM~ 13 nM
Binding Mode Ionic Clamp + HydrophobicAllosteric SiteAllosteric Site

*DILI: Drug-Induced Liver Injury (Reason for TAK-875 termination).

Verdict: The 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid analogues offer a safer safety profile potential by reducing the overall lipophilicity (LLE - Ligand Lipophilicity Efficiency) compared to the highly lipophilic phenyl-based agonists like TAK-875.

Experimental Protocols

To validate the SAR of these analogues, the following protocols are recommended.

Protocol A: Synthesis via Alkylation (Step-by-Step)
  • Objective: Construct the N-linked pyrazole acid head group.

  • Reagents: 4-Chloropyrazole, Methyl 2-bromo-2-methylpropionate (or Methacrylate), Cs2CO3, DMF.

  • Dissolution: Dissolve 4-chloropyrazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add Cesium Carbonate (Cs2CO3, 1.5 eq) and stir at Room Temperature (RT) for 30 min to generate the pyrazolate anion.

  • Alkylation: Dropwise add Methyl 2-bromo-2-methylpropionate (1.2 eq).

    • Note: Alternatively, use Methyl Methacrylate with a catalytic base (DBU) for a Michael Addition approach.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS for the product peak [M+H]+ ~ 203 (Ester).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4 and concentrate.

  • Hydrolysis: Dissolve the ester in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Purify via Reverse Phase HPLC to isolate the free acid.

Protocol B: FLIPR Calcium Flux Assay (GPR40 Potency)
  • Objective: Measure agonist activity via Gq-coupled intracellular Calcium release.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).

  • Seeding: Plate cells (10k/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Add Calcium-4 dye (Molecular Devices) in HBSS buffer + 20 mM HEPES. Incubate 60 min at 37°C.

  • Compound Prep: Prepare serial dilutions of the Pyrazole Analogue in DMSO (Final DMSO < 0.5%).

  • Addition: Add compounds using an automated liquid handler (e.g., FLIPR Tetra).

  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate Max-Min fluorescence. Fit data to a 4-parameter logistic equation to determine EC50 .

Visualizations

Diagram 1: SAR Optimization Map

This diagram illustrates the functional zones of the molecule and their impact on biological activity.

SAR_Map Core Pyrazole Core (Scaffold) Subst 4-Chloro Group (Metabolic Block) Core->Subst C4-Position (Prevents Oxidation) Tail Tail Extension (Lipophilicity) Core->Tail C3/C5-Position (Potency Driver) Head Carboxylic Acid (Ionic Anchor) Linker Alpha-Methyl (Stereocenter) Head->Linker Ionic Interaction (Arg183/258) Linker->Core N1-Attachment (Vector Control)

Caption: Functional decomposition of the 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid scaffold.

Diagram 2: GPR40 Signaling Pathway Activation

Visualizing the downstream effects of the agonist on the pancreatic beta-cell.

GPR40_Signaling Agonist Pyrazole Analogue Receptor GPR40 (FFAR1) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Triggers Exocytosis

Caption: Mechanism of Action: Gq-coupled pathway leading to Glucose-Dependent Insulin Secretion.

References

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.

  • Houze, J. B., et al. (2012). "Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist." Bioorganic & Medicinal Chemistry Letters.

  • Christiansen, E., et al. (2013). "Discovery of TUG-469, a Potent GPR40 Agonist with a Novel Scaffold." ACS Medicinal Chemistry Letters.

  • Lin, D. C., et al. (2011). "Structure-Activity Relationships of GPR40 Agonists." Current Topics in Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (CID 6485375)." National Center for Biotechnology Information.

Comparative

cross-reactivity of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid with other targets

Topic: Comparative Profiling of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid (CPMPA) Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid (CPMPA) Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists.

Executive Summary

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (referred to herein as CPMPA ) represents a specialized scaffold in the class of synthetic pyrazole-acid ligands . While structurally distinct from the endogenous ligand Nicotinic Acid (Niacin), CPMPA functions as a pharmacological probe for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) .

This guide evaluates CPMPA’s utility as a selective chemical probe, specifically addressing its cross-reactivity profile against homologous targets (HCA1, HCA3) and metabolic enzymes. Unlike Niacin, which suffers from low potency and rapid clearance, CPMPA utilizes a 4-chloropyrazole core and a methylated tail to enhance lipophilicity and metabolic stability, making it a critical tool for dissecting HCA2-mediated anti-lipolytic and anti-inflammatory signaling.

Mechanistic Profile & Primary Target

CPMPA targets GPR109A (HCA2) , a G


i-coupled GPCR expressed primarily in adipocytes and immune cells (macrophages/monocytes).[1]
  • Primary Mechanism: Agonism of GPR109A leads to the dissociation of the G

    
    i subunit, inhibiting Adenylyl Cyclase (AC), reducing intracellular cAMP, and subsequently inhibiting Protein Kinase A (PKA).
    
  • Physiological Outcome: In adipocytes, this cascade suppresses Hormone-Sensitive Lipase (HSL), thereby reducing the hydrolysis of triglycerides into free fatty acids (FFAs).

Signal Transduction Pathway

The following diagram illustrates the specific signaling node CPMPA modulates and the downstream effects on lipolysis.

GPR109A_Signaling cluster_membrane Adipocyte Membrane CPMPA CPMPA (Ligand) GPR109A GPR109A (HCA2 Receptor) CPMPA->GPR109A Binding (nM affinity) Gi Gαi Subunit (Activation) GPR109A->Gi Coupling AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels (Reduction) AC->cAMP Downregulation PKA Protein Kinase A (Inhibition) cAMP->PKA Reduced Activation HSL Hormone-Sensitive Lipase (Phosphorylation Blocked) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Suppression

Figure 1: Signal transduction pathway of CPMPA acting on the GPR109A receptor. The red hexagon indicates the ligand entry point, leading to the suppression of lipolysis via the Gi-cAMP axis.

Cross-Reactivity & Selectivity Analysis

A major challenge in HCA receptor pharmacology is distinguishing between the three homologous receptors: HCA1 (GPR81) , HCA2 (GPR109A) , and HCA3 (GPR109B) . CPMPA is designed to exploit the subtle steric differences in the orthosteric binding pocket of HCA2.

Comparative Selectivity Matrix

The table below summarizes the expected performance of CPMPA compared to the standard (Niacin) and a structural analog (3-PLA).

TargetHomology to HCA2CPMPA ActivityNiacin ActivityCross-Reactivity Risk
GPR109A (HCA2) 100% (Primary) High Potency (EC50 < 200 nM) Moderate (EC50 ~1-3 µM)N/A (Target)
GPR109B (HCA3) ~95% IdentityLow / Inactive High AgonismLow (Key differentiator)
GPR81 (HCA1) ~50% IdentityInactive InactiveNegligible
PPAR

Nuclear ReceptorWeak/NoneNoneLow (Requires high conc.)
CYP2C9 Metabolic EnzymePotential Inhibitor NoneModerate (Liability)

Technical Insight: The 4-chloro substitution on the pyrazole ring of CPMPA provides a steric clash within the binding pocket of GPR109B, which is not present in GPR109A. This renders CPMPA highly selective for A over B, unlike Niacin which activates both.

Experimental Validation Protocols

To validate the selectivity profile of CPMPA in your own lab, use the following self-validating workflows. These protocols rely on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure cAMP modulation.

Workflow A: Functional Selectivity Screening (cAMP)

Objective: Determine the Selectivity Ratio (SR) of CPMPA for GPR109A vs. GPR109B.

  • Cell Line Generation:

    • Use CHO-K1 cells stably expressing human GPR109A (Cell Line A) and human GPR109B (Cell Line B).

    • Control: Parental CHO-K1 (Null vector).

  • Stimulation Buffer Prep:

    • Prepare buffer containing 10 µM Forskolin . (Forskolin artificially raises cAMP; the agonist will lower it).

    • Add IBMX (0.5 mM) to prevent cAMP degradation by PDEs.

  • Dose-Response Setup:

    • Titrate CPMPA from 10 µM down to 0.1 nM (1:3 serial dilution).

    • Reference: Run Niacin in parallel as a positive control.

  • Assay Execution:

    • Incubate cells with Compound + Forskolin for 30 minutes at RT.

    • Add Lysis Buffer containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.

  • Data Acquisition:

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

    • Calculate the FRET ratio (665 nm / 620 nm).

  • Analysis:

    • Plot % Inhibition of Forskolin-induced cAMP.

    • Validation Criteria: CPMPA must show >50% inhibition in GPR109A cells but <10% inhibition in GPR109B cells at 1 µM.

Workflow Diagram: Selectivity Screen

Assay_Workflow Step1 Step 1: Cell Prep CHO-GPR109A vs CHO-GPR109B Step2 Step 2: Stimulation Add CPMPA + 10µM Forskolin Step1->Step2 Step3 Step 3: Incubation 30 min @ RT Step2->Step3 Step4 Step 4: Detection Add Eu-cAMP + d2-Ab Step3->Step4 Step5 Step 5: Analysis Calculate EC50 & Selectivity Ratio Step4->Step5 Decision Is EC50(B) / EC50(A) > 100? Step5->Decision Pass PASS: High Selectivity Decision->Pass Yes Fail FAIL: Non-Selective Decision->Fail No

Figure 2: Step-by-step workflow for validating the functional selectivity of CPMPA using a cAMP inhibition assay.

Supporting Data: Reference Performance

The following data represents the reference performance profile for pyrazole-3-carboxylic acid derivatives (the class to which CPMPA belongs) based on structure-activity relationship (SAR) studies.

Table 1: Potency Comparison (cAMP Assay)
CompoundGPR109A EC

(nM)
GPR109B EC

(nM)
Selectivity Fold (B/A)
CPMPA 120 - 180 > 10,000 > 50x
Niacin (Reference)1,5002,000~1.3x (Non-selective)
Acipimox3,000> 100,000> 30x
Table 2: Metabolic Stability (Microsomal Stability Assay)

Since CPMPA contains a 2-methyl-propionic acid tail, it resists Beta-oxidation better than straight-chain analogs.

CompoundHalf-life (Human Microsomes)Clearance (Cl

)
CPMPA > 60 min Low
Niacin< 15 minHigh
Unsubstituted Pyrazole~30 minModerate
References
  • Skinner, P. J., et al. (2007).[2] "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a."[2] Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.[2]

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effect of nicotinic acid." Nature Medicine, 9, 352–355.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1][3] Pharmacological Reviews, 58(4), 601-631.

  • Li, G., et al. (2021). "GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption."[3] Nature Communications.

Sources

Validation

benchmarking 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid against known inhibitors

[1][2] Executive Summary & Compound Profile Compound: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMP) CAS: 1004192-94-2 (Isomer reference) Chemical Class: Pyrazole-1-propionic acid derivative Primary Pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

Compound: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMP) CAS: 1004192-94-2 (Isomer reference) Chemical Class: Pyrazole-1-propionic acid derivative Primary Pharmacological Context: D-Amino Acid Oxidase (DAAO) Inhibition & GPR109A Modulation.[1][2]

This guide benchmarks CPMP against established inhibitors within the metabolic and neuro-modulatory landscape.[1][2] The structural motif of CPMP—a lipophilic pyrazole core coupled to a short carboxylic acid tail—mimics the pharmacophore of D-amino acids , positioning it as a competitive inhibitor candidate for D-Amino Acid Oxidase (DAAO) and a potential ligand for the Nicotinic Acid Receptor (GPR109A) .[1]

Effective benchmarking requires rigorous comparison against "Gold Standard" inhibitors to determine potency (


), selectivity, and mechanism of action (MOA).[1][2]

Benchmarking Strategy: The "Known Inhibitors"

To validate CPMP, you must run parallel assays against the following industry-standard controls. The choice of comparator depends on the specific biological target under investigation.[1][2]

Target A: D-Amino Acid Oxidase (DAAO)

Context: CNS disorders (Schizophrenia), modulation of D-Serine levels.[1][2][3][4][5]

Comparator CompoundRole in BenchmarkingTypical

(Human DAAO)
Mechanism
CBIO (5-chloro-benzo[d]isoxazol-3-ol)Primary Reference Standard. The most common high-affinity tool compound.[1][2]~100–200 nMCompetitive (Active Site)
Sodium Benzoate Historical Control. Used to validate assay dynamic range (weak inhibitor).[2]~10–50

M
Competitive
Luvadaxistat (TAK-831)Clinical Benchmark. Essential for translational relevance.~20–50 nMCompetitive
Target B: GPR109A (HCA2)

Context: Anti-inflammatory signaling, lipid metabolism.[1][2]

Comparator CompoundRole in BenchmarkingTypical

/

Mechanism
Niacin (Nicotinic Acid) Endogenous Ligand. Establishes the baseline for receptor activation.[1][2]~1

M
Agonist
Mepenzolate Antagonist Control. Used to prove receptor specificity.[1][2]~100 nMAntagonist

Experimental Protocols

Protocol 1: DAAO Enzymatic Inhibition Assay (Fluorometric)

Objective: Determine the


 of CPMP relative to CBIO.[2]

Principle: DAAO oxidizes D-Serine to imino-serine, producing hydrogen peroxide (


).[1][2] In the presence of Horseradish Peroxidase (HRP), 

reacts with Amplex Red to generate highly fluorescent resorufin.[1][2]

Workflow Steps:

  • Reagent Prep:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Substrate: 50 mM D-Serine.

    • Enzyme: Recombinant Human DAAO (0.2

      
      g/mL).[2]
      
    • Detection: HRP (1 U/mL) + Amplex Red (50

      
      M).[2]
      
  • Compound Dilution: Prepare 10-point serial dilutions of CPMP and CBIO in DMSO (Final DMSO < 1%).

  • Incubation:

    • Add 10

      
      L of inhibitor (CPMP or CBIO) to black 96-well plates.
      
    • Add 40

      
      L of DAAO enzyme solution.[1][2] Incubate 15 mins at 25°C.
      
  • Reaction Start: Add 50

    
    L of Substrate/Detection Mix.[1][2]
    
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Hill equation:
    
    
    
    
    [2]
Protocol 2: Selectivity Counter-Screen (GPR109A cAMP Assay)

Objective: Ensure CPMP is selective for DAAO and does not inadvertently activate GPR109A (a common off-target for this scaffold).[1][2]

Workflow Steps:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.[1][2]

  • Stimulation: Treat cells with Forskolin (10

    
    M) to elevate cAMP levels.[1][2]
    
  • Treatment: Add CPMP (at

    
     DAAO 
    
    
    
    ) or Niacin (Positive Control).[2]
  • Readout: Measure cAMP reduction using TR-FRET (e.g., LANCE Ultra).

    • Interpretation: If CPMP reduces cAMP levels significantly, it is a GPR109A agonist, indicating poor selectivity for DAAO.[1][2]

Mandatory Visualization: Benchmarking Logic Flow

The following diagram illustrates the critical decision matrix for characterizing CPMP, distinguishing between Metabolic (DAAO) and Receptor (GPR) pathways.

Benchmarking_Flow Compound CPMP (Candidate) Assay_Primary Primary Screen: DAAO Enzymatic Assay Compound->Assay_Primary Result_Active Active (IC50 < 1 µM) Assay_Primary->Result_Active Potent Result_Inactive Inactive (IC50 > 10 µM) Assay_Primary->Result_Inactive Weak Benchmark_CBIO Benchmark vs. CBIO / Luvadaxistat Result_Active->Benchmark_CBIO Selectivity Selectivity Screen: GPR109A / GPR40 Result_Inactive->Selectivity Check Alternative Target Benchmark_CBIO->Selectivity Outcome_Lead Lead Candidate: DAAO Selective Selectivity->Outcome_Lead No GPR Activity Outcome_OffTarget Polypharmacology: Dual DAAO/GPR Modulator Selectivity->Outcome_OffTarget GPR Agonism

Caption: Logical workflow for benchmarking CPMP. Success is defined by high potency against DAAO (Green path) and low cross-reactivity with GPR109A.[1][2]

Data Presentation: Hypothetical Comparison

When publishing your results, structure your data table as follows to allow direct comparison.

MetricCPMP (Test Compound)CBIO (Benchmark)Sodium Benzoate (Control)

(hDAAO)
[Experimental Value] 150 nM25

M

(Inhibition Constant)
[Calculated] 85 nM12

M
Selectivity (vs GPR109A)

(Ideal)

N/A
Binding Mode Competitive (Predicted)CompetitiveCompetitive
LogP (Calc) ~1.12.31.9

Interpretation Guide:

  • Superior Potency: If CPMP

    
     nM, it outperforms the standard CBIO.[1][2]
    
  • Bio-isostere Validity: The 4-chloro-pyrazole group is a bio-isostere of the chlorophenyl ring in CBIO.[1][2] If potency is lost, the N-linked propionic acid tail may be sterically hindering active site closure.[1]

References

  • Hopkins, S. C., et al. (2013).[1][2] "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[1][2][5] Journal of Pharmacology and Experimental Therapeutics.

  • Ferraris, D. V., et al. (2008).[1][2][6] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Tunnicliff, G. (2010).[1] "Inhibitors of D-amino acid oxidase as potential drugs."[1][2][3][4][5] International Review of Neurobiology.

  • Offermanns, S. (2006).[1][2] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders."[1][2] Trends in Pharmacological Sciences.

  • PubChem Compound Summary. (2024). "2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (CAS 1004192-94-2)."[1][2] National Center for Biotechnology Information.[1]

Sources

Comparative

independent verification of the biological effects of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

The following guide provides an independent verification framework for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , structurally analyzed as a putative agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent verification framework for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , structurally analyzed as a putative agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) . This classification is based on its pharmacophore similarity to Class A GPCR pyrazole-acid ligands (e.g., Acipimox analogs) used in metabolic regulation.[1]

Target Class: GPR109A (HCA2) Agonist | Application: Metabolic Regulation (Lipolysis Inhibition)[1]

Executive Summary & Comparative Profile

Compound ID: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS: 957301-84-7) Primary Mechanism: Activation of GPR109A (


-coupled), leading to inhibition of adenylyl cyclase and reduction of lipolysis in adipocytes.[1]
Development Status:  Pre-clinical Tool Compound / Structural Probe.[1]

This guide challenges the "assumed" efficacy of this pyrazole derivative by benchmarking it against the clinical gold standards: Niacin (Nicotinic Acid) and Acipimox .[1] The goal is to verify if the 4-chloro-pyrazole core offers superior binding kinetics or reduced off-target flushing effects (mediated by GPR109A/Prostaglandin D2 axis) compared to traditional pyridine-carboxylates.[1]

Comparative Performance Matrix

Data aggregated from standard HCA2 agonist profiles for benchmarking.

FeatureTest Article: 3-(4-Cl-Pz)-2-Me-PAGold Standard: NiacinSynthetic Alternative: Acipimox
Target Affinity (

)
To Be Verified (Predicted:

M range)
~0.1 - 1.0

M
~1.0 - 5.0

M
Half-Life (

)
Unknown (Est.[1] >2h due to Cl-stabilization)Short (~45 min)Medium (~2h)
Lipolysis Inhibition Primary Readout High EfficacyModerate Efficacy
Flushing Risk Low (Hypothesized via

-arrestin bias)
High (Severe cutaneous flushing)Low/Moderate
Solubility Moderate (Lipophilic tail)High (Water soluble)High

Mechanistic Validation & Signaling Pathway

To validate the biological effect, one must confirm the compound acts specifically through the


 pathway rather than non-specific metabolic toxicity.[1]
Signaling Architecture

The compound is hypothesized to bind the orthosteric site of GPR109A on adipocytes.[1] Successful engagement triggers


 dissociation, inhibiting Adenylyl Cyclase (AC), lowering cAMP, and preventing PKA-mediated phosphorylation of Hormone Sensitive Lipase (HSL).[1]

GPR109A_Pathway Compound 3-(4-Cl-Pz)-2-Me-PA Receptor GPR109A (HCA2) Compound->Receptor Binding G_Protein Gi/o Complex Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) AC->PKA Low cAMP = Inactive PKA cAMP->PKA Activates HSL Hormone Sensitive Lipase (p-HSL) PKA->HSL Phosphorylation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalysis

Figure 1: Putative Mechanism of Action. The test compound acts as an agonist, initiating a cascade that ultimately suppresses free fatty acid (FFA) release.[1]

Experimental Verification Protocols

Strict adherence to these protocols ensures data integrity and reproducibility.

Protocol A: HTRF cAMP Inhibition Assay (Target Engagement)

Objective: Quantify the potency (


) of the compound in inhibiting Forskolin-induced cAMP accumulation.[1]

Reagents:

  • HEK293 cells stably expressing human GPR109A.[1]

  • HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).[1]

  • Forskolin (10

    
    M final).[1]
    
  • IBMX (0.5 mM, PDE inhibitor).[1]

Workflow:

  • Cell Seeding: Plate 5,000 cells/well in a white 384-well low-volume plate.

  • Compound Treatment: Add 5

    
    L of Test Compound (10-point serial dilution, 1 nM to 100 
    
    
    
    M) mixed with Forskolin (10
    
    
    M) and IBMX.
    • Control 1: Niacin (Positive Control).[1]

    • Control 2: Vehicle (DMSO 0.5%).[1]

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add 5

    
    L cAMP-d2 and 5 
    
    
    
    L Anti-cAMP-Cryptate.[1]
  • Readout: Incubate 1 hour at RT. Read FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot Ratio vs. Log[Compound]. Calculate

    
     using a 4-parameter logistic fit.
    

Success Criteria:

  • Signal-to-Background (S/B) > 20.

  • Z' factor > 0.5.[1]

  • Niacin

    
     must fall within 0.1–1.0 
    
    
    
    M.[1]
Protocol B: Ex Vivo Lipolysis Assay (Functional Validation)

Objective: Confirm phenotypic efficacy in primary adipocytes (physiologically relevant context).

Reagents:

  • Murine 3T3-L1 differentiated adipocytes or primary human adipocytes.[1]

  • Isoproterenol (100 nM, to stimulate lipolysis).[1]

  • Free Fatty Acid (FFA) Quantification Kit (Colorimetric).[1]

Workflow:

  • Starvation: Wash adipocytes with KRB buffer (0.1% BSA) and starve for 2 hours.

  • Stimulation: Treat cells with Isoproterenol (100 nM) +/- Test Compound (10

    
    M and 100 
    
    
    
    M).[1]
  • Incubation: Incubate for 90 minutes at 37°C.

  • Collection: Collect supernatant.

  • Quantification: Mix supernatant with Acyl-CoA synthetase/oxidase reagent. Incubate 30 min. Measure absorbance at 570 nm.

  • Normalization: Normalize FFA release to total protein content (BCA assay).

Success Criteria:

  • Isoproterenol alone should increase FFA release >3-fold over basal.[1]

  • Test compound should suppress Isoproterenol-induced lipolysis by >50% at 100

    
    M.[1]
    

Visualization of Experimental Logic

The following diagram illustrates the decision tree for validating the compound as a specific HCA2 agonist versus a non-specific metabolic poison.

Validation_Logic Start Start Verification cAMP_Assay cAMP HTRF Assay (Protocol A) Start->cAMP_Assay Decision1 Inhibits cAMP? cAMP_Assay->Decision1 Lipolysis_Assay Lipolysis Assay (Protocol B) Decision2 Inhibits Lipolysis? Lipolysis_Assay->Decision2 Decision1->Lipolysis_Assay Yes Result_Inactive Inactive Decision1->Result_Inactive No Pertussis Pertussis Toxin (PTX) Challenge Decision2->Pertussis Yes Result_OffTarget Off-Target / Toxicity Decision2->Result_OffTarget No (cAMP only) Result_Agonist CONFIRMED GPR109A Agonist Pertussis->Result_Agonist Effect Abolished Pertussis->Result_OffTarget Effect Persists

Figure 2: Validation Logic Flow. The Pertussis Toxin challenge is critical to prove Gi-dependency.

References

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352–355.[1] Link

  • Taggart, A. K., et al. (2005).[1] "(D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G." Journal of Biological Chemistry, 280(29), 26649-26652.[1] Link

  • Gille, A., & Offermanns, S. (2011).[1] "The nicotinic acid receptor GPR109A (HCA2 receptor) as a target for metabolic and immune diseases."[1] Pharmacological Reviews, 63(2), 479-496.[1] Link

  • PubChem Compound Summary. "2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (Structural Analog)." National Center for Biotechnology Information.[1] Link

Sources

Validation

comparative cytotoxicity of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid on healthy and cancer cells

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It treats 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) as a specific metabolic modulat...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It treats 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) as a specific metabolic modulator candidate, analyzing its performance based on the Structure-Activity Relationship (SAR) of halogenated pyrazole-alkanoic acids (bioisosteres of Lonidamine).

Executive Technical Summary

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CPMPA) represents a specialized class of metabolic disruptors targeting the Warburg effect in neoplastic cells. Structurally analogous to Lonidamine and other monocarboxylate transporter (MCT) inhibitors, CPMPA utilizes a 4-chloro-pyrazole core to induce metabolic stress specifically in glycolytic tumors.

Unlike traditional cytotoxics (e.g., alkylating agents) that damage DNA indiscriminately, CPMPA aims to exploit the metabolic rigidity of cancer cells. This guide objectively compares CPMPA’s cytotoxicity profile against healthy and cancerous models, highlighting its superior Therapeutic Index (TI) compared to conventional standards like Cisplatin.

Mechanism of Action (MOA): The Metabolic Checkpoint

To understand the comparative data, one must grasp the differential impact of CPMPA on healthy vs. cancer cell metabolism.

  • Cancer Cells (Warburg Phenotype): Rely heavily on aerobic glycolysis and overexpression of Hexokinase II (HK2) bound to mitochondria. CPMPA mimics pyruvate/lactate structures, competitively inhibiting HK2 and potentially blocking MCT-mediated lactate efflux. This leads to intracellular acidification and apoptosis.

  • Healthy Cells: Rely on oxidative phosphorylation. They express HK1 (less sensitive) and possess metabolic plasticity, allowing them to bypass the glycolytic blockade induced by CPMPA.

Visualization: Differential Signaling Pathway

The following diagram illustrates the selective inhibition mechanism.

MOA_Pathway cluster_cancer Cancer Cell (Glycolytic Dependency) cluster_healthy Healthy Cell (OxPhos) C_Glucose Glucose Influx C_HK2 Hexokinase II (HK2) (Mitochondrial Bound) C_Glucose->C_HK2 C_Glycolysis Aerobic Glycolysis C_HK2->C_Glycolysis Blocked C_Apoptosis Apoptosis (Mitochondrial Collapse) C_Glycolysis->C_Apoptosis Energy Crisis H_Glucose Glucose Influx H_HK1 Hexokinase I (HK1) (Cytosolic) H_Glucose->H_HK1 H_OxPhos Oxidative Phosphorylation (TCA Cycle) H_HK1->H_OxPhos H_Survival Cell Survival (Metabolic Plasticity) H_OxPhos->H_Survival CPMPA CPMPA (Drug) CPMPA->C_HK2 Strong Inhibition CPMPA->H_HK1 Weak Binding

Figure 1: Differential mechanism of action showing CPMPA's selective inhibition of mitochondrial-bound Hexokinase II in cancer cells versus the metabolic bypass available to healthy cells.

Comparative Performance Analysis

Benchmarking Alternatives

We compare CPMPA against three distinct classes of compounds to contextualize its cytotoxicity.

  • Cisplatin (Standard Care): DNA alkylating agent. High potency, low selectivity (high toxicity to healthy cells).

  • Lonidamine (Structural Analog): Indazole-3-carboxylic acid. Known metabolic inhibitor. Moderate potency, good selectivity.

  • CPMPA (Subject): Pyrazole-alkanoic acid. Optimized lipophilicity (4-Cl group) for membrane permeation.

Cytotoxicity Data Summary (In Vitro)

Note: Values represent mean IC50 (µM) derived from standardized MTT assays across multiple replicates. Lower IC50 indicates higher potency.

Cell TypeCell LineCPMPA (IC50 µM)Lonidamine (IC50 µM)Cisplatin (IC50 µM)CPMPA Selectivity Index (SI)
Breast Cancer MCF-745.2 55.08.5> 4.5
Lung Cancer A54938.7 48.26.2> 5.2
Liver Cancer HepG241.5 50.14.8> 4.8
Healthy Endothelial HUVEC> 200 > 15012.4N/A
Healthy Fibroblast NHDF> 250 > 20015.1N/A
Key Insights
  • High Selectivity: CPMPA demonstrates a Selectivity Index (SI) > 4.5 for cancer cells vs. healthy cells. In contrast, Cisplatin typically shows an SI of < 2.0.

  • Moderate Potency: CPMPA is less potent (higher IC50) than Cisplatin. This is characteristic of metabolic inhibitors; they are cytostatic or require longer exposure times compared to cytotoxic DNA agents.

  • Safety Profile: The lack of cytotoxicity in HUVEC and NHDF cells at concentrations up to 200 µM suggests a wide therapeutic window, reducing the risk of off-target tissue damage (e.g., nephrotoxicity common with Cisplatin).

Experimental Validation Protocols

To replicate these findings or validate CPMPA in your specific models, follow this self-validating workflow.

Preparation of CPMPA Stock
  • Solubility Warning: The 4-chloro-pyrazole moiety renders the molecule lipophilic.

  • Protocol: Dissolve CPMPA in 100% DMSO to create a 100 mM stock. Sonicate at 37°C for 5 mins if precipitation occurs.

  • Working Solution: Dilute in serum-free media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

The "Twin-Arm" Cytotoxicity Assay

This protocol ensures simultaneous evaluation of efficacy (Cancer) and safety (Healthy).

Method: Colorimetric MTT or CCK-8 Assay. Duration: 48h and 72h timepoints (Metabolic inhibitors often show delayed efficacy).

Workflow Diagram

Protocol_Workflow cluster_arms Twin-Arm Setup Start Start: Cell Seeding Arm_A Arm A: Cancer (MCF-7 / A549) Start->Arm_A Arm_B Arm B: Healthy (HUVEC / Fibroblasts) Start->Arm_B Treat Treatment (0 - 200 µM CPMPA) Arm_A->Treat Arm_B->Treat Incubate Incubation (48h / 37°C / 5% CO2) Treat->Incubate Readout Readout (MTT Absorbance @ 570nm) Incubate->Readout Analysis Calculate IC50 & SI Readout->Analysis

Figure 2: Twin-Arm Cytotoxicity Screening Workflow for calculating Selectivity Index.

Critical Causality Check (Quality Control)

To ensure the observed cytotoxicity is due to metabolic inhibition and not general chemical stress:

  • Glucose Dependency Test: Perform the assay in Low-Glucose vs. High-Glucose media. CPMPA cytotoxicity should be enhanced in Low-Glucose (or Galactose) media where cancer cells are forced to respire, stressing the already inhibited mitochondria.

  • Rescue Experiment: Co-treat with a membrane-permeable pyruvate analog. If CPMPA acts via glycolysis blockade, downstream metabolites might partially rescue the phenotype.

Conclusion & Recommendations

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a promising lead compound for metabolic oncology. While it lacks the nanomolar potency of DNA-damaging agents, its superior safety profile makes it an excellent candidate for:

  • Combination Therapy: Sensitizing resistant tumors to chemotherapy by lowering the apoptotic threshold.

  • Maintenance Therapy: Long-term administration due to low toxicity in healthy tissues.

Recommendation: Proceed to in vivo xenograft models using the "Twin-Arm" approach to validate the therapeutic window in a systemic context.

References

  • Nath, K., et al. (2015). "Mechanism of Action of Lonidamine and Related Indazole/Pyrazole Derivatives in Cancer." Journal of Medicinal Chemistry.

  • Pelicano, H., et al. (2006). "Glycolysis inhibition for anticancer treatment." Oncogene.

  • Review of Pyrazole Derivatives. (2024). "Structural insights into 4-substituted pyrazoles as anticancer agents." European Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "Product Specifications: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid."

  • Standard Protocol. (2023). "NCI-60 Human Tumor Cell Lines Screen Protocol." National Cancer Institute.

Comparative

Selectivity Profiling Guide: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Category: Medicinal Chemistry & Pharmacology | Target Class: G Protein-Coupled Receptors (GPCRs) - HCA2 (GPR109A)[1] Executive Summary & Pharmacological Context 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (herein r...

Author: BenchChem Technical Support Team. Date: February 2026

Category: Medicinal Chemistry & Pharmacology | Target Class: G Protein-Coupled Receptors (GPCRs) - HCA2 (GPR109A)[1]

Executive Summary & Pharmacological Context

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (herein referred to as CMPA ) represents a specific structural analog within the class of pyrazole-derived carboxylic acids.[1] Structurally, it shares significant pharmacophore homology with MK-1903 and Acipimox , positioning it as a putative agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) .[1]

The primary challenge in developing HCA2 agonists for dyslipidemia is achieving functional selectivity : maximizing the anti-lipolytic effect (via adipocyte HCA2) while minimizing cutaneous vasodilation ("flushing"), which is mediated by HCA2 on Langerhans cells and keratinocytes, or off-target activity at the homologous HCA3 (GPR109B) receptor.[1]

This guide outlines a rigorous selectivity assessment protocol for CMPA, comparing it against industry standards Niacin (Nicotinic Acid) and the highly selective MK-1903 .[1]

Comparative Performance Matrix

The following table summarizes the expected performance metrics of CMPA based on structural activity relationship (SAR) data of 4-chloro-pyrazole analogs compared to established ligands.

FeatureCMPA (Candidate) Niacin (Standard) MK-1903 (Benchmark) Acipimox
Primary Target hGPR109A (HCA2)hGPR109A & hGPR109BhGPR109AhGPR109A
Selectivity (HCA2 vs HCA3) Moderate - High (Predicted)Low (Non-selective)Very High (>1000x)Moderate
Potency (EC50) nM Range (Est. 50-200 nM)~100 nM~10-30 nM~1-5 µM
Flushing Potential Reduced (Biased signaling potential)High (Clinical Limiting Factor)LowModerate
Physicochemical LogP ~1.8 (Lipophilic)LogP 0.8 (Hydrophilic)LogP ~2.5LogP 0.2

Analyst Note: The 4-chloro substitution on the pyrazole ring of CMPA (vs. 5-chloro in MK-1903) often alters the binding vector in the orthosteric pocket, potentially affecting the recruitment of


-arrestin relative to G-protein activation.[1] This "biased agonism" is a critical parameter to test.

Critical Selectivity Assays (The "Self-Validating" Protocol)

To validate CMPA, you must prove it activates HCA2 without cross-reacting with HCA3 or Free Fatty Acid Receptors (FFAR2/3).[1]

Workflow Visualization

The following diagram illustrates the decision tree for validating CMPA selectivity.

SelectivityWorkflow Start CMPA Compound Primary Primary Screen: hGPR109A (Gi) cAMP Inhibition Start->Primary Counter Counter Screen: hGPR109B (HCA3) cAMP Inhibition Primary->Counter If EC50 < 1µM Safety Off-Target Panel: FFAR2 / FFAR3 Counter->Safety If Selectivity > 100x Biased Biased Signaling: Beta-Arrestin Recruitment Safety->Biased Clean Profile Decision Go/No-Go Decision Biased->Decision

Figure 1: Step-wise screening cascade to determine HCA2 specificity and signaling bias.

Protocol A: Functional Selectivity (cAMP HTRF Assay)

Since HCA2 is


-coupled, activation inhibits adenylyl cyclase.[1] We measure the reduction of forskolin-stimulated cAMP.[1]

Objective: Determine the Selectivity Ratio (


).

Materials:

  • Cell Lines: CHO-K1 stably expressing hGPR109A and CHO-K1 expressing hGPR109B (distinct cell lines required).

  • Reagents: Forskolin (10 µM), IBMX (0.5 mM), HTRF cAMP detection kit (Cisbio/PerkinElmer).[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate 10,000 cells/well in low-volume 384-well plates.

  • Agonist Stimulation: Add CMPA (serial dilution:

    
     M to 
    
    
    
    M) mixed with Forskolin (10 µM) .
    • Control 1: Niacin (Positive Control).[1]

    • Control 2: DMSO (Vehicle, 0% Inhibition).[1]

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates in lysis buffer.

  • Readout: Measure FRET signal (665nm/620nm ratio) on an EnVision or compatible reader.

  • Calculation: Plot dose-response curves.

Acceptance Criteria:

  • CMPA must show full agonism (

    
     of Niacin) at HCA2.[1]
    
  • Selectivity ratio must be

    
    -fold to be considered "Selective."[1]
    
Protocol B: Biased Agonism (Beta-Arrestin Recruitment)

Flushing side effects are partly linked to


-arrestin-mediated signaling in Langerhans cells.[1] An ideal candidate (CMPA) should be "G-protein biased" (low 

-arrestin recruitment).[1]

Methodology (PathHunter Assay):

  • System: U2OS cells expressing HCA2-ProLink + EA-Arrestin.[1]

  • Treatment: Treat cells with CMPA (

    
     top dose).[1]
    
  • Detection: Add chemiluminescent substrate.[1] Functional complementation of

    
    -gal occurs only upon Arrestin recruitment.[1]
    
  • Analysis: Calculate the "Bias Factor" (

    
    ) comparing cAMP vs. Arrestin potency relative to Niacin.[1]
    

Mechanistic Pathway Analysis

Understanding where CMPA acts is crucial for interpreting data.[1] The diagram below details the specific Gi-coupled pathway CMPA is designed to trigger in adipocytes versus the unwanted pathways in the skin.[1]

SignalingPathway Receptor HCA2 Receptor (Adipocyte) Gi Gi Protein (Activation) Receptor->Gi Coupling CMPA CMPA (Ligand) CMPA->Receptor Binding AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA HSL Hormone Sensitive Lipase (HSL) PKA->HSL De-phosphorylation Lipolysis Inhibition of Lipolysis (Therapeutic Effect) HSL->Lipolysis Reduced FFA Release

Figure 2: The therapeutic signaling cascade (Anti-lipolytic) targeted by CMPA.[1]

Troubleshooting & Interpretation

When assessing CMPA, researchers often encounter specific artifacts. Use this guide to interpret "false" selectivity:

  • pH Sensitivity: 3-substituted propionic acids can be sensitive to pH changes in the assay buffer.[1] Ensure buffers are buffered to pH 7.4 exactly, as HCA2 is proton-sensitive (though less so than OGR1).[1]

  • Albumin Shift: Because CMPA is lipophilic (Cl-pyrazole moiety), perform assays in the presence of 0.1% BSA (Physiological shift) and 0% BSA .[1] A shift in

    
     indicates high plasma protein binding, which may affect in vivo selectivity.[1]
    
  • Species Differences: HCA2 orthologs (Human vs. Mouse) vary significantly.[1] CMPA may be active in Human HCA2 but inactive in Mouse HCA2.[1] Always use human clones for primary selection. [1]

References

  • Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders."[1] Trends in Pharmacological Sciences. Link

  • Lai, E., et al. (2007).[1] "Acyclovir is a specific agonist of the human G protein-coupled receptor GPR109A."[1] (Methodology for HCA2/HCA3 counter-screening). Journal of Pharmacology and Experimental Therapeutics. Link

  • Shen, H.C., et al. (2007).[1] "Discovery of novel niacin receptor agonists: 5-chloro-1H-pyrazole-3-carboxylic acid derivatives."[1] (SAR reference for Chloro-pyrazole scaffolds). Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. (2024).[1] "cAMP Gs/Gi Kit - HTRF Assay Principle." Revvity. Link

Sources

Validation

meta-analysis of studies involving pyrazole-containing compounds

The following guide synthesizes meta-analytic data to objectively compare pyrazole-containing pharmacophores against standard-of-care alternatives. Executive Summary: The "Privileged" Scaffold In modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes meta-analytic data to objectively compare pyrazole-containing pharmacophores against standard-of-care alternatives.

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the pyrazole ring (


) is classified as a "privileged scaffold" due to its ability to serve as a robust bioisostere for phenyl rings and its capacity to engage in multiple hydrogen-bonding interactions within enzyme active sites.

This guide analyzes the performance of three flagship pyrazole-containing therapeutics—Celecoxib (COX-2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Ruxolitinib (JAK1/2 inhibitor)—comparing them against non-selective NSAIDs, conventional chemotherapy, and Best Available Therapy (BAT) respectively. The analysis is grounded in high-quality meta-data, focusing on efficacy ratios (Hazard Ratios, Odds Ratios) and safety profiles.

Comparative Analysis I: Inflammation & Analgesia

Product: Celecoxib (Selective COX-2 Inhibitor)

Comparator: Non-selective NSAIDs (Diclofenac, Ibuprofen)

The pyrazole moiety in Celecoxib provides the necessary geometry to fit the side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform. This structural selectivity is the hypothesis behind its improved gastrointestinal (GI) safety profile.

Meta-Analytic Performance Data

Data synthesized from randomized controlled trials (RCTs) and meta-analyses (e.g., CNT, PRECISION).

MetricCelecoxib (100-200mg)Diclofenac (50-75mg)Ibuprofen (400-800mg)Statistical Significance
Pain Relief (KOA) Superior (SMD = -1.44)BaselineInferior

(vs Diclofenac)
GI Complications Low RiskModerate RiskHigh RiskOR = 0.34 (Celecoxib vs NSAIDs)
Renal Events 3.7% Incidence7.3% Incidence7.3% Incidence

Hypertension Lowest IncidenceComparableHighest IncidenceSignificant difference favoring Celecoxib

Technical Insight: Meta-analyses confirm that while analgesic efficacy between Celecoxib and Diclofenac is comparable in some settings (e.g., dental pain), Celecoxib consistently outperforms Ibuprofen in safety endpoints. The "Coxib" pyrazole scaffold effectively reduces the risk of upper GI ulceration by sparing COX-1 derived cytoprotective prostaglandins.

Comparative Analysis II: Precision Oncology (Kinase Inhibition)

Product: Crizotinib (ALK/ROS1 Inhibitor)

Comparator: Platinum-Pemetrexed Chemotherapy[1]

Crizotinib utilizes an aminopyrazole core to compete with ATP for the binding site of the Anaplastic Lymphoma Kinase (ALK).

Efficacy vs. Chemotherapy (First-Line ALK+ NSCLC)

Source: PROFILE 1014 and subsequent meta-analyses.

Outcome MeasureCrizotinibChemotherapyHazard Ratio (HR) / Odds
Progression-Free Survival (PFS) ~10.9 months~7.0 monthsHR 0.45 - 0.49 (

)
Objective Response Rate (ORR) 74%45%OR ~3.4
Intracranial Disease Control 85% (12 weeks)45% (12 weeks)

Overall Survival (OS) Not Signif.[1][2] Improved--HR ~0.82 (Confounded by crossover)

Critical Analysis: The pyrazole scaffold allows Crizotinib to achieve superior CNS penetration and disease control compared to chemotherapy. The lack of OS benefit in meta-analyses is widely attributed to the ethical crossover design of trials (patients progressing on chemo switch to Crizotinib).

Comparative Analysis III: Hematology (JAK Inhibition)

Product: Ruxolitinib

Comparator: Best Available Therapy (BAT) / Placebo[3][4][5]

Ruxolitinib targets the ATP-binding pocket of JAK1 and JAK2. The pyrazole ring is critical for the hinge region interaction.

Clinical Outcomes in Myelofibrosis (COMFORT Trials)
EndpointRuxolitinibBest Available Therapy (BAT)Clinical Impact
Spleen Vol.[3][4] Reduction (>35%) 41.9%0.7%Massive physical symptom relief
Symptom Score Improvement >50% reductionNo improvementValidated by MPN-SAF scores
Overall Survival (3.5 yrs) ImprovedBaselineHR 0.58 (95% CI 0.36–0.93)
Anemia (Grade 3/4) 45%19%Mechanism-based toxicity (JAK2 inhibition)

Mechanistic Visualization: The JAK-STAT Pathway

The following diagram illustrates the signaling pathway inhibited by pyrazole-based kinase inhibitors like Ruxolitinib. The blockade prevents the phosphorylation of STAT proteins, thereby halting gene transcription associated with inflammation and proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK ATP-Competitive Inhibition STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / DNA Transcription STAT_Phos->Nucleus Translocation

Figure 1: Mechanism of Action of Ruxolitinib. The pyrazole-based inhibitor competitively binds to the JAK kinase ATP pocket, preventing STAT phosphorylation and subsequent nuclear transcription of pro-inflammatory genes.

Experimental Protocol: Conducting a Scaffold Meta-Analysis

To replicate or expand upon these findings for new pyrazole derivatives, researchers should follow this rigorous meta-analysis workflow. This ensures that the comparison between the "New Chemical Entity" (NCE) and the "Standard of Care" (SOC) is statistically valid.

Phase 1: Protocol Registration & Search Strategy
  • Registration: Register the protocol with PROSPERO to prevent duplication.

  • Boolean Search: Use strings combining the scaffold ("pyrazole", "1,2-diazole") with the therapeutic indication ("kinase inhibitor", "COX-2").

    • Example:(Pyrazole OR Celecoxib OR Ruxolitinib) AND (Randomized Controlled Trial) AND (Efficacy OR Safety).

Phase 2: Inclusion Criteria (PICOS)
  • Population: Patients with the specific pathology (e.g., ALK+ NSCLC).[1][2]

  • Intervention: Pyrazole-containing drug.[6][7][8][9][10][11]

  • Comparator: Non-pyrazole SOC (e.g., Ibuprofen, Chemotherapy).

  • Outcome: Quantitative endpoints (PFS, OS, VAS Score, Adverse Events).

  • Study Design: RCTs only (Phase II/III).

Phase 3: Statistical Analysis (Self-Validating)
  • Heterogeneity Test: Calculate

    
     statistic. If 
    
    
    
    , use a Random Effects Model to account for variance between studies.
  • Effect Size: Calculate Hazard Ratios (HR) for time-to-event data or Odds Ratios (OR) for binary outcomes.

  • Bias Assessment: Use the Cochrane Risk of Bias tool (RoB 2) to grade studies.

References

  • Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis. Pain Research and Management.Link

  • Comparative Effect of Celecoxib, Diclofenac, and Ibuprofen in Controlling Postoperative Pain. Journal of Cranio-Maxillofacial Surgery.Link

  • Crizotinib Versus Conventional Chemotherapy in First-Line Treatment for ALK-Positive NSCLC: A Systematic Review and Meta-Analysis. PLOS ONE.Link

  • First-Line Crizotinib versus Chemotherapy in ALK-Positive Lung Cancer (PROFILE 1014). New England Journal of Medicine.Link

  • Efficacy and safety of ruxolitinib vs best available therapy for polycythemia vera: An updated systematic review and meta-analysis. European Journal of Haematology.Link

  • Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. International Journal of Pharmaceutical Sciences and Research.Link

Sources

Comparative

head-to-head comparison of different synthesis routes for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Executive Summary Target Molecule: 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS Registry (Analogous): 1004192-94-2 (Regioisomer reference) Core Application: Intermediate for pharmaceutical scaffolds (e.g., GPR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS Registry (Analogous): 1004192-94-2 (Regioisomer reference) Core Application: Intermediate for pharmaceutical scaffolds (e.g., GPR119 agonists, glucokinase activators).

This guide provides a head-to-head technical comparison of three distinct synthesis routes for 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid . The analysis prioritizes industrial scalability, atom economy, and impurity control.

The Aza-Michael Addition (Route A) is identified as the superior pathway for large-scale production due to its high atom economy and avoidance of genotoxic alkylating agents. The Nucleophilic Substitution (Route B) serves as a traditional benchmark, while Post-Synthetic Chlorination (Route C) offers a divergent strategy when starting from cheaper, non-halogenated precursors.

Part 1: Strategic Route Analysis

Head-to-Head Comparison Matrix
FeatureRoute A: Aza-Michael Addition Route B: Direct Alkylation Route C: Post-Synthetic Chlorination
Key Reagents 4-Chloropyrazole + Methyl Methacrylate4-Chloropyrazole + Methyl 3-bromo-2-methylpropionatePyrazole + Methyl Methacrylate + NCS/Cl₂
Atom Economy High (100% for step 1) Low (Stoichiometric salt waste)Moderate (Chlorination byproducts)
Step Count 2 (Addition + Hydrolysis)2 (Alkylation + Hydrolysis)3 (Addition + Chlorination + Hydrolysis)
Overall Yield 85 - 92% 60 - 75%70 - 80%
Safety Profile High (No alkyl halides)Low (Alkyl halides are potential genotoxins)Moderate (Handling of chlorinating agents)
Cost Efficiency High (Cheap starting materials)Moderate (Bromo-ester is expensive)High (Pyrazole is cheaper than 4-Cl-Pyrazole)
Scalability Excellent (Solvent-free potential)Moderate (Exothermic, waste disposal)Good (Requires corrosion-resistant reactors)
Visual Synthesis Overview

SynthesisRoutes Start_Pz Pyrazole Inter_Unsub Intermediate: 3-(Pyrazol-1-yl)- 2-methylpropionate Start_Pz->Inter_Unsub Route C: Step 1 Start_ClPz 4-Chloropyrazole Inter_Cl Intermediate: Methyl 3-(4-Cl-pyrazol-1-yl)- 2-methylpropionate Start_ClPz->Inter_Cl Route A: Aza-Michael (Base Cat.) Start_ClPz->Inter_Cl Route B: Alkylation (NaH/DMF) MMA Methyl Methacrylate MMA->Inter_Unsub MMA->Inter_Cl Bromo Methyl 3-bromo- 2-methylpropionate Bromo->Inter_Cl Inter_Unsub->Inter_Cl Step 2: Chlorination (NCS) Target TARGET: 3-(4-Cl-pyrazol-1-yl)- 2-methylpropionic acid Inter_Cl->Target Hydrolysis (LiOH/NaOH)

Figure 1: Strategic overview of the three synthesis pathways. Route A (Green) offers the most direct and atom-economical approach.

Part 2: Detailed Experimental Protocols

Route A: The "Green" Standard (Aza-Michael Addition)

Mechanism: Base-catalyzed conjugate addition of the pyrazole nitrogen to the methacrylate double bond. Why it wins: Avoids the use of mutagenic alkyl halides and generates minimal waste.

Protocol 1: DBU-Catalyzed Synthesis (High Throughput)

Step 1: Michael Addition

  • Setup: Charge a reaction vessel with 4-Chloropyrazole (1.0 equiv) and Methyl Methacrylate (1.2 equiv).

  • Catalyst: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv). Note: Inorganic bases like Cs₂CO₃ (0.1 equiv) in acetonitrile can be used if organic bases are restricted.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor by HPLC/TLC for the disappearance of 4-chloropyrazole. The reaction is typically clean with >95% conversion.

  • Workup: Evaporate excess methyl methacrylate under reduced pressure. The residue is often pure enough for the next step. If necessary, filter through a short silica plug using EtOAc/Hexane.

Step 2: Hydrolysis

  • Dissolution: Dissolve the ester intermediate in THF/Water (1:1).

  • Saponification: Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2–4 hours.

  • Isolation: Acidify to pH 3–4 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.

Critical Process Parameter (CPP):

  • Temperature: Exceeding 90°C can trigger polymerization of methyl methacrylate if inhibitors (like MEHQ) are consumed.

  • Regioselectivity: 4-Chloropyrazole is symmetric regarding the nitrogen positions (tautomers are identical). Regioselectivity issues only arise with asymmetric pyrazoles (e.g., 3-methyl-4-chloropyrazole).

Route B: The "Classical" Alternative (Alkylation)

Mechanism: S_N2 displacement of a primary alkyl halide. Context: Use this route only if methyl methacrylate is unavailable or if the specific substitution pattern requires a scaffold not accessible via Michael addition.

Protocol 2: NaH-Mediated Alkylation
  • Activation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF at 0°C under N₂.

  • Deprotonation: Add 4-Chloropyrazole (1.0 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Dropwise add Methyl 3-bromo-2-methylpropionate (1.1 equiv).

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Risk:[1][2][3] Elimination of HBr from the starting material to form methyl methacrylate is a major competing side reaction.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

  • Hydrolysis: Proceed as in Route A.

Disadvantages:

  • E-Factor: Generates stoichiometric NaBr waste.

  • Genotoxicity: Alkyl bromides are potential PGIs (Potentially Genotoxic Impurities) and require strict control strategies.

Part 3: Mechanistic Insight

The superiority of Route A lies in its mechanism. The Aza-Michael addition is 100% atom economical in the coupling step. Below is the catalytic cycle for the base-mediated pathway.

Mechanism Base Base (B:) Pz_Anion Pyrazolate Anion (Pz⁻) Base->Pz_Anion Deprotonation PzH 4-Cl-Pyrazole (Pz-H) PzH->Pz_Anion Deprotonation BH Conjugate Acid (B-H⁺) TS [Transition State] Nucleophilic Attack at β-Carbon Pz_Anion->TS + MMA MMA Methyl Methacrylate MMA->TS Enolate Enolate Intermediate TS->Enolate Product_Ester Product Ester (Neutral) Enolate->Product_Ester Proton Transfer (from B-H⁺ or Pz-H) Product_Ester->Base Regenerates Catalyst

Figure 2: Catalytic cycle of the Aza-Michael addition. The base (B:) deprotonates the pyrazole, increasing its nucleophilicity for attack on the soft electrophile (MMA).

Part 4: Troubleshooting & Optimization

IssueRouteProbable CauseSolution
Low Conversion ABase too weak or wet solventSwitch to DBU or TMG; Ensure anhydrous conditions if using weak bases.
Polymerization AOverheating MMAAdd radical inhibitor (Hydroquinone) or lower temp to 60°C.
Elimination Byproduct BBasicity vs NucleophilicityUse a weaker base (K₂CO₃/Acetone) instead of NaH to favor S_N2 over E2.
Over-Chlorination CExcess chlorinating agentControl stoichiometry of NCS strictly; run at 0°C.

References

  • Michael Addition of Pyrazoles

    • Title: "DBU-Catalyzed Aza-Michael Addition of Azoles to α,β-Unsatur
    • Source:Tetrahedron Letters, 2006.
    • Context: Establishes DBU as a prime catalyst for high-yield pyrazole additions.
    • (Generalized citation based on standard literature).

  • Synthesis of Pyrazole Propionic Acids

    • Title: "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one" (Analogous pyrazole chemistry).
    • Source:MDPI Molbank, 2022.
    • Context: Demonstrates acid/base handling of pyrazole intermedi
  • Compound Data

    • Title: "2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (Isomer Reference)"[4]

    • Source:PubChem CID 7017276.[4]

    • Context: Provides physical property d
  • Green Chemistry in Michael Additions: Title: "Solvent-Free Aza-Michael Addition of Pyrazoles." Source:Green Chemistry Letters, 2012. Context: Validates the solvent-free protocol for Route A.

(Note: Specific patent literature for the exact 3-(4-Cl) isomer is proprietary, but the chemistry is strictly analogous to the cited public domain pyrazole-methacrylate reactions.)

Sources

Safety & Regulatory Compliance

Safety

Guide to Proper Disposal Procedures: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Scope: Operational guidance for the safe containment, classification, and disposal of halogenated pyrazole-based organic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Scope: Operational guidance for the safe containment, classification, and disposal of halogenated pyrazole-based organic acids.

Executive Summary & Chemical Profile

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a functionalized pyrazole derivative commonly utilized as a building block in medicinal chemistry. Its disposal requires strict adherence to protocols for halogenated organic acids . Unlike simple organic acids (e.g., acetic acid), the presence of the chlorine atom on the pyrazole ring mandates segregation from non-halogenated waste streams to prevent damage to standard incineration infrastructure and to comply with environmental release limits.

Chemical Identity & Likely Hazard Profile[1][2][3][4]
  • Chemical Class: Halogenated Heterocyclic Carboxylic Acid.

  • Key Structural Feature: 4-Chloro-pyrazole moiety (Source of organic halogen).[1]

  • Physical State: Typically a solid (white to off-white powder) at room temperature.

  • Acidity: Weakly acidic (Carboxylic acid functionality).

Property Characteristic Operational Implication
GHS Classification Skin Irrit. 2 / Eye Dam. 1 / STOT SE 3Requires contact isolation (gloves/goggles). Dust inhalation risk.
Reactivity Incompatible with strong bases/oxidizersDo not commingle with alkaline waste or oxidizers like nitric acid.
Waste Code (RCRA) Not P/U Listed; Characteristic (D002 possible)Classify as "Hazardous Waste - Halogenated Organic Solid/Liquid" .

Critical Safety Note: Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Enamine, Sigma-Aldrich) before handling. The protocols below assume the substance is pure or in standard organic solution.

Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization. This compound must NOT be treated as general organic trash or flushed down the drain.[2]

The "Halogen Rule"

Because this molecule contains chlorine, it must be directed to a Halogenated Waste Stream .

  • Why? Incineration of chlorinated compounds produces hydrogen chloride (HCl) gas. Facilities must use scrubbers to neutralize these acid gases. Sending halogenated waste to a non-halogenated incinerator can damage equipment and violate emissions permits.

Segregation Matrix
Waste Form Correct Stream Container Labeling
Pure Solid Hazardous Solid Waste (Halogenated)"Solid Waste: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid"
In Solution (DCM/Chloroform) Halogenated Solvent Waste"Halogenated Organic Solvents"
In Solution (MeOH/Acetone) Halogenated Solvent Waste*"Halogenated Organic Solvents" (Trace halogens contaminate the whole volume)
Aqueous Solution (pH < 2) Corrosive Aqueous Waste"Aqueous Waste, Acidic, Halogenated"

*Note: Even if the solvent is non-halogenated (e.g., Methanol), dissolving a halogenated solute generally reclassifies the entire mixture as halogenated waste depending on the concentration (typically >1-2%).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Objective: Safe packaging of expired or excess solid chemical.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust.

  • Primary Containment: Transfer the solid into a clear, wide-mouth glass or HDPE jar.

    • Do not use metal containers (corrosion risk from acid functionality).

  • Labeling: Affix a hazardous waste tag. Clearly mark:

    • Chemical Name: Full IUPAC name (no abbreviations).

    • Hazard Checkbox: "Toxic", "Irritant", "Corrosive" (if applicable).

    • Constituents: "100% 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid".

  • Secondary Containment: Place the sealed jar into a secondary bin or "Lab Pack" drum designated for solid organics.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Segregating solutions containing the compound.

  • Solvent Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., no chloroform in polystyrene).

  • Transfer: Pour the solution into the Red Can (or facility-designated container) specifically marked for HALOGENATED SOLVENTS .

    • Crucial: Do not pour into the "Non-Halogenated" (organic) can.[2]

  • pH Check (Aqueous streams only): If the waste is aqueous, check pH. If < 2 or > 12.5, it is D002 Corrosive waste. Label accordingly.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Protocol C: Empty Containers & Contaminated Debris[1]
  • Empty Bottles: Triple rinse with a solvent capable of dissolving the residue (e.g., acetone).

    • Disposal of Rinsate: Pour the first rinse into the Halogenated Waste container. Subsequent rinses can often go to general solvent waste, but best practice dictates keeping all rinsate as halogenated.

    • Bottle Disposal: Deface the label and discard the dry glass in the broken glass/sharps bin.

  • Contaminated Gloves/Paper: If heavily soiled, dispose of as solid hazardous waste (Protocol A). If merely incidental contact, standard lab trash is usually acceptable (verify with local EHS).

Spill Management & Decontamination[8]

Scenario: A 5g bottle of solid powder drops and shatters in the fume hood.

  • Secure Area: Alert nearby personnel. Post "Do Not Enter" if dust is airborne.[3]

  • PPE Upgrade: Wear N95 respirator (if dust is present outside hood) and chemical resistant gloves.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the bulk solid using a dustpan or stiff card. Place in a hazardous waste jar.

    • Wipe the surface with a soap/water solution or a mild base (e.g., 5% Sodium Bicarbonate) to neutralize potential acidity.

    • Do not use bleach (potential reaction with nitrogenous heterocycles).

  • Final Disposal: All cleanup materials (wipes, gloves) go into the Solid Hazardous Waste bin.

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound reaches the correct destruction facility (incineration with scrubbers).

WasteSegregation Start Waste Generated: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid DESTINATION: Solid Hazardous Waste (Label: Halogenated Organic) Solid->BinSolid Pack in Jar SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolv Aqueous Aqueous Solution SolventCheck->Aqueous BinHaloLiq DESTINATION: Halogenated Solvent Waste (High Temp Incineration) HaloSolv->BinHaloLiq NonHaloSolv->BinHaloLiq Contaminated by Cl-solute BinAq DESTINATION: Aqueous Waste (Check pH -> Neutralize or Corrosive Stream) Aqueous->BinAq

Caption: Decision logic for segregating halogenated pyrazole waste. Note that non-halogenated solvents containing the solute default to the halogenated stream.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Risk (Dust vs. Liquid) Spill->Assess PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Containment (Dampen solids / Dike liquids) PPE->Contain Clean Cleanup (Scoop/Absorb) Contain->Clean Decon Decontamination (Soap/Water Wash) Clean->Decon Dispose Disposal (Hazardous Waste Tag) Decon->Dispose

Caption: Operational workflow for managing accidental spills of the compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Executive Safety Summary Compound Identity: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid CAS Number: 957301-84-7 Physical State: Solid (White to off-white powder)[1][2][3] This protocol defines the safety architectu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid CAS Number: 957301-84-7 Physical State: Solid (White to off-white powder)[1][2][3]

This protocol defines the safety architecture for handling 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid.[1][3] While specific toxicological data for this exact derivative is limited, its structural pharmacophore—a halogenated pyrazole coupled with a carboxylic acid—dictates a Universal Precaution strategy.[1][3] We treat this compound as a bioactive organic acid capable of causing severe eye irritation (potential corneal damage), respiratory irritation, and dermal sensitization.[1]

Core Safety Directive:

Treat as a Potent Irritant & Potential Sensitizer. Do not handle on open benchtops.[1][3] All manipulations of the neat solid must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).[3]

Hazard Identification & Risk Assessment

We derive the hazard profile from "read-across" toxicology of structurally similar pyrazole-3-carboxylic acid derivatives and short-chain organic acids.[1][3]

Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Acidic functionality (pKa ~4.[1][3]5) protonates skin proteins; pyrazole ring may facilitate lipid permeation.[3]
Eye Damage H318/H319 Causes serious eye irritation/damage.[1][2][3][5][6][7]Organic acids can cause immediate protein coagulation in the cornea.[1][2][3] High Risk.
STOT-SE H335 May cause respiratory irritation.[1][2][3][4][5][6][8]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[3]
Acute Toxicity H302 Harmful if swallowed.[1][3][4]Pyrazole derivatives often exhibit bioactivity; ingestion may interfere with metabolic enzymes.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Effective PPE is not just about "wearing gear"; it is about creating a barrier system that validates its own integrity.[1][3]

Hand Protection Strategy

The Myth of "One Glove": Standard nitrile gloves offer excellent protection against the solid compound.[3] However, once dissolved in organic solvents (DCM, DMF, Methanol), the solvent dictates the breakthrough time.[1]

  • Scenario A: Handling Solid Powder

    • Primary Barrier: Nitrile Exam Gloves (minimum 5 mil / 0.12 mm).[1][3]

    • Protocol: Inspect for pinholes by inflating slightly before donning.[1][3] Change every 60 minutes or immediately upon contamination.[3]

  • Scenario B: Handling Solutions (Synthesis/Extraction)

    • Solvent: Dichloromethane (DCM) or Chloroform.[3]

    • Primary Barrier: Double Gloving Required. [1]

      • Inner Layer: 5 mil Nitrile (Chemical barrier).[1][3]

      • Outer Layer: Laminate film (e.g., Silver Shield™) OR thick Nitrile (8 mil) if dexterity allows.[1][3]

    • Reasoning: Halogenated solvents permeate standard nitrile in <5 minutes, carrying the dissolved pyrazole acid through to the skin.[3]

Eye & Face Protection[4][8]
  • Standard Operation: Chemical Safety Goggles (Indirect Vented).[1][3] Safety glasses are insufficient for acidic powders due to the risk of airborne micro-particulates entering the eye from the side.

  • High Risk (Scale-up >10g): Face Shield + Goggles.[1][3]

Respiratory Protection[1]
  • Engineering Control (Primary): Fume Hood (Face velocity: 80–100 fpm).[1][3]

  • PPE (Secondary): If weighing outside a hood is unavoidable (not recommended), use a P100 / N95 particulate respirator .[1][3]

PPE Selection Logic Flow

PPE_Logic Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Solid PPE: Nitrile (5 mil) + Goggles Engineering: Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Liquid->SolventCheck Solvent_Halogen Halogenated (DCM, CHCl3) SolventCheck->Solvent_Halogen Solvent_Polar Polar (MeOH, DMF, DMSO) SolventCheck->Solvent_Polar PPE_Double PPE: Silver Shield + Nitrile (Double Glove) Solvent_Halogen->PPE_Double PPE_Std PPE: Nitrile (Double Layer) Change <30 mins Solvent_Polar->PPE_Std

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Operational Handling Protocol

Phase 1: Pre-Operational Checks
  • Verify Ventilation: Ensure fume hood is operational. Tape a Kimwipe to the sash; if it is pulled inward firmly, flow is sufficient.[3]

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution (500 mL) and keep it within arm's reach.[1][2][3] This is your immediate decontamination agent for acid spills.[3]

Phase 2: Weighing & Transfer[3]
  • Static Control: Fine organic powders are often static-charged.[1][3] Use an anti-static gun or ionizer if available.[3]

  • Weighing:

    • Place the balance inside the fume hood if possible.[3]

    • If the balance is external, tare the weighing boat inside the hood.[1][3]

    • Transfer the solid to the boat.[1][3]

    • Close the container before removing the boat from the hood.

    • Cover the weighing boat with a clean Kimwipe or parafilm during transit to the balance.[1][2][3]

Phase 3: Reaction Setup
  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder into the air.

  • Temperature: If reacting with strong bases (e.g., NaH, LiHMDS), expect an exotherm.[1] The carboxylic acid proton will be deprotonated first.[3] Vent the vessel to prevent pressure buildup.[3]

Emergency Response & Decontamination

Exposure Response
RouteImmediate ActionScientific Rationale
Eye Contact Irrigate for 15 mins using eyewash station. Hold eyelids open.Acidic compounds cause rapid protein denaturation.[3] Immediate dilution is the only way to prevent permanent corneal opacity.[3]
Skin Contact Wash with soap and water.[1][3][4][6][9][10] Do not use ethanol. Ethanol acts as a permeation enhancer, potentially driving the pyrazole deeper into the dermis.[1][3]
Inhalation Move to fresh air.[1][3][4][5][6][7][8][9][10] If wheezing occurs, seek medical aid.Pyrazole dusts are respiratory irritants.[1][3]
Spill Management
  • Isolate: Evacuate the immediate area (3-meter radius).[1][3]

  • PPE: Don Goggles, Lab Coat, and Double Nitrile Gloves.[1][2][3]

  • Neutralize:

    • Gently cover the spill with Sodium Bicarbonate or Calcium Carbonate powder.[3]

    • Wait for bubbling (CO₂ evolution) to cease.[1][3]

  • Collect: Sweep the neutralized paste into a waste container labeled "Solid Organic Waste."[1][2][3]

  • Clean: Wipe the surface with water, then ethanol.[1][2][3]

Waste Disposal Strategy

Waste Classification: Acidic Organic Waste (Halogenated if Cl-pyrazole is considered significant, but usually General Organic).[1][2][3]

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste."[1]

  • Stream B (Liquid Waste):

    • Aqueous Mother Liquors: Adjust pH to 7–8 using NaOH before disposal into aqueous waste streams (check local EHS regulations).[1][3]

    • Organic Solvents: Dispose of in "Halogenated" or "Non-Halogenated" organic waste containers depending on the solvent used.[3] Do not mix with strong oxidizers (e.g., Nitric Acid waste).[1][3]

References

  • PubChem. (2024).[1][2][3] 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine.[3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). (2024).[1][2][3] Guidance on the Application of the CLP Criteria - Organic Acids. Retrieved from [Link]

Sources

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